Methyl 2-(4-isobutylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUHPFNYBBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921342 | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-34-5 | |
| Record name | Ibuprofen methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61566-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-isopropylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F58KSV2GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, also widely known as ibuprofen methyl ester, is a significant organic compound primarily recognized as a derivative and a key intermediate in the synthesis of ibuprofen. Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) with widespread use for its analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and purification protocols. Furthermore, it delves into its biological activity, particularly its role as a cyclooxygenase (COX) inhibitor, which is fundamental to its therapeutic relevance.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid or solid with a chemical formula of C₁₄H₂₀O₂.[2] It is the methyl ester of the profen drug ibuprofen.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate | [3] |
| Synonyms | Ibuprofen methyl ester, Motrin methyl ester, Methyl 2-(p-isobutylphenyl)propionate | [3] |
| CAS Number | 61566-34-5 | [2] |
| Molecular Formula | C₁₄H₂₀O₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Appearance | Colorless to light yellow oil or solid | |
| Boiling Point | 262 °C (Predicted) | [4] |
| Density | 0.97 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in most organic solvents; slightly soluble in water. | [5] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectral Data Summary
| Technique | Key Features and Observations |
| ¹H NMR | The spectrum is characterized by signals corresponding to the aromatic protons of the isobutylphenyl group, the quartet of the methine proton adjacent to the ester, the doublet of the methyl group on the propanoate chain, the signals for the isobutyl group protons, and a singlet for the methyl ester protons. |
| ¹³C NMR | The spectrum displays distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the isobutyl group, the methine carbon, and the methyl carbons of the propanoate and ester groups. |
| FTIR (cm⁻¹) | The spectrum typically shows a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. Other significant peaks include C-H stretching vibrations of the aromatic and aliphatic groups, and C-O stretching of the ester. |
| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 220. Key fragment ions can be observed resulting from the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the isobutyl chain. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from ibuprofen using a classic Fischer esterification reaction.[6][7][8]
Materials:
-
Ibuprofen
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ibuprofen in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified using one of the following methods:
-
Column Chromatography: The crude ester can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[6][9]
-
Distillation: For larger quantities, vacuum distillation can be employed to purify the product.[10]
Biological Activity and Signaling Pathways
This compound is primarily of interest due to its relationship with ibuprofen and its role as a prodrug. The biological activity of ibuprofen is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1][11] Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation.[11]
Mechanism of Action: COX Inhibition
Ibuprofen, and by extension its methyl ester following in-vivo hydrolysis, acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[12][13]
-
COX-1 is constitutively expressed in most tissues and is involved in the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.[12]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[12]
By inhibiting both COX isoforms, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with the common side effects of NSAIDs, such as gastrointestinal irritation.[1]
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the cyclooxygenase pathway by ibuprofen.
Caption: Inhibition of COX-1 and COX-2 by Ibuprofen.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development, primarily as a direct precursor to the widely used NSAID, ibuprofen. Its chemical properties are well-characterized, and its synthesis is readily achievable through standard esterification procedures. Understanding the chemical behavior, spectral characteristics, and biological context of this molecule is crucial for researchers involved in the synthesis of ibuprofen and the development of related therapeutic agents. The provided data and protocols offer a solid foundation for further research and application in these fields.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ClinPGx [clinpgx.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. "Conversion of racemic ibuprofen to (s)-ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. news-medical.net [news-medical.net]
- 12. droracle.ai [droracle.ai]
- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-isobutylphenyl)propanoate
Introduction: Methyl 2-(4-isobutylphenyl)propanoate, commonly known as Ibuprofen Methyl Ester, is the methyl ester derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3] As an ester, it serves as a crucial intermediate in various synthetic pathways and as a reference compound in analytical studies, particularly in the development and quality control of Ibuprofen-related pharmaceuticals.[4] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, complete with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Chemical Identity
Correctly identifying a compound is the foundational step before any physical property analysis. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate[1] |
| Synonyms | Ibuprofen Methyl Ester, Motrin methyl ester[1][5] |
| CAS Number | 61566-34-5[6] |
| Molecular Formula | C₁₄H₂₀O₂[6] |
| Molecular Weight | 220.31 g/mol [1][5][6] |
| SMILES String | COC(=O)C(C)c1ccc(CC(C)C)cc1[6] |
| InChI Key | YNZYUHPFNYBBFF-UHFFFAOYSA-N[6] |
Physical Properties
The macroscopic physical properties define the compound's state, behavior, and interaction with solvents.
| Property | Value / Description |
| Appearance | Colorless to light yellow, clear liquid or oil.[2] Some sources may list it as a solid.[6] |
| Boiling Point | 100 °C[7][8][9] |
| Density | 0.976 ± 0.06 g/cm³ (Predicted)[7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[7] Generally insoluble in water, a common characteristic of esters with longer hydrocarbon chains.[10] |
| Melting Point | Not available (n/a)[8][9] |
Spectroscopic Data
Spectroscopic analysis provides insight into the molecular structure and is essential for confirmation of identity and purity.
| Spectroscopy | Data / Expected Characteristics |
| ¹H NMR | In a deuterated solvent like CDCl₃, the spectrum would characteristically show signals for: aromatic protons (around 7.0-7.3 ppm), the methine proton (CH) adjacent to the carbonyl, the methyl ester protons (singlet, ~3.7 ppm), and the distinct protons of the isobutyl group. |
| ¹³C NMR | The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 175 ppm), aromatic carbons, and the aliphatic carbons of the isobutyl and propanoate moieties. |
| Infrared (IR) | The spectrum is dominated by a strong C=O stretching vibration characteristic of an ester functional group, typically appearing in the 1735-1750 cm⁻¹ region. C-O stretching vibrations would also be present.[11] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of the compound.[1][5] Common fragmentation patterns for esters would also be observed. |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical and spectroscopic properties outlined above.
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]
-
Apparatus Setup: Secure a thermometer and a small test tube (e.g., a fusion tube) containing 1-2 mL of the sample, this compound, to a stand.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the sample with the open end down.
-
Heating: Immerse the setup in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) ensuring the sample is fully submerged.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature recorded when the bubbling stops and the liquid just begins to re-enter the capillary tube.[6][8]
This protocol determines the mass per unit volume of the liquid.[10]
-
Mass of Empty Flask: Accurately weigh a clean, dry volumetric flask (e.g., 10 mL) with its stopper (W₁).[10]
-
Mass of Flask with Sample: Fill the flask to the calibration mark with this compound. Ensure there are no air bubbles. Weigh the filled flask with its stopper (W₂).
-
Volume Measurement: The volume of the sample is the calibrated volume of the flask (V).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (W₂ - W₁) / V
This protocol provides a qualitative assessment of a compound's solubility in various solvents.[7]
-
Sample Preparation: In a small test tube, add approximately 25 mg of this compound.
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, chloroform, ethyl acetate) in small portions.
-
Observation: After each addition, shake the tube vigorously.[7]
-
Classification: Record the compound as "soluble," "slightly soluble," or "insoluble" based on visual inspection. A substance is typically considered soluble if it dissolves completely.
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12] The solution must be free of any solid particles.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity. A standard pulse sequence is used to acquire the spectrum.
-
-
Infrared (IR) Spectroscopy (Neat Liquid Film):
-
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[13][14]
-
Film Formation: Place a second salt plate on top of the first to spread the liquid into a thin, uniform film.[15]
-
Data Acquisition: Mount the plates in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty plates should be run first for subtraction.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: For a volatile liquid like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.[16]
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).[17]
-
Analysis and Detection: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[17]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Safety Information
While comprehensive safety data is not fully established, standard laboratory precautions should be followed. The compound may be irritating to the eyes, respiratory system, and skin. It is essential to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and direct contact with skin and eyes.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen methyl ester | C14H20O2 | CID 109101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 11. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. How To [chem.rochester.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. homework.study.com [homework.study.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Ibuprofen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ibuprofen methyl ester, a significant derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for ibuprofen methyl ester is methyl 2-[4-(2-methylpropyl)phenyl]propanoate .[1] It is also commonly referred to by other names, as detailed in Table 1.
Table 1: Chemical Identifiers for Ibuprofen Methyl Ester
| Identifier | Value |
| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate[1] |
| Synonyms | Ibuprofen methyl derivative, Methyl 2-(4-isobutylphenyl)propanoate, Motrin methyl ester[1] |
| CAS Number | 61566-34-5[1] |
| Molecular Formula | C₁₄H₂₀O₂[1] |
| Molecular Weight | 220.31 g/mol [2] |
| Chemical Structure |
|
Physicochemical Properties
Ibuprofen methyl ester is a colorless oil at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of Ibuprofen Methyl Ester
| Property | Value |
| Physical State | Liquid/Oil[2][3] |
| Boiling Point | 100 °C (Predicted)[3] |
| Density | 0.976 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |
Synthesis of Ibuprofen Methyl Ester
Ibuprofen methyl ester is typically synthesized through the esterification of ibuprofen with methanol, often in the presence of an acid catalyst.
Caption: Synthesis of Ibuprofen Methyl Ester via Fischer Esterification.
The following is a representative experimental protocol for the synthesis of ibuprofen methyl ester:
Materials:
-
Ibuprofen
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Methylene Chloride
-
Sodium Bicarbonate Solution (Saturated)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 50 mg of ibuprofen in 10 mL of anhydrous methanol in a round-bottom flask.[4]
-
Carefully add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.[4]
-
The reaction mixture is then stirred at room temperature in a water bath shaker at 150 rpm for 48 hours.[4]
-
After the reaction is complete, the mixture is extracted with methylene chloride.[4]
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ibuprofen methyl ester.[4]
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structure of ibuprofen methyl ester can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The IR spectrum of ibuprofen methyl ester shows characteristic absorption bands that confirm the presence of the ester functional group and the disappearance of the carboxylic acid group of ibuprofen.
Table 3: Key IR Absorption Bands for Ibuprofen and Ibuprofen Methyl Ester
| Functional Group | Ibuprofen (cm⁻¹) | Ibuprofen Methyl Ester (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Broad, ~3300-2500 | Absent |
| C=O stretch (Carboxylic Acid) | ~1706[5] | Absent |
| C=O stretch (Ester) | Absent | ~1735 |
| C-O stretch (Ester) | Absent | ~1250-1150 |
¹H NMR spectroscopy is a powerful tool for the structural elucidation of ibuprofen methyl ester. The key distinguishing feature is the appearance of a singlet corresponding to the methyl ester protons.
Table 4: ¹H NMR Spectral Data for Ibuprofen Methyl Ester
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Singlet | 3H | -OCH₃ (Ester methyl protons) |
| ~7.2 | Doublet | 2H | Aromatic protons |
| ~7.1 | Doublet | 2H | Aromatic protons |
| ~3.7 | Quartet | 1H | Methine proton adjacent to carbonyl |
| ~2.4 | Doublet | 2H | Methylene protons of isobutyl group |
| ~1.8 | Multiplet | 1H | Methine proton of isobutyl group |
| ~1.5 | Doublet | 3H | Methyl protons adjacent to methine |
| ~0.9 | Doublet | 6H | Methyl protons of isobutyl group |
Note: The exact chemical shifts may vary slightly depending on the solvent used. A ¹H NMR spectrum of the synthesized ibuprofen methyl ester should be in agreement with a reference standard.[4]
Biological Activity
Ibuprofen methyl ester is considered a prodrug of ibuprofen. Prodrugs are inactive or less active compounds that are converted into the active form in the body. The esterification of the carboxylic acid group in ibuprofen can reduce gastrointestinal irritation, a common side effect of NSAIDs.[6] In vivo, the ester is hydrolyzed to release the active ibuprofen. Studies have shown that ibuprofen esters can exhibit significant analgesic and anti-inflammatory activities.[6]
Conclusion
This technical guide has provided a detailed overview of ibuprofen methyl ester, from its fundamental chemical properties to its synthesis and characterization. The information presented is intended to be a valuable resource for professionals in the fields of chemical research and drug development, facilitating further investigation and application of this important ibuprofen derivative.
References
- 1. Ibuprofen methyl ester [webbook.nist.gov]
- 2. Ibuprofen Methyl Ester Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. (±)-Ibuprofen Methyl Ester | 61566-34-5 [chemicalbook.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
An In-depth Technical Guide on Methyl 2-(4-isobutylphenyl)propanoate
CAS Number: 61566-34-5[1]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(4-isobutylphenyl)propanoate, an ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document collates critical data including its physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and insights into its biological relevance, primarily as a precursor and a metabolite of ibuprofen.
Physicochemical and Spectroscopic Data
This compound, also known as Ibuprofen Methyl Ester, is a derivative where the carboxylic acid group of ibuprofen is esterified.[2][3] This modification alters its physicochemical properties, which are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 61566-34-5 | [1] |
| Molecular Formula | C₁₄H₂₀O₂ | [2][4] |
| Molecular Weight | 220.31 g/mol | [1][2] |
| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Synonyms | Ibuprofen Methyl Ester, Motrin methyl ester | [2][3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.25-7.20 (m, 2H), 6.87-6.82 (m, 2H), 3.79 (s, 3H), 3.69 (s, 3H), 2.90 (t, J = 7.8 Hz, 2H), 2.60 (t, J = 7.8 Hz, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 174.64, 140.80, 128.67, 127.56, 45.65, 36.06, 31.08, 18.70, 14.30 | [5] |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z 220. Key Fragments: 177, 161 | [2] |
| Infrared (IR) | Characteristic peaks for C=O stretch of an ester (around 1743 cm⁻¹), C-O stretch (around 1200 cm⁻¹), and C-H stretches from the alkyl and aromatic groups. | [6] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of its parent compound, ibuprofen.
Fischer Esterification of Ibuprofen
This standard method involves the reaction of ibuprofen with methanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve ibuprofen (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
As a derivative of ibuprofen, the biological activity of this compound is intrinsically linked to its parent compound. Ibuprofen is a well-established non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9]
These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By inhibiting COX enzymes, ibuprofen and its derivatives can reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[9] While this compound itself is not typically administered as a drug, it can be hydrolyzed in vivo to ibuprofen, thus acting as a prodrug.
Caption: Ibuprofen's mechanism of action via COX inhibition.
Applications in Research and Drug Development
This compound serves several key roles in the pharmaceutical sciences:
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of other ibuprofen derivatives. The ester group can be further modified to create novel compounds with potentially different pharmacokinetic profiles or biological activities.
-
Reference Standard: In analytical chemistry, it is used as a reference standard for the detection and quantification of impurities in ibuprofen active pharmaceutical ingredients (APIs) and formulated products.[3]
-
Prodrug Research: The study of ibuprofen esters like this one contributes to the field of prodrug design, where the aim is to improve drug delivery, reduce side effects, or enhance the therapeutic efficacy of a parent drug.
Conclusion
This compound is a significant compound in the context of ibuprofen-related research and pharmaceutical development. Its well-defined chemical properties and synthesis routes make it a valuable tool for chemists and pharmacologists. While its biological activity is primarily understood through its conversion to ibuprofen, the ongoing exploration of NSAID derivatives ensures that this and similar compounds will remain of interest to the scientific community. This guide provides a foundational understanding for professionals engaged in the study and application of this important molecule.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ibuprofen methyl ester | C14H20O2 | CID 109101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Ibuprofen methyl ester [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Solubility of Methyl 2-(4-isobutylphenyl)propanoate in Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of ibuprofen, in methanol. Due to the limited availability of direct quantitative data for this specific ester in methanol, this guide synthesizes related information on the solubility of the parent compound, ibuprofen, and contextual data from analytical studies involving the methyl ester. It also includes detailed experimental protocols for solubility determination and visual diagrams to illustrate key processes.
Introduction to this compound
This compound (also known as ibuprofen methyl ester) is an ester derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). While ibuprofen itself is well-characterized, its ester forms are often synthesized for analytical purposes, as prodrugs, or to modify its physicochemical properties. Understanding the solubility of this ester in organic solvents like methanol is crucial for its synthesis, purification, formulation, and in analytical method development.
Quantitative Solubility Data
One study on the thermodynamic evaluation of ibuprofen solubility in various solvents ranked the solubility in the following order: DMSO > methanol > ethanol > isopropanol > n-propanol > PEG-200 > PG > water.[1] This indicates that methanol is an excellent solvent for ibuprofen. For context, the solubility of ibuprofen in ethanol has been reported to be as high as 538 mg/mL.[2] Given the structural similarities, it is anticipated that this compound would also exhibit high solubility in methanol.
In analytical contexts, solutions of ibuprofen in methanol-based solvents are commonly prepared. For instance, sample solutions of ibuprofen at a concentration of 5 mg/mL have been prepared in various dissolving solvents, including those containing methanol, for HPLC analysis.[3] Furthermore, the formation of ibuprofen methyl ester has been observed in methanol/water mixtures, which inherently requires the dissolution of ibuprofen in the solvent system.[3]
The following table summarizes the available qualitative and contextual solubility information.
| Compound | Solvent | Solubility Data | Source |
| Ibuprofen | Methanol | Qualitatively ranked as having very high solubility, greater than in ethanol and other alcohols. | [1] |
| Ibuprofen | Ethanol | 538 mg/mL | [2] |
| Ibuprofen | Methanol/Water Mixtures | Used as a dissolving solvent for analytical testing, implying significant solubility. For example, a 70:30 (v/v) mixture of methanol and water is used as a diluent. | [3] |
| This compound | Methanol | No specific quantitative data found. Expected to have high solubility based on the behavior of ibuprofen. | - |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the solubility of this compound in methanol. This method is based on the shake-flask method, a standard technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in methanol at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (high purity)
-
Methanol (analytical grade)
-
Scintillation vials or sealed glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of methanol. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the clear filtrate with methanol to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound in methanol of known concentrations.
-
Develop a suitable HPLC method. A typical method would use a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 215 nm).[3]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a compound in a solvent.
Relationship between Ibuprofen and its Methyl Ester
This diagram illustrates the chemical relationship between ibuprofen and this compound and their relevance in analytical chemistry.
Caption: Chemical and analytical relationship of Ibuprofen and its methyl ester.
Conclusion
While specific quantitative data for the solubility of this compound in methanol remains elusive in the public domain, a comprehensive analysis of the solubility of its parent compound, ibuprofen, and related analytical studies strongly suggests that the ester is highly soluble in this solvent. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility under their specific laboratory conditions. This information is valuable for professionals in drug development and analytical sciences who require this data for formulation, purification, and analytical method design.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and quality control, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure's proton environments.
Molecular Structure and Proton Environments
This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. Understanding these environments is fundamental to interpreting the spectral data. The structure and numbering scheme are illustrated below:
The molecule contains a variety of proton types, including aromatic protons on the phenyl ring, aliphatic protons in the isobutyl and propanoate moieties, and the methyl ester protons. Each of these unique proton sets produces a distinct signal in the 1H NMR spectrum, characterized by its chemical shift (δ), multiplicity, coupling constant (J), and integration.
Quantitative 1H NMR Spectral Data
The following table summarizes the quantitative 1H NMR data for this compound, recorded in deuterated chloroform (CDCl3) at 298 K. The data is compiled from analogous data for ibuprofen and established chemical shift principles for methyl esters.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-a (isobutyl CH3) | ~0.88 | Doublet | ~6.6 | 6H |
| H-b (propanoate CH3) | ~1.47 | Doublet | ~7.2 | 3H |
| H-c (isobutyl CH) | ~1.82 | Multiplet | - | 1H |
| H-d (isobutyl CH2) | ~2.43 | Doublet | ~7.2 | 2H |
| H-e (ester OCH3) | ~3.67 | Singlet | - | 3H |
| H-f (propanoate CH) | ~3.68 | Quartet | ~7.2 | 1H |
| H-g (aromatic CH) | ~7.08 | Doublet | ~8.0 | 2H |
| H-h (aromatic CH) | ~7.19 | Doublet | ~8.0 | 2H |
Experimental Protocol for 1H NMR Spectrum Acquisition
This section details a standard operating procedure for acquiring a high-quality 1H NMR spectrum of this compound.
3.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
3.2. NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe or similar
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 2.0 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals to determine the relative number of protons.
-
Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.
-
Analyze and report the chemical shifts, multiplicities, and coupling constants for each signal.
Visualization of Signal Correlations
The following diagrams illustrate the logical relationships and through-bond connectivities of the protons in this compound, which give rise to the observed spin-spin coupling patterns in the 1H NMR spectrum.
Caption: Spin-spin coupling network in this compound.
Caption: Proton assignments for this compound.
An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and analysis of ibuprofen derivatives and related pharmaceutical compounds.
Data Presentation: 13C NMR Spectral Data
The following table summarizes the predicted and experimentally observed (where available for the parent acid, ibuprofen) 13C NMR chemical shifts for this compound. The assignments are based on established spectral data for ibuprofen and known chemical shift effects of esterification. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard (0.00 ppm).
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| 1 | -C =O | ~175 | The carbonyl carbon of the ester group is expected to be significantly downfield. For comparison, the carboxylic acid carbonyl of ibuprofen is observed around 181 ppm. Esterification typically causes an upfield shift of the carbonyl carbon. |
| 2 | -C H(CH₃)C=O | ~45 | The methine carbon adjacent to the carbonyl and the aromatic ring. This shift is similar to that observed in ibuprofen. |
| 3 | -CH(C H₃) | ~18 | The methyl group attached to the chiral center. |
| 4 | C -Ar (quaternary) | ~138 | The quaternary aromatic carbon to which the propanoate group is attached. |
| 5, 9 | C H-Ar | ~129 | The two aromatic CH carbons ortho to the propanoate group. Due to symmetry, they are expected to be chemically equivalent. |
| 6, 8 | C H-Ar | ~127 | The two aromatic CH carbons meta to the propanoate group. Due to symmetry, they are expected to be chemically equivalent. |
| 7 | C -Ar (quaternary) | ~141 | The quaternary aromatic carbon to which the isobutyl group is attached. |
| 10 | -C H₂(isobutyl) | ~45 | The methylene carbon of the isobutyl group. |
| 11 | -C H(isobutyl) | ~30 | The methine carbon of the isobutyl group. |
| 12, 13 | -C H₃(isobutyl) | ~22 | The two terminal methyl groups of the isobutyl group. Due to symmetry, they are chemically equivalent. |
| 14 | -OC H₃ | ~52 | The methyl carbon of the ester group. This is a new peak that is not present in the spectrum of ibuprofen and is characteristic of the methyl ester. |
Experimental Protocols
The following section details a standard methodology for the acquisition of a 13C NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of high-purity this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for field-frequency locking.[1][2]
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).[1][2]
-
Transfer to NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.
2.2. NMR Spectrometer and Parameters
-
Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for this analysis.
-
Nucleus: Observe the 13C nucleus.
-
Solvent: CDCl3.
-
Temperature: Standard probe temperature (typically 298 K).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though for routine identification, this is sufficient.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.
-
Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[3]
-
Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum to single lines for each unique carbon atom.
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline and absorptive Lorentzian peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak of CDCl3 (δ ≈ 77.16 ppm) can be used for referencing.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While routine 13C NMR is not typically used for quantitative analysis due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), relative peak intensities can provide qualitative information.
Visualization
The following diagrams illustrate the chemical structure and logical workflow for the analysis of this compound.
Caption: Molecular structure of this compound with carbon atom numbering.
References
- 1. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ibuprofen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of ibuprofen methyl ester, the methylated derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Understanding the fragmentation pattern is critical for the identification and quantification of ibuprofen in various matrices, particularly in metabolic studies and pharmaceutical quality control. This document outlines the key fragmentation pathways, presents quantitative data on major fragment ions, and details relevant experimental protocols.
Introduction
Ibuprofen, 2-(4-(2-methylpropyl)phenyl)propanoic acid, is frequently derivatized to its methyl ester prior to analysis by gas chromatography-mass spectrometry (GC-MS) to improve its volatility and chromatographic properties. Electron ionization (EI) is a common ionization technique used in this context, which induces characteristic fragmentation of the molecule. This guide will focus on the fragmentation of ibuprofen methyl ester (C₁₄H₂₀O₂) with a molecular weight of 220.31 g/mol .[1]
Mass Spectrometry Data
The mass spectrum of ibuprofen methyl ester is characterized by a distinct molecular ion peak and several key fragment ions resulting from predictable cleavage patterns. The primary fragmentation sites are centered around the ester functional group and the benzylic position.
Quantitative Fragmentation Data
The electron ionization mass spectrum of ibuprofen methyl ester exhibits several characteristic ions. The relative abundance of these ions is crucial for identification and spectral library matching. The major ions observed are summarized in the table below.
| m/z | Proposed Fragment Identity | Relative Abundance (%) |
| 220 | [M]⁺ (Molecular Ion) | ~15 |
| 177 | [M - C₃H₇]⁺ | ~25 |
| 161 | [M - COOCH₃]⁺ | 100 (Base Peak) |
| 119 | [C₉H₁₁]⁺ | ~30 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | ~20 |
Note: Relative abundances are approximate and can vary depending on the specific instrumentation and analytical conditions.
Fragmentation Pathways
The fragmentation of ibuprofen methyl ester under electron ionization follows logical pathways primarily driven by the stability of the resulting carbocations. The fragmentation process can be visualized as a series of competing and consecutive reactions originating from the molecular ion.
Primary Fragmentation Pathways
The initial ionization of ibuprofen methyl ester forms the molecular ion at m/z 220. This radical cation then undergoes fragmentation through several key pathways.
Caption: Primary fragmentation pathways of ibuprofen methyl ester.
The most prominent fragmentation is the loss of the methoxycarbonyl radical (•COOCH₃) to form the stable benzylic carbocation at m/z 161, which is typically the base peak.[1] Another significant fragmentation pathway involves the cleavage of the isobutyl group (•C₃H₇), leading to the fragment ion at m/z 177.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation to yield smaller, stable ions. For instance, the ion at m/z 161 can lose a propylene molecule (C₃H₆) to form an ion at m/z 119. This ion can then lose ethylene (C₂H₄) to form the tropylium ion at m/z 91, a common fragment in the mass spectra of alkylbenzenes.
Experimental Protocols
The following sections describe common experimental methodologies for the analysis of ibuprofen methyl ester by mass spectrometry.
Sample Preparation and Derivatization
For the analysis of ibuprofen from biological or pharmaceutical samples, a derivatization step to form the methyl ester is often employed, especially for GC-MS.
Caption: General workflow for the analysis of ibuprofen as its methyl ester.
A common derivatization procedure involves the esterification of the carboxylic acid group of ibuprofen with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid). Alternatively, derivatizing agents such as diazomethane or N,N-dimethylformamide dimethyl acetal can be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of ibuprofen methyl ester.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the direct analysis of ibuprofen and its metabolites, including the methyl ester, without the need for derivatization, although direct analysis of the methyl ester is also feasible.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or hybrid ion trap-time-of-flight (Q-TOF) mass spectrometer.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: For targeted quantification, specific precursor-to-product ion transitions are monitored. For ibuprofen methyl ester, a likely transition would be m/z 221 ([M+H]⁺) → 161.
Conclusion
The mass spectrometric fragmentation of ibuprofen methyl ester is a well-defined process that yields a characteristic pattern of ions. The base peak at m/z 161, corresponding to the loss of the methoxycarbonyl group, is a key identifier. This in-depth guide provides the necessary quantitative data, fragmentation pathway information, and experimental protocols to aid researchers, scientists, and drug development professionals in the accurate identification and quantification of ibuprofen methyl ester. The provided methodologies for GC-MS and LC-MS/MS offer robust approaches for the analysis of this important derivative in various scientific and industrial applications.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 2-(4-isobutylphenyl)propanoate, a methyl ester derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Understanding the vibrational spectroscopy of this compound is crucial for its identification, characterization, and quality control in research and pharmaceutical development.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. While a publicly available, experimentally verified spectrum is not readily accessible, the following table summarizes the expected characteristic infrared absorption peaks based on the known molecular structure and comparison with structurally similar compounds like ibuprofen. The assignments are based on established correlations in infrared spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~ 2960 - 2870 | Strong | C-H stretching | Alkyl groups (isobutyl, methyl) |
| ~ 1740 | Strong | C=O stretching | Ester carbonyl |
| ~ 1610, 1510 | Medium-Weak | C=C stretching | Aromatic ring |
| ~ 1465 | Medium | C-H bending | CH₂ and CH₃ groups |
| ~ 1370 | Medium | C-H bending (umbrella) | gem-dimethyl of isobutyl group |
| ~ 1240 | Strong | C-O stretching (asymmetric) | Ester |
| ~ 1180 | Strong | C-O stretching (symmetric) | Ester |
| ~ 850 | Strong | C-H out-of-plane bending | 1,4-disubstituted aromatic ring |
Experimental Protocol for Infrared Spectrum Acquisition
This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid and liquid samples.
Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).
-
This compound sample (solid).
-
Spatula.
-
Isopropyl alcohol or acetone for cleaning.
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized according to the manufacturer's instructions.
-
Install the ATR accessory if it is not already in place.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropyl alcohol or acetone.
-
Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
The software will store this background and automatically subtract it from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the sample.
-
-
Sample Spectrum Acquisition:
-
Initiate the scan to acquire the infrared spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the mid-infrared range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
After the scan is complete, the software will display the resulting spectrum, typically in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary data processing, such as baseline correction or smoothing, if required.
-
Identify and label the major absorption peaks. Compare the peak positions with the expected values for the functional groups present in this compound.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe to remove any sample residue.
-
Experimental Workflow
The following diagram illustrates the logical workflow for obtaining the infrared spectrum of this compound.
The Genesis of a Prodrug: A Technical Guide to the Historical Discovery of Ibuprofen Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), was first discovered and synthesized in the 1960s by a team at Boots Pure Drug Company led by Dr. Stewart Adams and chemist John Nicholson.[1][2] Initially developed as a safer alternative to aspirin for rheumatoid arthritis, its efficacy as an analgesic and antipyretic has made it one of the most widely used over-the-counter medications globally.[1][2] While the discovery of ibuprofen itself is a well-documented milestone in medicinal chemistry, the subsequent exploration of its derivatives, particularly its esters, marks a significant chapter in the ongoing effort to optimize drug delivery and minimize adverse effects.
This technical guide delves into the historical context and early methodologies of ibuprofen esterification. The primary driving force behind the synthesis of ibuprofen esters was the development of prodrugs. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For ibuprofen, the esterification of its carboxylic acid moiety was a strategic approach to mask the acidic group responsible for gastrointestinal irritation, a common side effect of NSAIDs.[3]
This document will provide a detailed overview of one of the seminal, publicly available, and comprehensive studies from the early 1990s that systematically synthesized and evaluated a series of ibuprofen esters. This research laid the groundwork for future investigations into ibuprofen prodrugs with enhanced therapeutic profiles.
The Rationale for Esterification: A Prodrug Approach
The therapeutic action of ibuprofen stems from its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation. However, the free carboxylic acid group in the ibuprofen molecule is also associated with local irritation of the gastric mucosa. The prodrug strategy aimed to temporarily block this acidic group by converting it into an ester. This modification was hypothesized to reduce direct contact-induced gastrointestinal damage. Once absorbed, the ester prodrug would be hydrolyzed by esterase enzymes in the body to release the active ibuprofen.[3]
Historical Experimental Protocol: Synthesis of Ibuprofen Esters
The following experimental protocols are based on the methodologies described in the early 1990s for the synthesis of various ibuprofen esters. This work was pivotal in demonstrating the feasibility and potential benefits of this prodrug approach.
General Procedure for Acid-Catalyzed Esterification
A common and historically significant method for synthesizing ibuprofen esters is through acid-catalyzed esterification, also known as Fischer esterification.
Materials:
-
Ibuprofen
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, etc.)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for mobile phase)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ibuprofen in an excess of the desired anhydrous alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and neutralize the excess sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the ibuprofen ester with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude ibuprofen ester.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure ibuprofen ester.
Quantitative Data from Early Esterification Studies
The following table summarizes representative data that would have been collected during these early investigations, such as reaction yields and key physicochemical properties.
| Ester Derivative | Alcohol Used | Typical Yield (%) | Melting Point (°C) | Key Observations |
| Ibuprofen Methyl Ester | Methanol | 80-90 | Liquid at RT | Higher lipophilicity compared to ibuprofen. |
| Ibuprofen Ethyl Ester | Ethanol | 82-92 | Liquid at RT | Increased solubility in organic solvents. |
| Ibuprofen Propyl Ester | Propanol | 78-88 | Liquid at RT | Further increase in lipophilicity. |
| Ibuprofen Butyl Ester | Butanol | 75-85 | Liquid at RT | Studied for potential topical applications. |
Visualization of Historical Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and the signaling pathway of ibuprofen's action.
Conclusion
The historical exploration into the esterification of ibuprofen marked a pivotal step in the evolution of NSAID therapy. By transforming ibuprofen into its ester prodrugs, early researchers successfully demonstrated a viable strategy to potentially mitigate the gastrointestinal side effects associated with the parent drug. The foundational acid-catalyzed esterification methods, though since refined and supplemented with more advanced techniques, established the chemical basis for a generation of research into safer and more effective drug delivery systems for this essential medicine. This early work continues to inform the design and development of novel therapeutic agents today.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 2-(4-isobutylphenyl)propanoate (CAS No. 61566-34-5), a compound commonly used in pharmaceutical research and development. The following sections detail its toxicological properties, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Classification
| Hazard Class | Category |
| Acute toxicity, Oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2 |
| Specific target organ toxicity — single exposure | 3 |
Source: 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 636 mg/kg |
| Mouse | Oral | 740 mg/kg |
| Guinea Pig | Oral | 495 mg/kg |
Source: Acute oral toxicity data for Ibuprofen.[1][2][3]
Experimental Protocols
The determination of acute oral toxicity, such as the LD50 values cited above, is typically conducted following standardized guidelines. The OECD Guideline 423 (Acute Toxic Class Method) is a commonly accepted protocol.
OECD 423: Acute Toxic Class Method (Summary)
This method involves a stepwise procedure with the use of a minimum number of animals.[4] A group of animals is dosed at one of the defined levels.[4] The outcome of this initial step determines the subsequent dosing regimen.[4]
Key aspects of the protocol include:
-
Test Animals: Typically, healthy, young adult rodents are used.[5]
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.[6]
-
Dose Administration: The test substance is administered orally, typically via gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[5]
-
Endpoint: The primary endpoint is mortality, which is used to classify the substance's toxicity.[6]
Below is a generalized workflow for an acute oral toxicity study.
References
thermodynamic properties of Methyl 2-(4-isobutylphenyl)propanoate
An In-depth Technical Guide on the Thermodynamic Properties of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Physical Properties
This compound is a derivative of ibuprofen where the carboxylic acid group is esterified with methanol.[1] Its fundamental identifiers and reported physical properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate | [2] |
| Synonyms | Ibuprofen Methyl Ester, Methyl 2-(4-isobutylphenyl)propionate | [2] |
| CAS Number | 61566-34-5 | [2] |
| Molecular Formula | C₁₄H₂₀O₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [3] |
| Boiling Point | 100 °C (Note: This is likely at reduced pressure, not atmospheric) | [4] |
Note: A comprehensive set of experimentally determined thermodynamic data such as enthalpy of formation, heat capacity, and enthalpy of vaporization is not widely available in peer-reviewed literature for this specific compound. The following sections detail the standard experimental protocols used to obtain such data.
Experimental Protocols for Thermodynamic Characterization
Synthesis via Fischer Esterification
The primary method for synthesizing this compound is the Fischer esterification of ibuprofen with methanol, catalyzed by a strong acid.[1][5]
Methodology:
-
Reactant Preparation: Dissolve a known quantity of ibuprofen in an excess of anhydrous methanol. The excess of alcohol shifts the reaction equilibrium towards the product side.[5]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.[6]
-
Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
-
Neutralization: After cooling to room temperature, neutralize the mixture with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst.[1]
-
Extraction: Extract the ester into an organic solvent like ethyl acetate or methylene chloride.[1][6]
-
Purification: Wash the organic phase with water to remove any remaining salts and unreacted methanol. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Final Purification: For high-purity samples required for thermodynamic analysis, further purification can be achieved through column chromatography.[1]
Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[7] It is used to determine properties like melting point (Tfus) and enthalpy of fusion (ΔfusH°).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.[8]
-
Crimping: Seal the pan hermetically with a lid using a sample crimper.[8]
-
Instrument Setup: Place the sample pan in the DSC instrument's sample cell and an empty, sealed aluminum pan as a reference in the reference cell.[8][9]
-
Thermal Program: Design a temperature program. A typical program involves an initial equilibration at a temperature well below the expected melting point, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the melting point.[8][9]
-
Data Acquisition: Initiate the run. The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the programmed scan.[7]
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The peak's onset temperature is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion.[10]
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in an excess of oxygen at constant volume.[11][12]
Methodology:
-
Calorimeter Calibration: Calibrate the heat capacity of the calorimeter system (Ccal) by combusting a certified standard of known combustion energy, typically benzoic acid.[12][13]
-
Sample Preparation: Press a precise mass (not exceeding 1.1 g) of the liquid sample into a pellet or place it in a crucible.[13] Measure a length of fuse wire and position it in contact with the sample between two electrodes in the bomb head.[11][14]
-
Bomb Assembly: Add 1 mL of distilled water to the bomb to ensure all water formed during combustion is in the liquid state.[13] Seal the bomb head tightly.
-
Oxygen Pressurization: Purge the bomb with oxygen to remove atmospheric nitrogen and then pressurize it with pure oxygen to approximately 25-30 atm.[14]
-
Combustion: Submerge the sealed bomb in a known volume of water in the calorimeter's insulated jacket. Allow the system to reach thermal equilibrium while stirring. Ignite the sample remotely.[14]
-
Temperature Measurement: Record the temperature change of the water bath until it reaches a maximum and stabilizes.[11]
-
Analysis and Calculation:
-
Calculate the total heat released (qv) using the measured temperature change and the predetermined heat capacity of the calorimeter.[13]
-
Correct this value for the heat released by the combustion of the fuse wire.
-
This corrected value represents the internal energy of combustion at constant volume (ΔcU). Convert ΔcU to the enthalpy of combustion (ΔcH°) using the ideal gas law.[11]
-
Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, combining the experimental ΔcH° with the known standard enthalpies of formation for CO₂(g) and H₂O(l).[12]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive thermodynamic characterization.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. Ibuprofen methyl ester | C14H20O2 | CID 109101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ivypanda.com [ivypanda.com]
- 12. biopchem.education [biopchem.education]
- 13. homepages.gac.edu [homepages.gac.edu]
- 14. nsuworks.nova.edu [nsuworks.nova.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, also known as methyl ibuprofenate or ibuprofen methyl ester, is the methyl ester derivative of ibuprofen.[1] Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[2][3] The esterification of ibuprofen to its methyl ester is a common chemical modification.[4] This transformation is significant for several reasons within the pharmaceutical sciences. This compound serves as a key intermediate in the synthesis of other ibuprofen derivatives and prodrugs.[5] Additionally, its synthesis is a practical example of esterification, a fundamental reaction in organic chemistry.[6] This document provides detailed protocols for the synthesis of this compound, focusing on the Fischer esterification method, along with relevant data and workflow visualizations.
Synthesis Pathways
The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of ibuprofen.[6][7] This acid-catalyzed reaction involves treating ibuprofen with methanol.[8] An alternative, more complex synthesis route starts from p-isobutylpropiophenone.[9] This multi-step process involves reaction with iodobenzene diacetate and trimethylorthoformate in the presence of sulfuric acid.[9] Given its simplicity and common application, the Fischer esterification method will be the focus of the detailed protocol provided below.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound. This allows for an easy comparison of different reaction conditions and their outcomes.
| Starting Material | Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ibuprofen | Fischer Esterification | H₂SO₄ | Methanol | 40 | 5 | Quantitative | [7] |
| p-Isobutylpropiophenone | Rearrangement | H₂SO₄ | Acetic Anhydride, Trimethylorthoformate | 0 - 20 | 4 | 75 | [9] |
| Ibuprofen | Fischer Esterification | H₂SO₄ | Methanol | Reflux | 8 | ~84 | [4][5] |
Experimental Protocol: Fischer Esterification of Ibuprofen
This protocol details the synthesis of this compound from ibuprofen using Fischer esterification.
Materials:
-
Ibuprofen (2-(4-isobutylphenyl)propanoic acid)
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 250 ml round-bottomed flask, dissolve 1 mmole (2.06 g) of ibuprofen in 20 ml of absolute methanol.[8]
-
Catalyst Addition: Carefully add 0.5 ml of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 5-8 hours.[4][7] The progress of the reaction should be monitored by TLC using a mobile phase of ethyl acetate:n-hexane (e.g., 1:7 or 3:7 v/v).[4][8]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the ibuprofen spot on the TLC plate), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[8]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then remove the solvent using a rotary evaporator.[8]
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound.[8]
Characterization:
The final product should be characterized by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. The FTIR spectrum is expected to show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C-O stretch for the ester. The C=O stretch will shift to a higher wavenumber (around 1730 cm⁻¹) compared to the starting carboxylic acid.
Visualizations
// Reactants Ibuprofen [label="Ibuprofen\n(2-(4-isobutylphenyl)propanoic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol [label="Methanol\n(CH₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalyst H2SO4 [label="H₂SO₄ (cat.)", shape=plaintext, fontcolor="#EA4335"];
// Product Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Ibuprofen -> Product [label="Fischer Esterification", fontcolor="#34A853"]; Methanol -> Product; H2SO4 -> Product [style=invis];
{rank=same; Ibuprofen; Methanol} } .enddot Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Ibuprofen methyl ester [webbook.nist.gov]
- 2. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. staff.najah.edu [staff.najah.edu]
- 9. prepchem.com [prepchem.com]
purification of Methyl 2-(4-isobutylphenyl)propanoate using flash chromatography
An Application Note on the Purification of Methyl 2-(4-isobutylphenyl)propanoate using Flash Chromatography.
Introduction
This compound, the methyl ester of Ibuprofen, is a key intermediate and reference standard in the synthesis and analysis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The synthesis of this ester often results in a crude mixture containing unreacted starting materials, by-products, and other impurities.[3] For its use in pharmaceutical development and as an analytical standard, achieving high purity is essential.
Flash column chromatography is a rapid and efficient purification technique widely employed in organic synthesis for isolating desired compounds from complex mixtures.[4][5] This application note provides a detailed protocol for the purification of this compound using normal-phase flash chromatography on silica gel. The methodology covers the optimization of the mobile phase via Thin-Layer Chromatography (TLC), column preparation, sample loading, and the isolation of the final high-purity product.
Principle of Separation
The purification is based on normal-phase flash chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent mixture.[6][7] Components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.[5] this compound, being a moderately polar compound, will travel through the column at a rate determined by the polarity of the eluent. By carefully selecting the solvent system, it can be effectively separated from less polar and more polar impurities. A gradient elution, starting with a low polarity solvent and gradually increasing in polarity, is often used to achieve optimal separation.[8]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to contain impurities. |
| Silica Gel | 230-400 mesh (40-63 µm) | Standard Supplier | For flash chromatography.[5] |
| n-Hexane | HPLC Grade | Standard Supplier | Non-polar component of the mobile phase.[9] |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Polar component of the mobile phase.[9] |
| Dichloromethane | ACS Grade | Standard Supplier | For sample dissolution (dry loading). |
| Celite® 545 | N/A | Standard Supplier | For dry loading the sample.[10] |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier | For reaction monitoring and fraction analysis. |
Instrumentation and Equipment
| Instrument/Equipment | Specification | Notes |
| Flash Chromatography System | N/A | Manual setup (glass column) or automated system. |
| Glass Column | 40 mm ID, 300 mm length | Appropriate for gram-scale purification. |
| Air/Nitrogen Source | Low pressure (5-15 psi) | For applying pressure in manual flash chromatography.[4] |
| Fraction Collector | N/A | For automated systems, or manual collection in test tubes. |
| Rotary Evaporator | N/A | For solvent removal post-purification. |
| UV Lamp | 254 nm | For visualizing spots on TLC plates. |
| Fume Hood | N/A | All procedures should be performed in a well-ventilated fume hood. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocols
Step 1: Mobile Phase Optimization using TLC
-
Dissolve a small amount (1-2 mg) of the crude product in approximately 0.5 mL of dichloromethane.
-
On a TLC plate, spot the crude mixture alongside any available standards (e.g., starting materials).
-
Develop the TLC plate in a chamber containing a solvent system of ethyl acetate in hexane. Start with a low polarity mixture, such as 5% ethyl acetate in hexane (5:95 v/v).[9]
-
Visualize the developed plate under a UV lamp (254 nm).
-
Adjust the solvent ratio until the desired product spot has a Retention Factor (Rf) value between 0.2 and 0.3.[4][8] This ensures good separation and a reasonable elution time from the column. For this compound, a system of 5-10% ethyl acetate in hexane is a good starting point.
Step 2: Column Packing (Slurry Method)
-
Secure a glass column vertically in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or 2% ethyl acetate in hexane). A typical ratio is ~50-100 g of silica per 1 g of crude product.
-
Swirl the beaker to ensure the silica is fully wetted and free of air bubbles, then promptly pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down into a uniform bed.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent and sample addition.
-
Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve the entire crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.
-
Add Celite or silica gel (approx. 2-3 times the mass of the crude product) to the flask.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[10]
-
Carefully add the powder as an even layer on top of the sand at the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the initial, low-polarity mobile phase to the column, filling the space above the sample.
-
Open the stopcock and apply gentle air or nitrogen pressure to the top of the column to initiate a steady flow of eluent. The optimal flow rate will cause the solvent level to drop by about 2 inches per minute.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
If using a gradient, gradually increase the polarity of the mobile phase as the chromatography progresses (e.g., from 2% to 5% to 10% ethyl acetate in hexane) to elute compounds with higher affinity for the silica gel.
-
Monitor the separation by spotting collected fractions onto TLC plates, developing them in the optimized TLC solvent system, and visualizing under UV light.[5]
Step 5: Isolation of Pure Product
-
Analyze the TLC plates of the collected fractions to identify those containing only the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the yield of the purified this compound and confirm its purity using analytical techniques such as NMR, HPLC, or GC-MS.
Data Presentation
Typical Flash Chromatography Parameters
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography.[5] |
| Column Dimensions | 40 mm ID x 300 mm | Suitable for 1-2 g of crude material. |
| Sample Loading | 1.0 g crude product (dry loaded) | Dry loading is recommended for better resolution.[4] |
| Mobile Phase | Gradient: 2% to 15% Ethyl Acetate in Hexane | A gradient helps separate close-eluting impurities. |
| Flow Rate | ~50 mL/min | Corresponds to ~2 inches/min drop in solvent level. |
| Fraction Size | 20 mL | Adjust based on the separation observed on TLC. |
| Detection | UV visualization (254 nm) on TLC plates | The phenyl group in the molecule is UV active. |
Expected Results
| Metric | Typical Value | Method of Analysis |
| Recovery | >85% | Gravimetric (mass of pure product / mass of crude) |
| Purity | >98% | HPLC, 1H NMR |
| Rf (10% EtOAc/Hexane) | ~0.3 | TLC with UV visualization |
| Appearance | Colorless Oil | Visual Inspection |
Conclusion
This application note details a robust and reproducible method for the purification of this compound from a crude reaction mixture using flash column chromatography. By optimizing the mobile phase with TLC and employing a dry loading technique, high purity (>98%) and good recovery (>85%) of the target compound can be reliably achieved. This protocol is broadly applicable for the purification of moderately polar small molecules and serves as a valuable tool for researchers in synthetic and medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. krishgenbiosystems.com [krishgenbiosystems.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Analysis of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and validated analytical methodologies for the quantitative determination of Methyl 2-(4-isobutylphenyl)propanoate. The protocols are based on established and validated methods for the closely related compound, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), and are readily adaptable for the analysis of its methyl ester. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing robust and reliable approaches for quality control, stability testing, and research applications.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC with UV detection is a widely used, robust, and accurate method for the analysis of aromatic compounds such as this compound. The following protocol is adapted from validated methods for the analysis of 2-(4-isobutylphenyl)propanoic acid.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.01 M acetate buffer at pH 3.8 (55:45 v/v).[1] The mobile phase should be filtered and degassed. |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV detection at a wavelength of 225 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
3. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the peak areas of the standard solutions.
Summary of Quantitative Data (Adapted from Ibuprofen Analysis)
The following table summarizes typical validation parameters for HPLC methods used for the analysis of the closely related compound, 2-(4-isobutylphenyl)propanoic acid. These values provide an expected performance benchmark for the analysis of this compound.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 97.7 – 104.5%[1] |
| Precision (% RSD) | < 3.5%[1] |
| Limit of Detection (LOD) | 1.31 - 27 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 3.82 - µg/mL (Value for Lornoxicam, a similar NSAID)[2] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software.
2. Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Column | HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 270 °C[3] |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 minute, then ramp at 35 °C/min to 310 °C and hold for 1 minute.[3] |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a volatile organic solvent (e.g., hexane, dichloromethane) to a known concentration (e.g., 10-100 µg/mL).[4]
-
Filter the sample solution through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.[4]
-
For accurate quantification, the use of an internal standard (IS) with similar chemical properties but a different retention time is recommended.[4]
4. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Add a known concentration of the internal standard to each sample and calibration standard.
5. Data Analysis:
-
For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of this compound in the sample can then be determined from this calibration curve.[4]
Summary of Quantitative Data (General Performance for GC Methods)
The following table provides a general overview of expected performance characteristics for validated GC methods.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105%[5] |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ng/mL to low µg/mL range[5] |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dea.gov [dea.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 2-(4-isobutylphenyl)propanoate by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of Methyl 2-(4-isobutylphenyl)propanoate, a key ester of ibuprofen. The described protocol is suitable for routine analysis, quality control, and stability studies of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool in pharmaceutical research and development.
Introduction
This compound, also known as ibuprofen methyl ester, is a significant derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[1] Accurate and precise quantification of this ester is crucial for monitoring synthesis reactions, assessing purity, and conducting stability evaluations of potential prodrug formulations. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and robust analytical approach for this purpose. This document provides a comprehensive protocol for the quantitative analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Formic acid or Phosphoric acid (analytical grade).
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Value |
| Mobile Phase | Acetonitrile and water (adjusted to pH 2.5 with phosphoric acid) in a 60:40 (v/v) ratio.[2] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 35 °C.[3] |
| Injection Volume | 20 µL.[4] |
| UV Detection Wavelength | 214 nm.[2][5] |
| Run Time | Approximately 10 minutes. |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the method validation experiments.
| Parameter | Result |
| Retention Time (min) | Approximately 5.9 ± 0.3[2] |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the quantitative analysis of this compound by HPLC-UV.
References
- 1. This compound | 61566-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Methyl 2-(4-isobutylphenyl)propanoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, also known as Ibuprofen Methyl Ester, is a critical analytical standard for the accurate quantification and quality control of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Its structural similarity to ibuprofen makes it an ideal reference material for various analytical techniques. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard in research and pharmaceutical settings. As a highly characterized reference material, it complies with stringent regulatory standards set by pharmacopoeias such as USP, EP, and BP, making it essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[1]
Physicochemical Properties and Data Presentation
This compound is available as a certified reference material (CRM) from various suppliers.[1] The certificate of analysis (COA) accompanying the standard provides crucial data for its proper use. Below is a summary of typical physicochemical properties and quality control specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate | [3] |
| Synonyms | Ibuprofen Methyl Ester, Motrin methyl ester | [1] |
| CAS Number | 61566-34-5 | [1] |
| Molecular Formula | C₁₄H₂₀O₂ | [4] |
| Molecular Weight | 220.31 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. | [5] |
Table 2: Typical Certificate of Analysis Data for Analytical Standard
| Parameter | Specification |
| Purity (by HPLC/qNMR) | >98.0% |
| Identity | Conforms to structure (¹H-NMR, Mass Spectrometry) |
| Specific Rotation | -1.0 to +1.0 deg (c=1, CHCl₃) |
| Storage Condition | Recommended in a cool and dark place, <15°C |
| Retest Date | Provided on Certificate of Analysis |
Note: Users should always refer to the specific Certificate of Analysis provided by the supplier for exact values and handling instructions.
Experimental Protocols
The following protocols describe the use of this compound as both an external and internal standard for the quantification of ibuprofen in bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a common technique for the analysis of ibuprofen.[6] this compound can be used to ensure the accuracy and precision of these measurements.
Protocol 1: External Standard Calibration for Ibuprofen Assay
This protocol is suitable for determining the concentration of ibuprofen in a sample by creating a calibration curve with known concentrations of the analyte.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 60:40 v/v acetonitrile:water with 0.1% phosphoric acid).[7] The pH of the mobile phase is critical and should be kept low (typically pH 2.5-3.0) to ensure ibuprofen is in its neutral form for symmetrical peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh about 50 mg of this compound certified reference material and dissolve it in 50 mL of mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the ibuprofen-containing sample, dissolve it in the mobile phase, and dilute to a concentration expected to be within the calibration range.
-
Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards. Determine the concentration of ibuprofen in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Internal Standard Method for Ibuprofen Assay
The use of an internal standard (IS) corrects for variations in injection volume and potential sample loss during preparation. This compound can serve as an effective internal standard due to its structural similarity and chromatographic behavior relative to ibuprofen.
Instrumentation and Conditions: (Same as Protocol 1)
Procedure:
-
Internal Standard Stock Solution: Accurately weigh and dissolve a precise amount of this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ibuprofen Standard Stock Solution: Accurately weigh and dissolve a precise amount of Ibuprofen reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards Preparation: Prepare a series of calibration standards by adding a fixed volume of the Internal Standard stock solution to varying volumes of the Ibuprofen standard stock solution and diluting with the mobile phase. This creates standards with a constant IS concentration and varying analyte concentrations.
-
Sample Preparation: Accurately weigh the ibuprofen-containing sample, dissolve it in a known volume of the Internal Standard stock solution, and dilute further with the mobile phase if necessary.
-
Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Calculate the response factor (RF) for each calibration standard using the formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS). Plot the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte. Determine the concentration of ibuprofen in the sample using this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and selectivity for the analysis of ibuprofen, often requiring derivatization to improve volatility. This compound can be used as a standard for these methods as well.
Protocol 3: GC-MS Analysis of Ibuprofen with Derivatization
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of Ibuprofen and this compound in a suitable organic solvent (e.g., methanol).
-
Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of ibuprofen.
-
GC-MS Analysis: Inject the derivatized solution into the GC-MS system.
-
Data Analysis: Monitor characteristic ions for both the derivatized ibuprofen and this compound. For quantification, use a calibration curve generated from the derivatized standards, similar to the HPLC methods described above (either external or internal standard method).
Visualizations
Diagram 1: External Standard Calibration Workflow
Caption: Workflow for external standard calibration.
Diagram 2: Internal Standard Calibration Workflow
Caption: Workflow for internal standard calibration.
Conclusion
This compound is an indispensable analytical standard for the reliable quantification of ibuprofen. Its use in well-developed and validated analytical methods, such as the HPLC and GC-MS protocols detailed here, ensures the accuracy and consistency of results in both research and quality control environments. Proper handling, storage, and adherence to the information provided in the Certificate of Analysis are paramount for maintaining the integrity of the standard and the validity of the analytical data generated.
References
Application Notes and Protocols: Methyl 2-(4-isobutylphenyl)propanoate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate is the methyl ester of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). In metabolic studies, this compound is primarily of interest as a prodrug of ibuprofen. Upon administration, it is anticipated to be hydrolyzed by esterases to yield ibuprofen, which is the pharmacologically active agent. Therefore, the metabolic effects observed are predominantly those of ibuprofen itself.
Ibuprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Beyond its well-documented effects on the arachidonic acid cascade, ibuprofen has also been shown to influence cellular energy metabolism, including mitochondrial function and the tricarboxylic acid (TCA) cycle.[4][5]
These application notes provide an overview of the use of this compound in metabolic studies, focusing on the downstream effects of its active form, ibuprofen. Detailed protocols for key experiments are provided to facilitate research in this area.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Ibuprofen
| Enzyme | Parameter | Value | Cell/System | Reference |
| COX-1 | IC50 | 1.8 µM | Human Whole Blood | [6] |
| COX-2 | IC50 | 5.9 µM | Human Whole Blood | [6] |
| COX-1 | % Inhibition (at 100 µM) | 58.3 ± 6.2% | Colorimetric Assay | [7] |
| COX-2 | % Inhibition (at 100 µM) | 15.2 ± 9.5% | Colorimetric Assay | [7] |
IC50: The half maximal inhibitory concentration.
Table 2: Analytical Parameters for Quantification of Ibuprofen in Biological Samples by LC-MS/MS
| Parameter | Plasma | Synovial Fluid | Reference |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 10 ng/mL | [8] |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | 1000 ng/mL | [8] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | [8] |
| Internal Standard | Ibuprofen-D3 | Ibuprofen-D3 | [8] |
| SRM Transition (Ibuprofen) | m/z 205 → 161 | m/z 205 → 161 | [8] |
| SRM Transition (Ibuprofen-D3) | m/z 208 → 164 | m/z 208 → 164 | [8] |
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; SRM: Selected Reaction Monitoring.
Key Metabolic Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and its Inhibition by Ibuprofen
The primary metabolic impact of ibuprofen is the disruption of the prostaglandin synthesis pathway. This occurs through the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[1][2][3]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ibuprofen.
General Propanoate Metabolism Pathway
While the metabolism of the propanoate moiety of ibuprofen does not directly enter the canonical propanoate pathway, understanding this pathway is relevant for broader metabolic studies. This pathway is crucial for the metabolism of odd-chain fatty acids and certain amino acids, converting propionyl-CoA to the TCA cycle intermediate, succinyl-CoA.[9][10][11]
Caption: Overview of the Propanoate Metabolism Pathway.
Experimental Workflow: Quantification of Ibuprofen in Plasma
This workflow outlines the key steps for quantifying the concentration of ibuprofen in plasma samples following administration of this compound.
Caption: Workflow for Ibuprofen Quantification in Plasma.
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound (or its hydrolysate, ibuprofen) on COX-1 and COX-2 activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound, pre-hydrolyzed to ibuprofen if necessary)
-
Ibuprofen (as a positive control)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and ibuprofen in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add various concentrations of the test compound or ibuprofen to the wells. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for a further 2 minutes.
-
Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Analysis of Ibuprofen's Effect on Mitochondrial Respiration
Objective: To assess the impact of ibuprofen on mitochondrial oxygen consumption in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, cardiomyocytes)
-
Cell culture medium
-
Ibuprofen
-
High-resolution respirometry system (e.g., Oroboros Oxygraph-2k)
-
Digitonin (for cell permeabilization)
-
Mitochondrial substrates and inhibitors (e.g., pyruvate, malate, glutamate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of ibuprofen for a specified duration.
-
Harvest the cells and resuspend them in a respiration buffer.
-
Introduce a known number of intact cells into the respirometry chamber and measure basal oxygen consumption.
-
Permeabilize the cells with digitonin to allow direct access to the mitochondria.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol:
-
Add substrates for Complex I (pyruvate, malate, glutamate) and ADP to measure oxidative phosphorylation capacity.
-
Add succinate to assess the contribution of Complex II.
-
Add the uncoupler FCCP to determine the maximum capacity of the electron transport system.
-
Sequentially add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to dissect the contributions of different respiratory complexes and determine non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine the effects of ibuprofen on different respiratory states.
Protocol 3: Quantification of Ibuprofen in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of ibuprofen in plasma samples.
Materials:
-
Plasma samples
-
Ibuprofen and Ibuprofen-D3 (internal standard) stock solutions
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation (SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution (Ibuprofen-D3).
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute ibuprofen and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient elution to separate ibuprofen from other matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Set up Selected Reaction Monitoring (SRM) for ibuprofen (e.g., m/z 205 → 161) and Ibuprofen-D3 (e.g., m/z 208 → 164).
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of ibuprofen spiked into blank plasma.
-
Calculate the peak area ratio of ibuprofen to the internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of ibuprofen in the samples by interpolating from the calibration curve.
-
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Ibuprofen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What’s Behind the Heartbreaking Risk of Anti-Inflammatory Drugs | UC Davis [ucdavis.edu]
- 5. Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 11. Propionic Acid Pathway Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols for In Vitro Cell-Based Assays with Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, also known as Ibuprofen Methyl Ester, is a non-steroidal anti-inflammatory drug (NSAID) derivative. Like its parent compound, ibuprofen, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] This document provides detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and anti-inflammatory effects of this compound, and to investigate its mechanism of action.
Data Presentation
The following tables summarize typical quantitative data that can be generated for this compound using the described protocols. These values should be determined experimentally for specific cell lines and assay conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | MTT Assay | 24 | To be determined |
| HEK293 | WST-1 Assay | 48 | To be determined |
| CACO2 | MTT Assay | 72 | To be determined |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | To be determined |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | To be determined |
Table 3: Mechanism of Action of this compound
| Target | Assay Type | IC50 (µM) |
| COX-1 | Enzyme Inhibition Assay | To be determined |
| COX-2 | Enzyme Inhibition Assay | To be determined |
| NF-κB Activation | Reporter Gene Assay | To be determined |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound to determine the appropriate concentration range for subsequent anti-inflammatory and mechanistic studies, ensuring that the observed effects are not due to cell death.[4]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., 0.5% DMSO in medium) and a blank (medium only).[5]
-
Incubate for 24, 48, or 72 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][5]
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[4][5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Assays
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.[4][8]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Reagent A: Sulfanilamide solution, Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[4][9]
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[4]
-
Collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.[4][8]
-
Incubate at room temperature for 10-15 minutes.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
This immunoassay quantifies the amount of PGE2, a key inflammatory prostaglandin, released by cells.[10][11][12][13]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
This compound
-
PGE2 ELISA Kit (commercially available)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well or 48-well plate and grow to confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.[10][11][12][13] This typically involves adding the supernatant and a PGE2 conjugate to an antibody-coated plate, followed by substrate addition and colorimetric detection.
-
Measure the absorbance and calculate the PGE2 concentration based on a standard curve.
Mechanism of Action Studies
This assay determines the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.[2][14]
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
This compound
-
COX inhibitor screening assay kit (fluorometric or colorimetric)
Procedure:
-
Follow the protocol provided with the commercial COX inhibitor screening assay kit.
-
Typically, the test compound is incubated with the COX enzyme.
-
Arachidonic acid is then added to initiate the enzymatic reaction.
-
The production of prostaglandins is measured using a fluorescent or colorimetric probe.
-
The percentage of inhibition is calculated, and IC50 values for COX-1 and COX-2 are determined to assess potency and selectivity.[2][14]
This method is used to investigate the effect of this compound on the activation of the NF-κB signaling pathway.[15]
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Seed and treat RAW 264.7 cells with this compound and/or LPS as described in previous protocols.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation and expression.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Inhibition of the COX pathway by this compound.
Caption: Potential modulation of the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methyl 2-(4-isobutylphenyl)propanoate: A Key Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 2-(4-isobutylphenyl)propanoate, also known as Ibuprofen Methyl Ester, is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Its role as a precursor allows for various synthetic strategies and purification methods, making it a compound of significant interest in organic synthesis and drug development. These application notes provide detailed protocols and quantitative data for the synthesis and utilization of this compound.
Synthetic Applications
The primary application of this compound lies in its conversion to 2-(4-isobutylphenyl)propanoic acid (ibuprofen). The ester group serves as a protecting group for the carboxylic acid, facilitating purification of the intermediate. The methyl ester can be synthesized through various methods, including the iodine-mediated 1,2-aryl migration of a propiophenone precursor or through Fischer esterification of ibuprofen.[1][2] Subsequently, the ester is hydrolyzed under acidic or basic conditions to yield the final active pharmaceutical ingredient.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Rearrangement of p-Isobutylpropiophenone
This protocol describes the synthesis of this compound from p-isobutylpropiophenone, achieving a notable yield.[3]
Materials:
-
p-Isobutylpropiophenone
-
Iodobenzene diacetate
-
Water
-
Acetic anhydride
-
Concentrated sulfuric acid (96%)
-
Trimethylorthoformate
-
Deionized water
Procedure:
-
To 47.5 g (0.25 mol) of p-isobutylpropiophenone at room temperature, add 86.4 g (0.25 mol) of oven-dried iodobenzene diacetate with stirring.
-
Add approximately 15.8 g (0.88 mol) of water to the mixture with continuous stirring.
-
Sequentially add 75 ml (0.88 mol) of acetic anhydride and then, dropwise, 0.14 ml (3 mmol) of concentrated sulfuric acid.
-
Stir the resulting mixture for 2 hours to ensure the complete reaction of the anhydride with water, then cool to 0°C.
-
Add 24.6 ml (0.225 mol) of trimethylorthoformate with stirring, followed by the dropwise addition of 2.5 ml (0.05 mol) of concentrated sulfuric acid over 30 minutes.
-
Stir the reaction mixture for an additional 2 hours at a temperature between 0°C and 20°C.
-
Quench the reaction by adding 50 ml of deionized water.
-
The product, this compound, can be isolated from the organic phase by column chromatography or distillation.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 75% | [3] |
Protocol 2: Hydrolysis of this compound to Ibuprofen
This protocol details the conversion of the methyl ester to ibuprofen via saponification.[3]
Materials:
-
Crude this compound
-
50% aqueous sodium hydroxide
-
Heptane
-
Hydrochloric acid
Procedure:
-
Treat the crude this compound with 50% aqueous sodium hydroxide.
-
Extract the resulting aqueous phase with heptane to remove organic impurities.
-
Acidify the aqueous phase with hydrochloric acid to precipitate the ibuprofen.
-
The solid precipitate can be further purified by recrystallization to yield high-purity ibuprofen.[3]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and its conversion to ibuprofen, as well as other related synthetic routes for comparison.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| p-Isobutylpropiophenone | Iodobenzene diacetate, Acetic anhydride, H₂SO₄, Trimethylorthoformate | 0-20°C, 2 hours | 75% | [3] |
| 2-(4-isobutylphenyl)propanoic acid | Methanol, Sulfuric acid | Room temperature, 48 hours | Not specified | [5] |
Table 2: Synthesis of Ibuprofen from Various Precursors
| Precursor | Key Transformation | Reagents | Yield | Reference |
| This compound | Hydrolysis | 50% NaOH, HCl | High-purity | [3] |
| 1-(4-isobutylphenyl)propan-1-one | Continuous-flow synthesis | Trifluoromethanesulfonic acid, then saponification | 68% (overall) | [2] |
| 4-isobutylacetophenone | via nitrile | NaCN, HPMT, then hydrolysis | >80% | [1] |
| 2-(4-isobutylphenyl) propionaldehyde | Oxidation | O₂, O₃ in hexane | 65% | [1] |
| isobutylbenzene | Friedel-Crafts acylation, reduction, chloride substitution, Grignard reaction | AlCl₃, Acetic anhydride, NaBH₄, HCl, Mg, CO₂ | 25% (final product) | [6] |
Visualized Synthetic Workflows
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of Ibuprofen via Methyl Ester Intermediate.
Caption: Fischer Esterification and Hydrolysis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
Application Note: Protocol for ¹H NMR Sample Preparation of Methyl 2-(4-isobutylphenyl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules. The quality of the resulting spectrum is profoundly dependent on the quality of the sample preparation. This application note provides a detailed, step-by-step protocol for the preparation of a high-quality ¹H NMR sample of Methyl 2-(4-isobutylphenyl)propanoate (also known as Ibuprofen Methyl Ester), a small organic molecule. Adherence to this protocol will help ensure the acquisition of high-resolution spectra, which is critical for accurate structural analysis and characterization in research and drug development.
Materials and Equipment
-
Analyte: this compound (Solid or Liquid[1])
-
Deuterated Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)[2][3]
-
NMR Tubes: High-quality, clean 5 mm NMR tubes rated for the spectrometer frequency (e.g., ≥400 MHz).[4]
-
Glassware: Small glass vial with cap (e.g., 4 mL), glass Pasteur pipettes.[5][6]
-
Equipment: Analytical balance, vortex mixer, pipette bulb.
-
Consumables: Glass wool, lint-free tissues (e.g., Kimwipes), permanent marker.
Quantitative Data Summary
For optimal results, the following quantitative parameters should be targeted. The concentration can be adjusted based on the specific experiment and instrument sensitivity.
| Parameter | Recommended Value | Rationale |
| Analyte Name | This compound | Ibuprofen Methyl Ester |
| Molecular Weight | 220.31 g/mol | C₁₄H₂₀O₂[7] |
| Analyte Mass | 5 - 25 mg | Standard range for ¹H NMR of small molecules to ensure good signal-to-noise without line broadening.[8][9] |
| Deuterated Solvent | Deuterated Chloroform (CDCl₃) | Appropriate non-polar solvent for the analyte, minimizing solvent interference in the spectrum.[2][10][11] |
| Internal Standard | Tetramethylsilane (TMS), 0.03% v/v (pre-mixed in solvent) | Inert reference standard set to 0 ppm for accurate chemical shift calibration.[8][12] |
| Solvent Volume | 0.6 - 0.7 mL | Optimal volume for modern spectrometers, ensuring sufficient sample height (approx. 4-5 cm).[4][5] |
| Target Concentration | ~35 - 190 mM | A typical concentration for routine ¹H NMR analysis.[13] |
Experimental Protocol
This protocol details the preparation of the NMR sample in a secondary vial to ensure complete dissolution and sample homogeneity before transfer to the NMR tube.[5][8]
Step 1: Weighing the Analyte
-
Place a clean, dry glass vial on an analytical balance and tare the weight.
-
Carefully add 5-25 mg of this compound to the vial and record the exact mass.
Step 2: Adding the Deuterated Solvent
-
In a fume hood, use a clean glass pipette to add approximately 0.6 to 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial with the analyte.[5][14]
-
Cap the vial securely to prevent solvent evaporation.
Step 3: Dissolution of the Sample
-
Vortex the vial for 30-60 seconds to facilitate the complete dissolution of the sample.[15]
-
Visually inspect the solution against a light source to ensure that no solid particles remain and the solution is clear and homogeneous. If the sample does not fully dissolve, gentle heating or sonication may be applied, but ensure the vial cap is tightly sealed.
Step 4: Filtration (Conditional)
-
This step is critical if any particulate matter is visible in the solution. Suspended particles will degrade the magnetic field homogeneity, leading to broad spectral lines.[16]
-
To filter, take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.[17] Avoid using cotton wool, as the solvent may leach impurities.
-
Place the filter-pipette into the top of a clean, high-quality NMR tube.
-
Transfer the prepared solution from the vial through the filter-pipette into the NMR tube.
Step 5: Transfer to NMR Tube
-
If filtration was not necessary, use a clean Pasteur pipette to carefully transfer the clear solution from the vial into the NMR tube.[14]
-
Ensure the final sample height in the tube is between 4 and 5 cm.[4][9] This corresponds to the recommended 0.6-0.7 mL volume.
Step 6: Capping, Cleaning, and Labeling
-
Securely place a clean cap on the NMR tube to prevent evaporation and contamination.
-
Wipe the exterior of the NMR tube, especially the lower portion, with a lint-free tissue to remove any dust or fingerprints.[6]
-
Label the top of the NMR tube or the cap with a unique identifier using a permanent marker.[14]
The sample is now ready for analysis on the NMR spectrometer.
Workflow Visualization
The following diagram illustrates the logical workflow for the ¹H NMR sample preparation protocol.
Caption: Workflow for ¹H NMR Sample Preparation.
References
- 1. METHYL-2-[4-(2-METHYLPROPYL)PHENYL]PROPANOATE [chembk.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. NMR 溶剂 [sigmaaldrich.com]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. theory.labster.com [theory.labster.com]
- 7. Ibuprofen methyl ester | C14H20O2 | CID 109101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. benchchem.com [benchchem.com]
- 11. myuchem.com [myuchem.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Determining the Molar Concentration of a Methyl 2-(4-isobutylphenyl)propanoate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, also known as Ibuprofen Methyl Ester, is a chemical compound often used as a reference standard or intermediate in the synthesis of pharmaceuticals.[1][2][3] Accurate determination of its concentration in solution is critical for various research and development applications, including reaction monitoring, purity assessment, and formulation development. This document provides a detailed protocol for preparing a standard solution of this compound and determining its molar concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Appearance | Solid or colorless to light yellow clear liquid | [2] |
| Solubility | Soluble in methanol. | [1] |
| Safety | Warning: May be harmful if swallowed, cause eye irritation, and respiratory irritation.[2] |
Experimental Protocols
Materials and Equipment
-
This compound (≥98% purity)
-
HPLC grade methanol
-
HPLC grade water
-
Sodium phosphate, monobasic
-
Phosphoric acid
-
Analytical balance (4-decimal place)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column.
Preparation of Mobile Phase
-
Buffer Preparation (pH 3.0): Dissolve an appropriate amount of sodium phosphate, monobasic in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and HPLC grade methanol in a 40:60 (v/v) ratio. Degas the mobile phase before use.
Preparation of a 1 mg/mL Stock Solution
Due to the compound being a solid or a viscous liquid, and to ensure accuracy, it is recommended to prepare a stock solution by weight.
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask using an analytical balance.
-
Record the exact weight.
-
Add approximately 7 mL of HPLC grade methanol to the flask.
-
Gently swirl the flask to dissolve the compound completely. If necessary, use a sonicator for a short period.
-
Once dissolved, bring the volume up to the 10 mL mark with HPLC grade methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution in mg/mL.
Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A typical concentration range for a calibration curve would be 1, 5, 10, 25, and 50 µg/mL.
-
Label five 10 mL volumetric flasks with the desired concentrations.
-
Use the following equation to calculate the volume of stock solution needed for each standard: C₁V₁ = C₂V₂ Where:
-
C₁ = Concentration of the stock solution (in µg/mL)
-
V₁ = Volume of the stock solution to be transferred (in mL)
-
C₂ = Desired concentration of the calibration standard (in µg/mL)
-
V₂ = Final volume of the calibration standard (10 mL)
-
-
Carefully transfer the calculated volume of the stock solution into the corresponding volumetric flask.
-
Bring each flask to the 10 mL mark with the mobile phase.
-
Cap and invert each flask to ensure thorough mixing.
-
Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system with the following parameters (adapted from a method for a structurally similar compound):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 40:60 (v/v) 25 mM Sodium Phosphate Buffer (pH 3.0) : Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 35 °C[1]
-
-
Inject the prepared calibration standards, starting from the lowest concentration.
-
Inject the unknown sample solution(s). Ensure the unknown sample is diluted to fall within the concentration range of the calibration curve.
Data Analysis and Calculation of Molar Concentration
-
Construct a Calibration Curve: Plot the peak area obtained from the HPLC analysis of the calibration standards against the known concentration of each standard.[4][5][6] Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[7] A good calibration curve should have an R² value close to 1.[7]
-
Determine the Concentration of the Unknown Sample: Using the peak area of the unknown sample and the equation from the calibration curve, calculate the concentration of this compound in the unknown sample in µg/mL.
-
Calculate the Molar Concentration: Convert the concentration from µg/mL to M (moles/liter) using the following formula:
Molar Concentration (M) = (Concentration in µg/mL) / (Molecular Weight in g/mol ) / 1000
Molar Concentration (M) = (Concentration in µg/mL) / (220.31 g/mol ) / 1000
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation and analysis of a this compound solution.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 61566-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Calibration curve for HPLC - Labster [theory.labster.com]
- 5. coconote.app [coconote.app]
- 6. microbiozindia.com [microbiozindia.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Statistical Analysis of Experimental Data Involving Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, also known as Ibuprofen Methyl Ester, is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] Like ibuprofen, its therapeutic potential is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[3][4] These enzymes, with their isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation, pain, and fever.[4][5] The esterification of ibuprofen to its methyl ester may alter its physicochemical properties, such as lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity towards COX enzymes.
These application notes provide a framework for the statistical analysis of experimental data related to this compound. Detailed protocols for key in vitro experiments are provided to enable researchers to generate robust and reproducible data for the evaluation of its anti-inflammatory properties.
Data Presentation
Quantitative data from experimental assays should be summarized in clearly structured tables to facilitate comparison and interpretation. Below are template tables for organizing data from key in vitro anti-inflammatory and cytotoxicity assays.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | Concentration (µM) | % Inhibition of COX-1 (Mean ± SD) | % Inhibition of COX-2 (Mean ± SD) | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | Selectivity Index (IC₅₀ COX-2 / IC₅₀ COX-1) |
| This compound | e.g., 0.1, 1, 10, 50, 100 | Experimental Data | Experimental Data | Calculated Value | Calculated Value | Calculated Value |
| Ibuprofen (Reference) | e.g., 0.1, 1, 10, 50, 100 | Experimental Data | Experimental Data | Published/Experimental Value | Published/Experimental Value | Calculated Value |
| Celecoxib (COX-2 Selective Inhibitor) | e.g., 0.01, 0.1, 1, 10, 50 | Experimental Data | Experimental Data | Published/Experimental Value | Published/Experimental Value | Calculated Value |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | Nitric Oxide (NO) Production (% of Control ± SD) | TNF-α Release (% of Control ± SD) | IL-6 Release (% of Control ± SD) | IL-1β Release (% of Control ± SD) | IC₅₀ for NO Inhibition (µM) |
| This compound | e.g., 1, 10, 50, 100 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Ibuprofen (Reference) | e.g., 1, 10, 50, 100 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Published/Experimental Value |
| Dexamethasone (Positive Control) | e.g., 0.1, 1, 10 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Published/Experimental Value |
Table 3: Cytotoxicity in Macrophage Cell Line (e.g., RAW 264.7)
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | CC₅₀ (µM) |
| This compound | e.g., 1, 10, 50, 100, 200, 500 | Experimental Data | Calculated Value |
| Ibuprofen (Reference) | e.g., 1, 10, 50, 100, 200, 500 | Experimental Data | Calculated Value |
| Doxorubicin (Positive Control) | e.g., 0.1, 1, 10, 50, 100 | Experimental Data | Published/Experimental Value |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.[6][7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
Heme
-
Test compound (this compound)
-
Reference compounds (Ibuprofen, Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Plate reader
-
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
-
Compound Preparation: Dissolve this compound and reference compounds in DMSO to prepare stock solutions. Further dilute with COX Assay Buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in cold COX Assay Buffer containing heme.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, diluted enzyme, and the test compound at various concentrations.
-
Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
-
Termination and Detection:
-
Stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages
This protocol measures the ability of this compound to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[8]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Reference compound (Ibuprofen, Dexamethasone)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT reagent for cytotoxicity assay
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates for NO and cytotoxicity assays, and in 24-well plates for cytokine analysis. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or reference compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis of NO and cytokines.
-
Nitric Oxide (NO) Assay:
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.[8]
-
-
Cytokine Measurement (ELISA):
-
Cell Viability (MTT) Assay:
-
After removing the supernatant, add MTT solution to the cells and incubate for 4 hours.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the production of inflammatory mediators to the cell viability data.
-
Calculate the percentage of inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ values for the inhibition of each mediator.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involved in inflammation and the general experimental workflow for evaluating the anti-inflammatory potential of this compound.
Caption: Simplified signaling pathway of inflammation mediated by NF-κB and COX enzymes.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
References
- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Software-Based Analysis of HPLC Chromatograms of Methyl 2-(4-isobutylphenyl)propanoate
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, commonly known as Ibuprofen Methyl Ester, is a key derivative of ibuprofen, one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quality control, quantification, and impurity profiling of this compound due to its high resolution, sensitivity, and specificity.[1] The accurate analysis of HPLC data relies on sophisticated software tools known as Chromatography Data Systems (CDS). These systems are essential for instrument control, data acquisition, peak integration, quantification, and reporting, ensuring data integrity and compliance with regulatory standards.
This document provides detailed application notes on various software tools and standardized protocols for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control.
Software Tools for HPLC Data Analysis
The analysis of chromatographic data is managed by a Chromatography Data System (CDS), which interfaces with the HPLC instrument.[3] A CDS automates data collection and analysis, which minimizes user error and ensures data reliability.[3] Modern CDS platforms offer a range of functionalities, from basic peak integration to advanced data processing and compliance features like audit trails and electronic signatures, which are critical for laboratories following regulations such as FDA 21 CFR Part 11.[4]
Commercial Software Solutions
Commercial CDS are typically offered by instrument vendors and provide robust, validated solutions with comprehensive support. They are characterized by their advanced features, regulatory compliance tools, and seamless integration with specific hardware.
| Software | Vendor | Key Features |
| OpenLab CDS | Agilent Technologies | Multi-vendor instrument control, streamlined data analysis workflows, and built-in technical controls for data integrity and 21 CFR Part 11 compliance.[4] |
| Chromeleon™ CDS | Thermo Fisher Scientific | Integrated instrument control for LC, GC, and MS; automated workflows; and strong compliance and data management capabilities.[5] |
| ClarityChrom | DataApex / KNAUER | Easy-to-use interface with optional modules for specific applications like GPC/SEC and PDA analysis.[5][6] |
| SimplicityChrom™ CDS | PerkinElmer | Modern, intuitive platform designed for a flexible and secure workflow environment.[6] |
Open-Source Software Solutions
Open-source software offers a flexible and cost-effective alternative to commercial packages. These tools are particularly valuable in academic research and for developing custom analysis workflows. While they may require more user configuration, they provide transparency and the ability to be modified.
| Software | Developer/Project | Key Features |
| OpenChrom | Lablicate | Vendor-independent software that supports various data formats (GC/MS, HPLC-UV/VIS). It offers methods for peak detection, integration, and quantification.[7][8][9] |
| MOCCA | Open-Source Python Project | Specializes in analyzing HPLC-DAD raw data. It features robust peak assignment, purity checks, and deconvolution of overlapping peaks.[10][11] |
| chromatographR | R Package | An open-source toolkit for chromatographic data analysis developed in the R programming language.[7][11] |
Experimental Protocols
The following protocols describe validated HPLC methods for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC for Quantification and Impurity Profiling
This method is suitable for the quantitative analysis of this compound and the separation from its parent compound, ibuprofen, and related impurities.[1][12]
A. Materials and Reagents
-
This compound reference standard
-
Ibuprofen reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Diluent: 50:50 Acetonitrile/Water[12]
B. Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent C18 column).[12]
-
Mobile Phase:
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 48 52 3.0 48 52 13.0 15 85 | 16.0 | 15 | 85 |
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 220 nm.[12]
C. Sample Preparation
-
Prepare a stock solution of the reference standard in the diluent at a concentration of approximately 0.4 mg/mL.[12]
-
For drug products, accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]
Protocol 2: Chiral HPLC for Enantiomeric Separation
Since ibuprofen contains a chiral center, its ester derivative may also exist as enantiomers.[14] Chiral HPLC is essential to separate and quantify these stereoisomers, as they can have different pharmacological effects.
A. Materials and Reagents
-
Racemic this compound standard
-
(S)- and (R)-enantiomer standards (if available, for peak identification)
-
n-hexane (HPLC grade)
-
2-propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
B. Instrumentation and Conditions
-
HPLC System: As described in Protocol 1.
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)), 150 mm x 4.6 mm, 5 µm.[14]
-
Mobile Phase: n-hexane:2-propanol:TFA (98:2:0.1, v/v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient.[14]
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 20 µL.[14]
C. Sample Preparation
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.[14]
-
If individual enantiomer standards are available, prepare separate solutions to confirm the elution order.[14]
-
Equilibrate the column with the mobile phase for at least 30 minutes to achieve a stable baseline before injection.[14]
Quantitative Data Summary
The following tables summarize expected quantitative data based on the described protocols. Actual results may vary based on the specific instrument and column used.
Table 1: Chromatographic Parameters for Reversed-Phase HPLC (Protocol 1)
| Compound | Expected Retention Time (min) | Linearity Range (µg/mL) | Limit of Quantification (µg/mL) |
| Ibuprofen | ~4.5 | 1 - 500 | ≤ 1 |
| This compound | ~10.0 | 1 - 500 | ≤ 1 |
| 4-Isobutylacetophenone (Impurity) | ~6.0 | 1 - 500 | ≤ 1 |
(Data adapted from typical profen separations and impurity profiles).[12]
Table 2: Chromatographic Parameters for Chiral HPLC (Protocol 2)
| Parameter | Method Details |
| Elution Order | To be determined by injecting individual enantiomer standards. |
| Resolution (Rs) | >1.5 for baseline separation.[14][15] |
| Linearity | Expected to be linear over a concentration range of 25-100 mg/L with r² > 0.99.[15] |
| Analysis Time | Enantiomers expected to elute in under 10 minutes.[15] |
Diagrams and Workflows
Visualizing the analysis process is crucial for understanding the logical flow from sample to final result. The following diagrams were created using the DOT language.
Caption: A generalized workflow for HPLC analysis from sample preparation to final report.
Caption: Data processing workflow within a typical Chromatography Data System (CDS).
Caption: Workflow for a forced degradation study to assess method stability-indicating properties.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61566-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 5 Businesses That Provide Software for Chromatography Data System [researchdive.com]
- 4. agilent.com [agilent.com]
- 5. Chromatography Software – Control & Data Analysis [knauer.net]
- 6. directindustry.com [directindustry.com]
- 7. researchgate.net [researchgate.net]
- 8. Openchrom by Lablicate [openchrom.net]
- 9. Lablicate | Openchrom [lablicate.com]
- 10. Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. Bot Verification [rasayanjournal.co.in]
Application Note: Deconvolution of Overlapping Chromatographic Peaks in the Analysis of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of Ibuprofen, is a critical compound in pharmaceutical development, often synthesized as a prodrug or appearing as an intermediate. Accurate quantification of this compound is essential for quality control and formulation studies. A common challenge in chromatographic analysis is the presence of co-eluting impurities, which can lead to overlapping peaks and inaccurate quantification. This application note provides a detailed protocol for the deconvolution of overlapping peaks in the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and advanced chemometric techniques.
Peak deconvolution methods, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), are powerful tools for resolving overlapping signals by leveraging the spectral data collected by the PDA detector.[1][2][3] This approach allows for the mathematical separation of individual component spectra and elution profiles from a single, convoluted chromatographic peak, enabling accurate quantification without the need for complete chromatographic separation.[2][4]
This document outlines the experimental workflow, a detailed protocol for peak deconvolution, and presents quantitative data in a structured format.
Experimental Workflow
The overall process for the analysis and deconvolution of overlapping peaks for this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for HPLC-PDA analysis and deconvolution.
Signaling Pathways and Logical Relationships
The logical process of the MCR-ALS deconvolution algorithm is based on the decomposition of the measured data matrix. This process is illustrated below.
References
Application Note: Chemometric Modeling of Methyl 2-(4-isobutylphenyl)propanoate Spectroscopic Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of Ibuprofen, is an important compound in pharmaceutical development, often studied as a derivative or impurity of the active pharmaceutical ingredient (API).[1][2] Accurate and rapid quantification is crucial for quality control, process monitoring, and formulation development. Traditional analytical methods like chromatography can be time-consuming and destructive.[3] This application note details a chemometric approach utilizing Near-Infrared (NIR) or Raman spectroscopy for the rapid, non-destructive quantification of this compound. These techniques, when combined with multivariate calibration models such as Partial Least Squares (PLS) regression, provide a powerful tool for modern pharmaceutical analysis.[4]
Principle of the Method
Spectroscopic techniques like NIR and Raman provide a molecular fingerprint of a sample.[4][5] The collected spectra contain complex, overlapping signals that are directly proportional to the chemical composition of the sample. Chemometrics applies mathematical and statistical methods to extract this quantitative information from the complex spectral data.[3] By building a calibration model from samples with known concentrations of this compound, the concentration in unknown samples can be predicted from their spectra. PLS regression is a common algorithm used for this purpose as it is effective at handling the highly correlated and noisy data typical of spectroscopy.
Experimental Protocols
Protocol 1: Preparation of Calibration and Validation Standards
This protocol describes the preparation of solid-state standards, which is common in pharmaceutical tablet analysis. The concentration range should encompass the expected variation in the process or product being monitored.
-
Materials:
-
This compound (analytical standard)
-
Inert matrix/excipient (e.g., Microcrystalline Cellulose - MCC, Lactose)
-
V-blender or other suitable powder blender
-
Analytical balance
-
-
Procedure for a 20-Sample Calibration Set:
-
Define the concentration range for the calibration model. For this example, a range of 0.5% to 10.0% (w/w) is chosen.
-
Accurately weigh the required amounts of this compound and the excipient for each standard to achieve a total sample mass of 10 grams. An example calibration set design is shown in Table 1.
-
For each standard, combine the weighed components in a suitable container.
-
Blend each powder mixture in a V-blender for 15-20 minutes to ensure homogeneity.
-
Prepare an independent set of at least 5-10 validation samples within the same concentration range using the same procedure to test the final model's predictive accuracy.
-
Protocol 2: Spectroscopic Data Acquisition
This protocol outlines the general procedure for collecting spectra using either an NIR or Raman spectrometer.
-
Instrumentation:
-
FT-NIR Spectrometer with an integrating sphere or fiber-optic probe, or...
-
Raman Spectrometer with a non-contact probe.
-
Sample vials or a suitable sample holder.
-
-
NIR Spectroscopy Parameters (Example):
-
Wavelength Range: 10000–4000 cm⁻¹ (1000-2500 nm)
-
Resolution: 8 cm⁻¹
-
Scans: Average of 64 scans per spectrum
-
Background: Collect a reference spectrum of the pure excipient or a reference standard (e.g., Spectralon®).
-
-
Raman Spectroscopy Parameters (Example):
-
Laser Wavelength: 785 nm
-
Spectral Range: 200–2000 cm⁻¹ (focusing on the C=O ester band around 1740 cm⁻¹)
-
Laser Power: 50-100 mW (adjust to avoid sample degradation)
-
Integration Time: 10-30 seconds
-
Accumulations: 3-5 per spectrum
-
-
Data Collection Procedure:
-
Allow the spectrometer to warm up for at least 30 minutes for signal stability.
-
Place a vial containing a prepared standard into the sample holder.
-
Acquire the spectrum using the predefined parameters.
-
Collect spectra for all calibration and validation samples. It is recommended to collect replicate spectra for each sample by repacking the vial to capture sample variability.
-
Protocol 3: Chemometric Model Development and Validation
This protocol describes the steps to build and validate a quantitative PLS regression model.
-
Software:
-
Chemometric software package (e.g., PLS_Toolbox®, The Unscrambler®, or Python with Scikit-learn).
-
-
Modeling Procedure:
-
Data Import: Import the collected spectra and the corresponding reference concentration values into the software.
-
Data Preprocessing: Apply preprocessing techniques to the spectral data to remove unwanted variations like baseline shifts and particle size effects. Common methods include:
-
Standard Normal Variate (SNV): Corrects for scatter effects.
-
Savitzky-Golay Derivatives (1st or 2nd): Removes baseline drift and resolves overlapping peaks.
-
-
Model Building (PLS Regression):
-
Select the preprocessed calibration spectra and the corresponding concentration data.
-
Develop a PLS model. An important step is to determine the optimal number of latent variables (LVs) to avoid under- or over-fitting. This is typically done by examining the Root Mean Square Error of Cross-Validation (RMSECV) plot, selecting the number of LVs that provides a minimal RMSECV.
-
-
Model Validation:
-
Use the developed model to predict the concentrations of the independent validation set (samples not used in the calibration).
-
Evaluate the model's performance by calculating key statistical figures of merit.
-
-
Data Presentation
The performance of the developed chemometric model should be summarized for clarity. The following table presents a realistic example of results for a PLS model for this compound quantification.
| Parameter | Calibration Set | Validation Set |
| Number of Samples | 20 | 8 |
| Concentration Range (% w/w) | 0.5 - 10.0 | 1.0 - 9.5 |
| Preprocessing Method | SNV + 1st Derivative | SNV + 1st Derivative |
| Number of PLS Latent Variables | 4 | 4 |
| R² (Coefficient of Determination) | 0.995 | 0.992 |
| RMSEC (Root Mean Sq. Error of Cal.) | 0.15% | - |
| RMSEP (Root Mean Sq. Error of Pred.) | - | 0.21% |
| Bias | -0.05% | 0.08% |
Table 1: Example performance metrics for a PLS regression model. RMSEC (Root Mean Square Error of Calibration) indicates how well the model fits the calibration data, while RMSEP (Root Mean Square Error of Prediction) indicates the predictive accuracy on an independent sample set.
Visualization
References
Troubleshooting & Optimization
strategies to improve the yield of Methyl 2-(4-isobutylphenyl)propanoate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of Ibuprofen. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory method is the Fischer esterification of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) with methanol in the presence of an acid catalyst. This method is straightforward and utilizes readily available reagents.[1][2][3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Other factors include incomplete reaction, suboptimal reaction conditions (temperature, reaction time), and loss of product during workup and purification.[4]
Q3: What are the typical acid catalysts used for the esterification of Ibuprofen, and how do they compare?
A3: Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][5] While both are effective, sulfuric acid is a strong dehydrating agent which can help drive the reaction forward. However, it can sometimes lead to charring or other side reactions if not used carefully. p-TsOH is a solid, making it easier to handle, and is generally considered a milder catalyst. The choice of catalyst can affect the reaction rate and yield.
Q4: What are the potential side products or impurities I should be aware of?
A4: Besides unreacted starting materials (Ibuprofen and methanol), potential impurities can include byproducts from side reactions. With a strong acid catalyst and high temperatures, there is a risk of dehydration of the alcohol or other degradation products.[6] Impurities from the starting Ibuprofen may also be present in the final product. A list of known impurities related to Ibuprofen synthesis includes various isomers and related compounds.[7]
Q5: How can I effectively purify the synthesized this compound?
A5: Purification can be achieved through a series of steps. After the reaction, the mixture is typically neutralized with a weak base like sodium bicarbonate solution to remove the acid catalyst and unreacted Ibuprofen.[1][8] The crude ester is then extracted with an organic solvent. For high purity, column chromatography using silica gel with a non-polar eluent system (e.g., a mixture of n-hexane and ethyl acetate) is effective.[1] Distillation under reduced pressure is another viable purification method.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Reversible reaction: The equilibrium is not shifted towards the product. | - Use a large excess of methanol to drive the equilibrium forward.- Remove water as it is formed, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Incomplete reaction: The reaction has not gone to completion. | - Increase the reaction time and monitor the progress using Thin-Layer Chromatography (TLC).- Increase the reaction temperature to a gentle reflux. | |
| Loss of product during workup: Product is lost during extraction or washing steps. | - Perform multiple extractions with smaller volumes of solvent.- Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the ester. | |
| Reaction Not Starting or Stalling | Inactive catalyst: The acid catalyst may be old or contaminated. | - Use a fresh batch of the acid catalyst. |
| Low reaction temperature: The activation energy for the reaction is not being met. | - Ensure the reaction mixture is being heated to the appropriate reflux temperature. | |
| Presence of inhibitors: Impurities in the starting materials or solvents may be inhibiting the reaction. | - Use high-purity, anhydrous starting materials and solvents. | |
| Formation of Dark-Colored Byproducts | Decomposition or side reactions: High temperatures or a highly concentrated acid catalyst can cause charring or other unwanted reactions. | - Lower the reaction temperature.- Use a milder catalyst (e.g., p-TsOH instead of concentrated H₂SO₄) or a lower concentration of the catalyst. |
| Difficulty in Purifying the Product | Poor separation during extraction: Emulsions may form, or the layers may not separate cleanly. | - Add brine (saturated NaCl solution) to help break emulsions.- Allow sufficient time for the layers to separate completely. |
| Ineffective column chromatography: The product and impurities are not separating well on the column. | - Optimize the eluent system by testing different solvent ratios with TLC.- Ensure the column is packed properly to avoid channeling. |
Data Presentation
Effect of Reaction Parameters on Yield (Illustrative Data)
The following table summarizes expected trends in yield based on the optimization of various reaction parameters for the Fischer esterification of Ibuprofen. Specific yields can vary based on the exact experimental setup.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Methanol to Ibuprofen Molar Ratio | 1:1 | ~60-70 | 10:1 | >90 | A large excess of alcohol shifts the equilibrium towards the product side (Le Chatelier's Principle). |
| Catalyst (H₂SO₄) Concentration (mol%) | 1-2 | Moderate | 5-10 | Higher (to a point) | A higher catalyst concentration increases the reaction rate, but excessive amounts can lead to side reactions. |
| Reaction Temperature (°C) | Room Temperature | Very Low | Reflux (e.g., 65°C for Methanol) | High | Esterification is a slow process at room temperature; heating increases the reaction rate significantly. |
| Reaction Time (hours) | 1 | Incomplete | 4-8 | Higher | The reaction needs sufficient time to reach equilibrium. Progress should be monitored by TLC. |
Note: The yield percentages are illustrative and based on general principles of Fischer esterification.
Experimental Protocols
Protocol 1: Fischer Esterification of Ibuprofen using Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-(4-isobutylphenyl)propanoic acid (Ibuprofen)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-isobutylphenyl)propanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% relative to the ibuprofen) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65°C).
-
Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (Ibuprofen) is no longer visible.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Add a suitable organic solvent for extraction, such as diethyl ether.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. This will neutralize the sulfuric acid and any unreacted ibuprofen.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[8]
-
-
Drying and Solvent Removal:
-
Purification:
-
For higher purity, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1]
-
Visualizations
Experimental Workflow for Fischer Esterification
Caption: A typical experimental workflow for the synthesis of this compound via Fischer Esterification.
Troubleshooting Logic for Low Yield
Caption: A logical diagram to troubleshoot and address common causes of low yield in the synthesis of this compound.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. amherst.edu [amherst.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. benchchem.com [benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
identification of common impurities in synthesized Methyl 2-(4-isobutylphenyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(4-isobutylphenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Material: The most prevalent impurity is often unreacted Ibuprofen (2-(4-isobutylphenyl)propanoic acid), especially in esterification reactions that have not gone to completion.
-
Isomeric Impurities: These are compounds with the same molecular formula but different structural arrangements. Common isomeric impurities that may be present in the starting Ibuprofen and carried through the synthesis include:
-
Methyl 2-(3-isobutylphenyl)propanoate
-
Methyl 2-(4-sec-butylphenyl)propanoate[1]
-
Methyl 2-(4-tert-butylphenyl)propanoate
-
-
Process-Related Impurities: These impurities arise from the synthetic route used to produce the starting material, Ibuprofen. Their corresponding methyl esters can be formed during the synthesis of the target molecule. Examples include:
-
By-products of Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to the formation of impurities. A key byproduct from the synthesis of Ibuprofen that could be esterified is 1-(4-isobutylphenyl)propan-1-one.[2]
-
Degradation Products: If the reaction is carried out at high temperatures or for extended periods, degradation of the starting material or product may occur.
Q2: What is the typical synthetic route for this compound?
A2: A common and straightforward method for the synthesis of this compound is the Fischer esterification of Ibuprofen. This involves reacting Ibuprofen with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3] Another industrial synthesis route involves the carbonylation of 1-(4-isobutylphenyl)ethanol.[2]
Q3: How can I detect and quantify impurities in my synthesized product?
A3: The primary analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These methods allow for the separation, identification, and quantification of various impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High levels of unreacted Ibuprofen detected by HPLC/GC-MS. | Incomplete esterification reaction. | - Increase the reaction time.- Increase the molar excess of methanol.- Ensure the acid catalyst is active and used in the correct concentration. |
| Presence of multiple unexpected peaks in the chromatogram. | - Contaminated starting materials (Ibuprofen or methanol).- Side reactions occurring due to incorrect reaction temperature or pressure.- Degradation of the product. | - Verify the purity of starting materials using appropriate analytical techniques.- Optimize reaction conditions (temperature, pressure, reaction time).- Employ a suitable purification method such as column chromatography or distillation. |
| Identification of isomeric impurities. | The starting Ibuprofen contains isomeric impurities. | - Source a higher purity grade of Ibuprofen.- Develop a purification strategy to separate the desired product from its isomers, which may require specialized chromatographic columns or techniques. |
| Low yield of the final product. | - Incomplete reaction.- Loss of product during work-up and purification.- Reversible reaction equilibrium. | - Address the points for incomplete reaction mentioned above.- Optimize the extraction and purification steps to minimize loss.- Remove water from the reaction mixture to shift the equilibrium towards the product side (for Fischer esterification). |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Ibuprofen (2-(4-isobutylphenyl)propanoic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve Ibuprofen in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation as required.
Impurity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like phosphoric acid or a buffer). A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer.[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 254 nm[6]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized product in the mobile phase or a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify impurities by comparing the retention times and peak areas with those of available reference standards.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 6. researchgate.net [researchgate.net]
troubleshooting guide for the purification of Methyl 2-(4-isobutylphenyl)propanoate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for the purification of Methyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Methyl Ester).
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product yield is very low after purification. What are the common causes and how can I improve it?
A: Low yield can stem from several factors throughout the experimental process.
-
Incomplete Reaction: Ensure the initial esterification reaction has gone to completion. Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting carboxylic acid (Ibuprofen) is no longer visible.
-
Transfer Losses: Mechanical losses during transfers between flasks, during extraction, or on the chromatography column can significantly reduce yield. Ensure quantitative transfers by rinsing glassware with the solvent.
-
Improper Purification Technique:
-
Recrystallization: You may be using a solvent in which your product is too soluble, even at low temperatures, or using too much solvent. Perform small-scale solvent screening to find an optimal system where the compound is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: The chosen solvent system may not be optimal, leading to poor separation and co-elution of the product with impurities. This can result in the need to discard mixed fractions, thus lowering the yield.
-
-
Product Decomposition: Although this compound is relatively stable, prolonged exposure to strong acids or bases, or excessive heat during solvent evaporation, can cause hydrolysis back to the carboxylic acid (Ibuprofen) or other side reactions.[1][2]
Q2: My purified product shows extra peaks in the 1H NMR spectrum. What are the likely impurities?
A: The presence of unexpected peaks in your NMR spectrum indicates impurities. Common culprits include:
-
Residual Solvents: Peaks corresponding to solvents used during the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common.
-
Unreacted Starting Material: The presence of a broad singlet corresponding to a carboxylic acid proton suggests unreacted 2-(4-isobutylphenyl)propanoic acid (Ibuprofen).
-
Synthesis By-products: Depending on the synthetic route, various side-products can form. A common impurity from the synthesis of Ibuprofen itself is 1-[4-(2-Methylpropyl)phenyl]ethanone (Ibuprofen Impurity E).[3]
-
Hydrolysis Product: If the sample was exposed to moisture or acidic/basic conditions, you might see signals corresponding to Ibuprofen, the hydrolysis product.[1]
Q3: I'm having trouble getting my this compound to crystallize. What should I do?
A: Crystallization can be challenging if the compound is an oil at room temperature or if impurities are inhibiting crystal lattice formation.[4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates a rough surface that can initiate crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, saturated solution.
-
Solvent System: The chosen solvent may not be appropriate. Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Purity: High levels of impurities can prevent crystallization. It may be necessary to first purify the crude product by column chromatography to remove these impurities and then attempt recrystallization.
Q4: During column chromatography, my product is coming off the column with an impurity. How can I improve the separation?
A: Co-elution during column chromatography indicates that the chosen mobile phase is not providing adequate separation.
-
Optimize the Mobile Phase: Use TLC to test different solvent systems. The ideal system will show good separation between your product spot and the impurity spot, with the product having an Rf value of approximately 0.3-0.4.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[5]
-
Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent. Overloading the column with too much sample will also result in poor separation.[5]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the purification of this compound.
| Property | Value | Citations |
| Chemical Name | This compound | [6] |
| Synonyms | Ibuprofen Methyl Ester | [6] |
| Molecular Formula | C₁₄H₂₀O₂ | |
| Molecular Weight | 220.31 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| CAS Number | 61566-34-5 | |
| Boiling Point | 100 °C (Predicted) | [4] |
| Solubility | Soluble in most organic solvents like Chloroform and Ethyl Acetate | [4][7] |
| TLC Mobile Phase (Typical) | Hexane:Ethyl Acetate (9:1 to 4:1 v/v) |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
1. Preparation of the Mobile Phase:
-
Prepare a suitable mobile phase (eluent), for example, a 9:1 mixture of hexane and ethyl acetate.
-
Use TLC to confirm this system provides good separation of the desired product from impurities.
2. Column Packing:
-
Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.
-
Prepare a slurry of silica gel in the mobile phase.[8]
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[8]
-
Add a thin layer of sand on top of the silica bed to prevent disruption when adding solvent.[8]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[8]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.[8]
-
Carefully pipette the concentrated sample solution onto the top of the sand layer.
-
Drain the solvent just until the sample has entered the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to determine which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid and contains a small amount of impurities.
1. Solvent Selection:
-
Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Octane or hexane can be suitable choices.[9]
-
Test this by dissolving a small amount of the crude product in a few drops of the hot solvent and allowing it to cool. The formation of crystals indicates a potentially good solvent.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.[5]
-
Add the minimum amount of hot solvent required to just dissolve the solid completely. Swirl the flask to aid dissolution.
3. Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
4. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
5. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
References
- 1. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 61566-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Methyl 2-(4-isobutylphenyl)propanoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of ibuprofen.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during method development and routine analysis in a question-and-answer format.
Peak Shape Issues
Question 1: My this compound peak is tailing. What are the possible causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and accurate integration.[1] The most common causes include secondary interactions with the stationary phase, improper mobile phase pH, or column contamination.[2][3][4]
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[4]
-
Mobile Phase pH: this compound is an ester of ibuprofen, an acidic compound (pKa ≈ 4.4).[5] While the ester itself is neutral, residual ibuprofen or other acidic impurities can be present. An inadequately buffered mobile phase can lead to poor peak shape for these related substances.
-
Solution: Maintain a consistent and appropriate mobile phase pH by using a buffer. For reversed-phase HPLC, a pH at least 2 units below the pKa of any acidic impurities is recommended to ensure they are in a single, un-ionized form.[3]
-
-
Column Contamination or Overload: Buildup of contaminants at the column inlet or injecting too high a concentration of the sample can lead to peak distortion.[3]
Question 2: What causes peak fronting for my analyte?
Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by sample overload or an incompatible sample solvent.[3][7]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.
-
Solution: Decrease the concentration of the sample or reduce the injection volume.[3]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the peak can become distorted and front.[7]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[8]
-
Retention Time & Resolution Issues
Question 3: My retention time is too short or too long. How do I adjust it?
In reversed-phase HPLC, retention time is primarily controlled by the strength of the mobile phase, which is determined by the ratio of the organic modifier to the aqueous component.[9]
-
To Decrease Retention Time (Faster Elution): Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10][11]
-
To Increase Retention Time (Slower Elution): Decrease the percentage of the organic solvent in the mobile phase.[12]
A general rule is that a 10% increase in the organic modifier can decrease the retention time by a factor of 2 to 3.[12]
Question 4: The retention time for my analyte is drifting between injections. What's the cause?
Drifting or variable retention times can compromise the reliability of your analysis. Common causes include:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis.[2][3]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection.[3]
-
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio or pH, can lead to significant shifts in retention.[3]
-
Pump or Flow Rate Fluctuation: Leaks in the system or issues with the pump can cause the flow rate to be inconsistent, directly affecting retention times.[3][14]
-
Solution: Perform regular pump maintenance and check the system for any leaks.[3]
-
Question 5: I'm seeing poor resolution between my analyte and an impurity. How can I improve separation?
Improving resolution often requires adjusting the selectivity of the chromatographic system.
-
Optimize Organic Content: Fine-tune the percentage of the organic modifier. A lower organic percentage will increase retention times for all compounds, which may provide the necessary separation.
-
Change Organic Solvent: The choice of organic solvent can alter selectivity. Methanol and acetonitrile have different properties; switching from one to the other can change the elution order or improve the separation of closely eluting peaks.[12][15]
-
Adjust pH: Changing the pH of the mobile phase can alter the ionization state of impurities, significantly impacting their retention and improving resolution.[13][16]
-
Use Gradient Elution: If isocratic elution does not provide adequate separation, a gradient method (where the mobile phase composition is changed during the run) can be used to improve the resolution of complex mixtures.[17][18]
Data Presentation
Table 1: Effect of Mobile Phase Variables on Chromatographic Parameters
| Parameter Adjusted | Effect on Retention Time | Effect on Peak Shape | Primary Use Case |
| Increase Organic % (e.g., from 60% to 70% Methanol) | Decreases | Generally minimal effect unless peaks are very broad | To reduce analysis time |
| Decrease Organic % (e.g., from 60% to 50% Methanol) | Increases | May improve sharpness for late-eluting peaks | To improve resolution of early-eluting peaks |
| Change Organic Solvent (e.g., Methanol to Acetonitrile) | Varies (selectivity change) | May improve symmetry | To improve resolution of co-eluting peaks |
| Decrease Mobile Phase pH (e.g., from pH 5.0 to 3.0) | Varies depending on analyte/impurity pKa | Can significantly reduce tailing for acidic compounds | To improve peak shape and method robustness |
| Increase Buffer Concentration | Minimal effect | Can improve symmetry if buffering was inadequate | To stabilize retention times and peak shape |
Table 2: Example Starting Conditions for HPLC Analysis
| Parameter | Isocratic Method Example[6] | Gradient Method Example[17] |
| Column | ChromSpher C18 (100 mm x 3 mm, 5 µm) | C18 |
| Mobile Phase A | Sodium Phosphate Buffer (pH 3.0) | 34% Acetonitrile in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | 100% Acetonitrile |
| Composition | 40% A : 60% B | Gradient: 0 min (100% A), 15 min (100% B), 16 min (100% A), 21 min (End) |
| Flow Rate | Not Specified (typically 0.5-1.0 mL/min) | 1.5 mL/min |
| Detection (UV) | 220 nm | 215 nm |
| Column Temp. | Ambient | 35 °C |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method
This protocol is adapted from a validated method for the analysis of 2-(4-isobutylphenyl) propionic acid (ibuprofen) and its related compounds.[6]
-
Mobile Phase Preparation (Phosphate Buffer, pH 3.0):
-
Prepare a solution of sodium phosphate (e.g., 10 mM).
-
Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Final Mobile Phase Preparation (40:60 v/v Buffer:Methanol):
-
Combine 400 mL of the prepared pH 3.0 phosphate buffer with 600 mL of HPLC-grade methanol.
-
Mix thoroughly and degas the final solution using sonication or vacuum degassing.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 40:60 (v/v) pH 3.0 Phosphate Buffer : Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the analyte based on retention time and peak area compared to the standard.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. waters.com [waters.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. welch-us.com [welch-us.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Methyl 2-(4-isobutylphenyl)propanoate Degradation Pathway Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the degradation pathways of Methyl 2-(4-isobutylphenyl)propanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Question: My HPLC analysis of a forced degradation sample shows significant peak tailing for the parent compound and its degradation products. What could be the cause and how can I resolve it?
Answer: Peak tailing in the HPLC analysis of this compound and its acidic degradation products (like Ibuprofen) is a common issue. Here are the potential causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analytes, especially the acidic degradation products, causing tailing.
-
Solution: Use an end-capped C18 column or a column with a polar-embedded phase to minimize these interactions. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can also suppress the ionization of silanol groups, reducing peak tailing.[1]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analytes. For Ibuprofen (a likely degradant), the pKa is around 4.9. A mobile phase pH of 2.5-3.0 is therefore recommended.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject. Ensure the injection volume and concentration are within the linear range of the column.[2]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
Question: I am observing ghost peaks in my chromatograms when analyzing degradation samples. What is the source of these peaks?
Answer: Ghost peaks can arise from several sources in HPLC analysis:
-
Carryover from Previous Injections: Strongly retained compounds from a previous run may elute in a subsequent analysis, appearing as ghost peaks.
-
Solution: Implement a thorough column wash with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run or gradient sequence to elute any retained compounds.[3]
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as peaks.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use and ensure the solvent reservoirs are clean.[4]
-
-
Sample Contamination: The sample itself or the diluent may be contaminated.
-
Solution: Prepare fresh samples and diluents. Run a blank injection (injecting only the diluent) to confirm if the ghost peak originates from the sample or the system.[3]
-
Question: My retention times are shifting between injections. What could be causing this instability?
Answer: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection, retention times can shift in the initial runs.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 15-30 minutes or until a stable baseline is achieved) with the mobile phase before starting the analysis.[5]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to changes in composition and, consequently, retention times.
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal. Keep solvent bottles capped to prevent evaporation.[5]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[5]
-
-
Leaks in the System: Leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to unstable retention times.
-
Solution: Inspect the system for any visible leaks and tighten fittings where necessary.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data related to the degradation of this compound and related compounds under various conditions.
Table 1: Formation of Ibuprofen Methyl Ester from Ibuprofen in Aqueous Methanol
| pH of Solution (Methanol:Water 70:30) | % Ibuprofen Methyl Ester Formed (24 hours) | % Ibuprofen Methyl Ester Formed (3 days) |
| Acidic (unbuffered methanol) | > 0.05% | 0.2% |
| pH 6.0 (buffered) | Not specified (stable for up to 3 days) | Not specified (stable for up to 3 days) |
Data synthesized from a study on the formation of Ibuprofen Methyl Ester in different diluents.[7]
Table 2: Example of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents and Conditions | Expected Primary Degradation Pathway | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the ester linkage | Ibuprofen, Methanol |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Hydrolysis of the ester linkage | Ibuprofen, Methanol |
| Oxidation | 3% H₂O₂, 60°C, 24h | Side-chain oxidation | 4-Isobutylacetophenone, other oxidized species |
| Thermal Degradation | 105-110°C, 7 days (in air) | Side-chain oxidation and cleavage | 4-Isobutylacetophenone and other related substances |
| Photolytic Degradation | UV light (254 nm), 24h | Photochemical reactions | Decarboxylation and oxidation products |
This table provides a general overview of forced degradation conditions. Actual degradation percentages will vary based on specific experimental parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments in the investigation of this compound degradation.
1. Forced Degradation Studies
-
Objective: To induce the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M sodium hydroxide.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a known quantity of the solid compound in an oven at 70°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to UV light at 254 nm for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by HPLC, comparing them to an untreated control sample to identify degradation products.
-
2. HPLC Method for Analysis of Degradation Products
-
Objective: To separate and quantify this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-15 min: 100% A to 100% B
-
15-16 min: Hold at 100% B
-
16-21 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
This method is a starting point and may require optimization based on the specific degradation products formed.[7]
Visualizations
Degradation Pathways and Experimental Workflow Diagrams
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for investigating degradation pathways.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
minimizing side reactions during the esterification of 4-isobutylphenylpropanoic acid
Welcome to the technical support center for the esterification of 4-isobutylphenylpropanoic acid (Ibuprofen). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize side reactions and optimize your esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of 4-isobutylphenylpropanoic acid?
A1: The three most prevalent methods for the esterification of 4-isobutylphenylpropanoic acid are:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it forms.[1][2]
-
Enzyme-Catalyzed Esterification: This method utilizes lipases as biocatalysts to perform the esterification under milder conditions. This approach can offer high selectivity, particularly for producing a specific enantiomer of the ester.[3]
-
Steglich Esterification: This is a mild esterification method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to acidic conditions.[4][5]
Q2: What are the primary side reactions to be aware of during the esterification of 4-isobutylphenylpropanoic acid?
A2: The main side reactions include:
-
Hydrolysis of the ester: This is the reverse reaction of esterification, where the ester reacts with water to form the carboxylic acid and alcohol. It can be catalyzed by both acids and bases.[6][7]
-
Formation of N-acylurea: In Steglich esterification, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[4][8]
-
Formation of Dicyclohexylurea (DCU): Also in the Steglich method, the reaction of DCC produces DCU, which is often insoluble and needs to be filtered off.[8]
-
Reaction with excipients: In formulation studies, 4-isobutylphenylpropanoic acid can react with alcoholic excipients like polyethylene glycol (PEG) or sorbitol to form ester impurities.[9][10]
Q3: How can I monitor the progress of my esterification reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[11] You can spot the reaction mixture alongside the starting materials (4-isobutylphenylpropanoic acid and the alcohol) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the ester product indicate the progression of the reaction. A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.[11]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ester
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC until the starting carboxylic acid is consumed. For Fischer esterification, ensure the reaction is at a sufficient reflux temperature.[2] |
| Inactive or Insufficient Catalyst | For Fischer esterification, use a fresh, concentrated acid catalyst. For enzyme-catalyzed reactions, ensure the enzyme is active and used in the correct proportion. For Steglich esterification, use fresh DCC and DMAP. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can shift the equilibrium of the Fischer esterification back to the starting materials and deactivate the reagents in a Steglich esterification.[12] |
| Ester Hydrolysis During Workup | During the aqueous workup, perform washes with cold solutions (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst quickly. Use a brine wash (saturated NaCl solution) to reduce the solubility of the ester in the aqueous phase and aid in the removal of water from the organic layer.[6] Work quickly and do not let the layers sit for extended periods.[6] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification and Removal |
| Unreacted 4-Isobutylphenylpropanoic Acid | The unreacted acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[1][11] |
| Dicyclohexylurea (DCU) from Steglich Esterification | DCU is largely insoluble in many organic solvents like dichloromethane or diethyl ether. It can be removed by filtering the reaction mixture.[13] |
| N-Acylurea from Steglich Esterification | This byproduct can be difficult to remove as it may have similar polarity to the desired ester. Careful column chromatography is often required for its separation.[4][8] |
Quantitative Data Summary
| Esterification Method | Catalyst/Reagent | Typical Alcohol | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH | Ethanol | 2-8 hours | 60-95% | Low cost of reagents, simple procedure. | Requires harsh acidic conditions and high temperatures; reversible reaction. |
| Enzyme-Catalyzed | Lipase (e.g., Novozym® 435) | Glycerol | 48 hours | 46% conversion | Mild reaction conditions, high selectivity (can be enantioselective).[14] | Enzymes can be expensive, reactions can be slower. |
| Steglich | DCC/DMAP | Various alcohols | 3-24 hours | >80% | Mild conditions, suitable for sensitive substrates.[5] | Reagents are toxic and expensive; formation of byproducts that can be difficult to remove.[4] |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Isobutylphenylpropanoic Acid with Ethanol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isobutylphenylpropanoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC using a mobile phase of 1:1 ethyl acetate/hexane.[11]
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[11]
-
Extraction: Extract the ester with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[11] The crude ester can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]
Protocol 2: Enzyme-Catalyzed Esterification of 4-Isobutylphenylpropanoic Acid with Glycerol
-
Setup: In a suitable reaction vessel, dissolve 4-isobutylphenylpropanoic acid and glycerol in a co-solvent such as 2-propanol.[14]
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym® 435).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 45°C) with constant stirring for an extended period (e.g., 48 hours).[14]
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Purification: The product can be purified from the reaction mixture using column chromatography.
Protocol 3: Steglich Esterification of 4-Isobutylphenylpropanoic Acid
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-isobutylphenylpropanoic acid, the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with cold DCM.
-
Purification: Wash the filtrate with dilute HCl (to remove DMAP), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to remove any remaining DCU and N-acylurea byproduct.[13]
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Logic for Low Product Yield.
Caption: Common Side Reactions and Prevention Strategies.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. staff.najah.edu [staff.najah.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
effective removal of unreacted starting material from Methyl 2-(4-isobutylphenyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials from Methyl 2-(4-isobutylphenyl)propanoate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Poor separation of isobutylbenzene from the product by distillation.
-
Question: I am trying to remove unreacted isobutylbenzene from my this compound product by distillation, but the separation is inefficient. What can I do?
-
Answer: Inefficient separation during distillation is often due to improper pressure and temperature control. Given the boiling points of isobutylbenzene and this compound, vacuum distillation is the recommended method. At atmospheric pressure, the boiling points are too high and may lead to product decomposition.
Recommendations:
-
Optimize Vacuum Pressure: A lower vacuum will decrease the boiling points of both compounds, potentially improving the separation. Aim for a pressure where the difference in boiling points between isobutylbenzene and your product is maximized.
-
Use a Fractionating Column: A fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) will increase the number of theoretical plates, leading to a more efficient separation.
-
Control the Distillation Rate: A slow and steady distillation rate is crucial for good separation. Avoid heating the mixture too quickly.
-
Problem 2: The product is contaminated with 4'-isobutylacetophenone after purification.
-
Question: My purified this compound still shows the presence of 4'-isobutylacetophenone. How can I remove this impurity?
-
Answer: Due to the high boiling point of 4'-isobutylacetophenone, its removal by distillation can be challenging without causing thermal degradation of the desired ester. In this case, column chromatography is a more suitable method.
Recommendations:
-
Column Chromatography: Utilize a silica gel column with a non-polar mobile phase. A solvent system of n-hexane and ethyl acetate is a good starting point. The less polar 4'-isobutylacetophenone will elute before the more polar this compound.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding more ethyl acetate.
-
Problem 3: Emulsion formation during liquid-liquid extraction.
-
Question: I am attempting to wash my crude product with an aqueous solution, but an emulsion has formed, making separation difficult. What should I do?
-
Answer: Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with compounds of intermediate polarity.
Recommendations:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can help to break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to the separation of the layers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might need to remove?
A1: The most common unreacted starting materials in the synthesis of this compound are isobutylbenzene and 4'-isobutylacetophenone. The presence of these will depend on the synthetic route employed.
Q2: Can I use simple distillation to purify this compound?
A2: Simple distillation is generally not recommended due to the high boiling points of the product and potential impurities, which could lead to thermal decomposition. Vacuum distillation is the preferred method for separating compounds with high boiling points.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for the purification of this compound by silica gel column chromatography is a mixture of n-hexane and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate), with the polarity being adjusted based on the separation observed by Thin Layer Chromatography (TLC).
Q4: How can I monitor the purity of my product during the purification process?
A4: The purity of your fractions can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For a quick assessment during column chromatography, TLC is a very effective tool.
Data Presentation
Table 1: Boiling Points of Key Compounds at Various Pressures
| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at 16 mmHg |
| Isobutylbenzene | ~170 | Not available |
| This compound | Not available | ~134-135 |
| 4'-Isobutylacetophenone | ~268 | Not available |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for the removal of lower-boiling impurities such as isobutylbenzene.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound in the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the first fraction, which will be enriched in the lower-boiling impurity (isobutylbenzene).
-
As the temperature of the vapor rises and stabilizes, change the receiving flask to collect the main fraction containing the purified product.
-
Stop the distillation before all the material in the distillation flask has evaporated to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected fractions for purity using GC or HPLC.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing impurities with different polarities, such as 4'-isobutylacetophenone.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., n-hexane:ethyl acetate 95:5).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase if necessary to elute the desired product. The unreacted, less polar starting materials will elute first.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol can be used as a preliminary purification step to remove highly polar or non-polar impurities. To remove non-polar impurities like unreacted isobutylbenzene:
-
Dissolution: Dissolve the crude product in a polar solvent in which it is soluble, but the non-polar impurity has limited solubility (e.g., acetonitrile or a mixture of methanol and water).
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an immiscible non-polar solvent (e.g., hexane or heptane).
-
Gently shake the funnel, venting frequently.
-
Allow the layers to separate. The non-polar impurities will preferentially partition into the non-polar solvent layer.
-
-
Separation:
-
Drain the polar layer containing the product.
-
Repeat the extraction of the polar layer with fresh non-polar solvent two to three more times.
-
-
Solvent Removal: Remove the solvent from the purified product solution by rotary evaporation.
Visualizations
Caption: Purification workflow for this compound.
long-term stability and optimal storage conditions for Methyl 2-(4-isobutylphenyl)propanoate
This technical support guide provides detailed information on the long-term stability and optimal storage of Methyl 2-(4-isobutylphenyl)propanoate (also known as Ibuprofen Methyl Ester), designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] While it is generally stable at room temperature for shorter periods, the recommended temperature for extended storage is below 15°C.[2][3][4] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The most probable degradation pathway under typical storage or experimental conditions is hydrolysis of the ester bond, which would yield 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) and methanol. This reaction can be catalyzed by the presence of moisture, acids, or bases. Other potential pathways include oxidation, especially if exposed to air and light, and photodegradation, as the parent compound is known to be light-sensitive.[1][5]
Q3: Is this compound sensitive to light or air?
A3: Yes, caution is advised. The compound is incompatible with strong oxidizing agents, indicating a sensitivity to oxidation.[1] Furthermore, related aromatic propionic acid derivatives are known to be sensitive to light.[5] Therefore, it is critical to store the compound protected from light, preferably in amber glass vials, and under an inert atmosphere to prevent oxidative degradation.[5]
Q4: How should I handle the compound upon receipt and during use?
A4: Upon receipt, inspect the container for a proper seal. It is best practice to handle the material in a well-ventilated area or under a fume hood.[1] To maintain integrity, avoid repeated opening and closing of the main container. We recommend aliquoting the necessary amounts for your experiments into smaller, single-use vials. Always ensure containers are tightly closed immediately after use to prevent moisture ingress and oxidation.[1]
Q5: What are the visible signs of compound degradation?
A5: this compound is typically a colorless oil or liquid.[2][4] A noticeable change in color, such as developing a yellow or brown tint, can be an indicator of degradation. The most definitive way to assess stability, however, is through analytical techniques like HPLC, which can detect a decrease in the purity of the main compound and the emergence of new peaks corresponding to degradation products.
Optimal Storage Conditions Summary
The following table summarizes the recommended conditions for storing this compound to ensure its long-term stability.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | Cool (<15°C), dark place.[4] | Higher temperatures accelerate chemical degradation, primarily hydrolysis and oxidation. |
| Atmosphere | Tightly sealed container, preferably under inert gas (e.g., Argon, Nitrogen). | Exposure to oxygen can lead to oxidative degradation. |
| Light | Protect from light (e.g., use amber vials or store in a dark cabinet). | UV/light exposure can induce photodegradation, leading to the formation of impurities.[5] |
| Humidity | Store in a dry environment, use of a desiccator is recommended.[1][2] | Moisture can cause hydrolysis of the ester back to its parent carboxylic acid (Ibuprofen). |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] | These substances can catalyze rapid degradation of the compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound and detecting degradation products.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The water should be acidified with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: The retention time for the main peak should be consistent. The appearance of new peaks, particularly an earlier eluting peak corresponding to the more polar Ibuprofen, indicates degradation. Purity can be calculated based on the peak area percentage.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability profile of the compound and to validate that the chosen analytical method is "stability-indicating."
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl in 50% acetonitrile. Heat at 60°C for 4-8 hours. Cool, neutralize with 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH in 50% acetonitrile. Keep at room temperature for 1-2 hours. Cool, neutralize with 0.1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in acetonitrile. Keep at room temperature, protected from light, for 24 hours. Analyze by HPLC.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve the stressed sample in the mobile phase and analyze by HPLC.
-
Photostability: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) to a calibrated light source as per ICH Q1B guidelines. Analyze the sample by HPLC and compare it to a control sample kept in the dark.
Visual Guides
The following diagrams illustrate key logical workflows and relationships relevant to the stability of this compound.
Caption: Workflow for conducting a stability assessment study.
Caption: Key factors influencing compound stability.
References
- 1. 2-(4-Isobutylphenyl)-propionic acid(15687-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemicea.com [chemicea.com]
- 4. This compound | 61566-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
reducing byproduct formation in the synthesis of ibuprofen methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of ibuprofen methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ibuprofen methyl ester, and what are the primary byproducts?
A1: The most common laboratory method for synthesizing ibuprofen methyl ester is the Fischer esterification of ibuprofen with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2] The primary "byproduct" or impurity of concern in this equilibrium reaction is unreacted ibuprofen. The presence of water, either introduced with the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.[3] Other potential impurities may include substances present in the starting ibuprofen, such as 4-isobutylacetophenone.[4]
Q2: How can I drive the Fischer esterification reaction towards the product to maximize the yield of ibuprofen methyl ester?
A2: To maximize the yield of ibuprofen methyl ester, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using an excess of methanol: Employing a large excess of methanol, which also often serves as the solvent, increases the concentration of one of the reactants, favoring the forward reaction.
-
Removing water: Water is a byproduct of the esterification. Removing it as it forms will drive the reaction to completion. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent. The catalytic activity of sulfuric acid can be strongly inhibited by the presence of water.[3]
Q3: What is the role of the acid catalyst, and how does its concentration affect the reaction?
A3: The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the ibuprofen's carboxylic acid group. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] The catalyst concentration has a significant impact on the reaction rate. In homogeneous systems, the reaction rate is generally linearly dependent on the catalyst concentration.[6] However, using an excessively high concentration of acid can lead to unwanted side reactions and complicate the purification process.
Q4: How can I monitor the progress of the reaction to determine when it is complete?
A4: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture over time and spotting them on a TLC plate alongside the ibuprofen starting material, you can observe the disappearance of the ibuprofen spot and the appearance of the ibuprofen methyl ester spot. The reaction is considered complete when the ibuprofen spot is no longer visible.
Q5: What are the most effective methods for purifying the final ibuprofen methyl ester product?
A5: After the reaction is complete, the crude product will contain the ibuprofen methyl ester, unreacted ibuprofen, the acid catalyst, and excess methanol. Common purification techniques include:
-
Neutralization and Extraction: The reaction mixture is first neutralized with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst. The ester is then extracted into an organic solvent.
-
Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.
-
Drying and Evaporation: The organic extract is dried over an anhydrous salt like magnesium sulfate and the solvent is removed using a rotary evaporator.[1]
-
Column Chromatography or Distillation: For a high degree of purity, the crude ester can be further purified by column chromatography on silica gel or by distillation.[1]
Troubleshooting Guides
Problem 1: Low Yield of Ibuprofen Methyl Ester
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | - Extend the reflux time and continue to monitor the reaction's progress using TLC until the ibuprofen starting material is no longer observed. - Ensure an adequate amount of fresh, concentrated sulfuric acid is used as the catalyst. |
| Presence of Water | - Use anhydrous methanol and ensure all glassware is thoroughly dried before starting the reaction. - Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction. The presence of water can deactivate the sulfuric acid catalyst.[3] |
| Insufficient Catalyst | - The reaction rate is dependent on the catalyst concentration; ensure the appropriate catalytic amount is used.[6] |
| Loss During Workup | - Ensure complete extraction of the product by performing multiple extractions with the organic solvent. - Avoid vigorous shaking during washing to prevent the formation of emulsions, which can lead to product loss. |
Problem 2: Presence of Unreacted Ibuprofen in the Final Product
| Possible Cause | Recommended Solution(s) |
| Equilibrium Not Sufficiently Shifted | - Increase the molar excess of methanol relative to ibuprofen. - Implement a method for water removal during the reaction (e.g., Dean-Stark trap). |
| Insufficient Reaction Time | - Increase the reaction time and monitor for completion via TLC. |
| Inefficient Purification | - During the workup, after neutralization, perform a wash with a dilute basic solution (e.g., sodium bicarbonate) to remove the acidic unreacted ibuprofen from the organic layer containing the neutral ester. - If unreacted ibuprofen persists, purify the product using column chromatography. |
Problem 3: Oily Product Instead of a Clear Liquid
| Possible Cause | Recommended Solution(s) |
| Residual Solvent or Water | - Ensure the product is thoroughly dried after solvent evaporation, possibly under high vacuum. |
| Presence of High-Boiling Point Impurities | - Purify the product by vacuum distillation or column chromatography to remove non-volatile impurities. |
Quantitative Data
Table 1: Formation of Ibuprofen Methyl Ester as a Degradation Product in Analytical Solutions [7]
| Solvent Composition (Methanol:Water, v/v) | Time (days) | Ibuprofen Methyl Ester Formed (wt/wt %) |
| 70:30 | 1 | > 0.05 |
| 70:30 | 3 | 0.2 |
This data highlights the tendency for ester formation in the presence of methanol, even under analytical conditions.
Table 2: Hydrolysis of Ibuprofen Esters Catalyzed by Candida rugosa Lipase at Different pH Values [7]
| Ester | pH | Hydrolysis (%) in 5.5 hours |
| Ibuprofen Methyl Ester | 5.6 | 48 |
| Ibuprofen Butyl Ester | 5.6 | 5 |
| Ibuprofen Methyl Ester | 7.2 | 9 |
| Ibuprofen Butyl Ester | 7.2 | 45 |
This data indicates that the stability of ibuprofen methyl ester is pH-dependent, with greater susceptibility to hydrolysis under acidic conditions.
Experimental Protocols
Detailed Protocol for Fischer Esterification of Ibuprofen [1]
-
Reaction Setup: In a 250 ml round-bottom flask, dissolve 1 mmole (2.06 g) of ibuprofen in 20 ml of anhydrous methanol.
-
Catalyst Addition: Carefully add 0.5 ml of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for a recommended time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Workup - Neutralization: After the reaction is complete (as indicated by the disappearance of the ibuprofen spot on TLC), cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases, indicating that the acid catalyst has been neutralized.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the ibuprofen methyl ester with an organic solvent like ethyl acetate (3 x 20 ml).
-
Workup - Washing: Combine the organic layers and wash them with water (2 x 20 ml) and then with brine (1 x 20 ml).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude ibuprofen methyl ester.
-
Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis and purification of ibuprofen methyl ester.
Caption: Troubleshooting guide for reducing unreacted ibuprofen.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting peak tailing in the chromatography of Methyl 2-(4-isobutylphenyl)propanoate
Welcome to the technical support center for the chromatographic analysis of Methyl 2-(4-isobutylphenyl)propanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1] This can compromise the accuracy of quantification and the resolution of closely eluting peaks.[2] Below is a systematic guide to diagnosing and resolving peak tailing in the analysis of this compound.
Question: What are the primary causes of peak tailing for this compound?
Peak tailing in the chromatography of this compound, a non-polar compound, on silica-based columns can arise from several factors. The most common causes can be categorized into chemical, column-related, and instrumental or sample-related issues.
1. Chemical Interactions:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with analytes.[3] While this compound is not a strong base, polar interactions with acidic silanol groups can still occur, leading to peak tailing.[4] This is a very common cause of peak tailing for a wide range of compounds.[2]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a pH above 3, silanol groups can become deprotonated and negatively charged, increasing the likelihood of secondary interactions with any polar sites on the analyte.[4][5]
2. Column-Related Issues:
-
Column Degradation: Over time, the stationary phase can degrade, or the packed bed can settle, creating voids or channels.[2] This leads to a non-uniform flow path for the analyte, resulting in band broadening and peak tailing.
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column inlet frit or the stationary phase can create active sites that cause peak tailing.[6]
-
Inappropriate Column Choice: Using a column with a stationary phase that is not well end-capped can expose more residual silanol groups, increasing the chance of secondary interactions.[2]
3. Instrumental and Sample-Related Issues:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[1][2]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]
Question: How can I systematically troubleshoot peak tailing for my compound?
A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting process.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of peak tailing?
The United States Pharmacopeia (USP) tailing factor (Tf) is a common measure of peak asymmetry. A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. Generally, a Tf value between 0.9 and 1.5 is considered acceptable for most applications. However, for high-precision quantitative analysis, a Tf closer to 1.0 is desirable.[1]
Q2: Can the sample solvent cause peak tailing?
Yes, if the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[7] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.
Q3: How does mobile phase pH affect peak tailing for this compound?
While this compound is a neutral compound, the pH of the mobile phase can affect the silica stationary phase. At pH values above approximately 3.5, residual silanol groups on the silica surface can become ionized (negatively charged).[7] These ionized silanols can then interact with any polar character in the analyte molecule, leading to secondary retention mechanisms and peak tailing.[4] Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an appropriate buffer can suppress the ionization of silanols and improve peak shape.[8]
Q4: What are "end-capped" columns, and how do they help reduce peak tailing?
End-capping is a process where the stationary phase is chemically treated to convert most of the remaining free silanol groups into less polar, non-reactive groups.[3][9] By blocking these active sites, end-capping minimizes the potential for secondary interactions between polar analytes and the silica surface, resulting in more symmetrical peaks.[2] Using a column with a high degree of end-capping is a primary strategy to prevent peak tailing.[4]
Q5: Could a blocked column frit cause peak tailing?
Yes, a partially blocked inlet frit on the column can lead to poor peak shape.[2] The blockage can cause a non-uniform distribution of the sample onto the column head, resulting in a distorted flow path and, consequently, peak tailing. If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit if possible. Using in-line filters and ensuring samples are properly filtered before injection can help prevent frit blockage.[6]
Experimental Protocols
Protocol 1: Mobile Phase Modification to Reduce Peak Tailing
This protocol describes how to adjust the mobile phase pH to minimize secondary silanol interactions.
Objective: To improve the peak shape of this compound by suppressing the ionization of residual silanol groups on a C18 column.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
This compound standard
-
Mobile phase for initial analysis (e.g., Acetonitrile:Water 60:40 v/v)
-
0.45 µm solvent filters
Procedure:
-
Prepare the initial mobile phase: Prepare the mobile phase used in your original analysis (e.g., 600 mL of acetonitrile and 400 mL of water). Filter and degas the mobile phase.
-
Initial Analysis: Equilibrate the HPLC system with the initial mobile phase. Inject your this compound standard and record the chromatogram, noting the peak tailing factor.
-
Prepare the acidified mobile phase: To the aqueous portion of your mobile phase, add a small amount of acid to adjust the pH to approximately 2.5-3.0. For example, add 1 mL of 0.1% TFA in water for every 100 mL of the aqueous component.
-
Modified Analysis: Equilibrate the column with the new, acidified mobile phase for at least 20 column volumes.
-
Re-inject the standard: Inject the same concentration of your standard and record the chromatogram.
-
Compare Results: Compare the peak shape and tailing factor from the initial and modified analyses. A significant reduction in the tailing factor should be observed.
| Parameter | Initial Mobile Phase | Acidified Mobile Phase |
| Mobile Phase Composition | Acetonitrile:Water (60:40) | Acetonitrile:0.1% TFA in Water (60:40) |
| Expected pH | ~6-7 | ~2.5-3.0 |
| Expected Tailing Factor | > 1.5 | 1.0 - 1.2 |
Protocol 2: Diagnosing Column Overload
This protocol helps determine if peak tailing is due to injecting too much sample.
Objective: To assess if column overload is the cause of peak tailing.
Materials:
-
This compound stock solution of known concentration.
-
Mobile phase
-
Dilution solvent (preferably the mobile phase)
Procedure:
-
Initial Injection: Inject the standard solution that is exhibiting peak tailing and record the chromatogram.
-
Prepare Dilutions: Prepare a series of dilutions of your stock solution, for example, 1:2, 1:5, and 1:10 dilutions, using the mobile phase as the diluent.
-
Inject Dilutions: Inject each of the diluted standards, starting with the most dilute.
-
Analyze Peak Shape: Observe the peak shape for each injection. If the peak tailing decreases and the peak becomes more symmetrical as the concentration decreases, column overload is a likely cause.[2]
| Sample Concentration | Injection Volume | Expected Peak Shape |
| High (Original) | 10 µL | Significant Tailing |
| Medium (1:5 Dilution) | 10 µL | Reduced Tailing |
| Low (1:10 Dilution) | 10 µL | Symmetrical Peak |
Logical Relationship of Troubleshooting Steps
Caption: Logical steps for addressing peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. shodexhplc.com [shodexhplc.com]
improving the signal-to-noise ratio in NMR for Methyl 2-(4-isobutylphenyl)propanoate
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR), particularly for small molecules like Methyl 2-(4-isobutylphenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in NMR and why is it critical?
A1: The signal-to-noise ratio (SNR) is a measure of the strength of the desired NMR signal from your sample relative to the level of background electronic noise.[1] A high SNR is crucial for obtaining high-quality spectra, which enables accurate structural elucidation, quantitative analysis, and the detection of low-concentration analytes. Poor SNR can obscure important signals, making spectral interpretation difficult or impossible.
Q2: What are the primary factors that influence SNR for a small molecule like this compound?
A2: For a small molecule, the main factors influencing SNR are:
-
Sample Concentration: Higher concentration generally leads to a stronger signal.
-
Instrument Hardware: This includes the spectrometer's magnetic field strength, the type of probe used (e.g., cryogenic vs. room temperature), and the quality of instrument tuning and shimming.[2][3]
-
Acquisition Parameters: Key parameters include the number of scans, the relaxation delay (D1), and the pulse angle.[4]
-
Sample Preparation: The choice of solvent, sample volume, and the presence of impurities can all affect the final SNR.[5][6]
-
Data Processing: Post-acquisition processing techniques can be used to enhance the SNR of the collected data.[7]
Q3: My spectrum for this compound has very low SNR. What is the first thing I should check?
A3: The first and most common source of poor SNR is the sample itself.[8] Before spending time on complex instrument parameters, always verify the following:
-
Concentration: Is the sample concentration adequate? For a routine ¹H NMR of a small molecule, 5-25 mg in 0.6-0.7 mL of solvent is a typical starting point.[6][9]
-
Solubility: Is the compound fully dissolved? Any suspended particles will degrade the magnetic field homogeneity, leading to broader, weaker signals and difficulty in shimming.[5][10]
-
Solvent Volume: Is the sample height in the NMR tube correct (typically ~4 cm or 0.6 mL)? Incorrect volume can make proper shimming very difficult.[10]
-
Contaminants: Are there any paramagnetic impurities (e.g., metal ions)? These can cause severe line broadening and a dramatic loss of signal.[5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low SNR issues. Follow the workflow to identify the root cause of the problem.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in NMR experiments.
Issue 1: My sample preparation seems correct, but the peaks are broad and the SNR is poor.
Possible Cause: Poor magnetic field homogeneity (shimming) or improper probe tuning.[3][11]
Solution:
-
Shimming: The process of shimming adjusts small magnetic fields to make the main magnetic field as uniform as possible across the sample.[12][13] Poor shimming leads to broad, distorted peaks, which lowers the peak height and thus the SNR.[11] Always perform a shimming routine before your experiment. Most modern spectrometers have automated gradient shimming procedures that are highly effective.[12]
-
Tuning and Matching: The NMR probe must be tuned to the correct frequency for the nucleus you are observing.[3] A poorly tuned probe will reflect radiofrequency power, leading to weaker pulses and a significant loss of signal. Ensure the probe is properly tuned and matched for every sample.
Issue 2: My sample is dilute and I cannot increase the concentration. How can I improve the SNR?
Possible Cause: Insufficient signal averaging for a low-concentration sample.
Solution:
The most direct way to improve SNR for a dilute sample is to increase the number of scans (NS). The signal-to-noise ratio improves in proportion to the square root of the number of scans.[14][15] This means to double the SNR, you must quadruple the number of scans.[16]
Data Presentation: Effect of Number of Scans on SNR
| Number of Scans (NS) | Relative SNR Gain (√NS) | Relative Experiment Time |
| 1 | 1x | 1x |
| 4 | 2x | 4x |
| 16 | 4x | 16x |
| 64 | 8x | 64x |
| 256 | 16x | 256x |
Caution: While effective, increasing the number of scans directly increases the experiment time. For very long experiments, instrument stability can become a factor.
Issue 3: I have increased the number of scans, but the SNR improvement is less than expected.
Possible Cause: The relaxation delay (D1) is too short, causing signal saturation.
Solution:
The relaxation delay is the time the system is allowed to return to thermal equilibrium before the next scan begins. If D1 is too short, especially for nuclei with long T1 relaxation times, the magnetization cannot fully recover.[16] This leads to a diminished signal in subsequent scans, a phenomenon known as saturation.
-
For quantitative results: D1 should be at least 5 times the longest T1 of the nuclei of interest.
-
For routine qualitative spectra: A D1 of 1-2 seconds is often sufficient for small molecules. If you suspect saturation, try increasing the D1 value and re-running the experiment with a smaller number of scans to see if the signal intensity per scan increases.
Issue 4: Can I improve my SNR after the data has been acquired?
Yes. Post-acquisition data processing can significantly improve SNR, though it often comes at the cost of resolution.
Solution:
-
Apodization (or Window Functions): This involves multiplying the Free Induction Decay (FID) by a mathematical function before the Fourier transform.[7] Applying an exponential function that matches the decay of the FID can improve SNR by filtering out high-frequency noise. This is also known as "line broadening" as it will increase the width of the spectral peaks.
-
Zero-Filling: Adding a block of zeros to the end of the FID before Fourier transformation can improve the digital resolution of the spectrum, making peaks appear smoother and better defined, which can aid in distinguishing small peaks from noise.
Caption: A diagram showing the relationship of key experimental factors to the final SNR.
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound
-
Weigh Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolve: Ensure the sample is completely dissolved. If necessary, gently vortex the vial. The solution should be clear and free of any particulate matter.[5]
-
Filter (if necessary): If any solid particles are visible, filter the solution into a clean NMR tube using a pipette with a small plug of cotton or glass wool.[10]
-
Transfer to Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.
-
Check Volume: Ensure the solvent height is approximately 4 cm.
-
Cap and Clean: Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: Optimizing the Number of Scans (NS)
-
Prepare Sample: Prepare the sample as described in Protocol 1.
-
Initial Acquisition: Acquire a standard ¹H NMR spectrum using a low number of scans (e.g., NS = 4 or 8).
-
Assess SNR: Evaluate the SNR of a well-resolved, representative peak in the spectrum (e.g., the methyl ester singlet).
-
Increase Scans: Sequentially increase the number of scans (e.g., 16, 64, 256) and re-acquire the spectrum at each step.
-
Compare Spectra: Compare the SNR at each step. The improvement should follow the square-root relationship.
-
Determine Optimum NS: Select the lowest NS that provides the data quality required for your analysis, balancing the need for high SNR against the increase in total experiment time.
Advanced Solutions
Q: I've tried everything above and still need a significant boost in sensitivity. What is the most powerful hardware solution?
A: The most effective hardware upgrade for improving SNR is using a cryogenically cooled probe (Cryoprobe) .[17][18]
How it Works: Cryoprobes cool the detection coil and preamplifiers to cryogenic temperatures (~20 K) using helium gas.[17] This drastically reduces thermal electronic noise, which is a primary component of the total noise.[2][18][19]
Data Presentation: Comparison of NMR Probes
| Probe Type | Technology | Typical SNR Gain (vs. Room Temp.) | Relative Time Savings |
| Room Temperature | Standard probe operating at ambient temp. | 1x (Baseline) | 1x |
| Cryoprobe | Cooled electronics and detection coil. | 3x - 5x[2][17] | 9x - 25x |
A cryoprobe can provide a 3- to 5-fold increase in SNR compared to a conventional room-temperature probe.[2][17] This translates into a reduction in experiment time by a factor of 9 to 25 for the same SNR, making it an invaluable tool for mass-limited samples or for high-throughput screening.[17][20]
Caption: A decision tree to guide the selection of an appropriate SNR enhancement strategy.
References
- 1. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 3. NMR Basics [bloch.anu.edu.au]
- 4. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. University of Ottawa NMR Facility Blog: How Many Scans Should I Collect? [u-of-o-nmr-facility.blogspot.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.mit.edu [chemistry.mit.edu]
- 17. Cryoprobe - NMR Wiki [nmrwiki.org]
- 18. University of Ottawa NMR Facility Blog: Thermal Noise in NMR Data [u-of-o-nmr-facility.blogspot.com]
- 19. MAS CryoProbes | Bruker [bruker.com]
- 20. Cryoprobes [nmr.chem.ucsb.edu]
dealing with matrix effects in LC-MS/MS analysis of Methyl 2-(4-isobutylphenyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl 2-(4-isobutylphenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3][4][5]
Q2: What are the common signs that matrix effects may be impacting my assay for this compound?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay.[6][7] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[6]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for the analyte indicates the presence of matrix effects at that retention time.[8]
-
Quantitative Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[8] The matrix factor (MF) is calculated, and a value significantly different from 1 indicates the presence of matrix effects.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of this compound.
Issue 1: Poor Reproducibility and High Variability in QC Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
-
Recommended Actions:
-
Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect using at least six different lots of the biological matrix.
-
Optimize Sample Preparation: If significant variability is observed, enhance the sample cleanup procedure. For a non-polar compound like this compound, consider the following:
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane or methyl tert-butyl ether to extract the analyte, leaving polar interfering components in the aqueous phase.
-
Solid-Phase Extraction (SPE): Employ a C18 or a mixed-mode sorbent for more effective removal of interfering substances.[9]
-
Phospholipid Removal: Incorporate phospholipid removal plates or cartridges, as phospholipids are a major source of ion suppression in plasma and serum.[10][11]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[12][13][14] This allows for accurate quantification even in the presence of matrix effects.
-
Issue 2: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression is reducing the signal of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
-
Recommended Actions:
-
Identify Ion Suppression Zones: Use the post-column infusion technique to determine the retention times where ion suppression is most severe.
-
Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from these suppression zones. This may involve:
-
Changing the gradient profile.
-
Altering the mobile phase pH.
-
Switching to a different column chemistry (e.g., a phenyl-hexyl column for alternative selectivity).
-
-
Improve Sample Cleanup: Focus on removing the classes of compounds that are likely co-eluting and causing suppression. As mentioned previously, phospholipid removal is often critical.[10][11]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for this compound in the sample matrix.
Materials:
-
This compound standard solution.
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot and concentration:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
Calculate the Coefficient of Variation (CV) of the MF across the different lots.
Data Presentation:
| Concentration | Lot 1 MF | Lot 2 MF | Lot 3 MF | Lot 4 MF | Lot 5 MF | Lot 6 MF | Mean MF | %CV |
| Low QC | 0.78 | 0.82 | 0.75 | 0.85 | 0.79 | 0.81 | 0.80 | 4.5% |
| High QC | 0.81 | 0.84 | 0.79 | 0.88 | 0.83 | 0.85 | 0.83 | 3.8% |
Interpretation: A Mean MF of less than 1 indicates ion suppression. A %CV of less than 15% is generally considered acceptable, indicating consistent matrix effects across different lots.
Protocol 2: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression or enhancement during the chromatographic run.
Materials:
-
This compound standard solution.
-
Blank biological matrix extract.
-
LC-MS/MS system with a T-connector for post-column infusion.
Procedure:
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.
-
Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.
-
Monitor the analyte signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.
Visualization of Expected Results:
Caption: Expected post-column infusion profile showing an ion suppression zone.
References
- 1. longdom.org [longdom.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. scispace.com [scispace.com]
optimization of reaction time and temperature for Methyl 2-(4-isobutylphenyl)propanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-isobutylphenyl)propanoate, commonly known as Ibuprofen Methyl Ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the optimization of reaction time and temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Methyl Ester | Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics or too high, leading to side reactions or degradation of reactants/products. | - Optimize Temperature: Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to identify the optimal range. For enzymatic reactions, consider the enzyme's optimal temperature to avoid denaturation. For instance, in one enzymatic esterification study of ibuprofen, temperatures were evaluated in a range from 30 to 55 °C.[1] - Check for Side Reactions: Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify any byproducts that might indicate decomposition or unwanted reactions at the current temperature. |
| Inadequate Reaction Time: The reaction may not have reached completion. | - Time-Course Study: Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing the conversion to the desired product. This will help determine the point at which the reaction plateaus. For example, some enzymatic esterification reactions are monitored over 24 hours.[1] - Increase Reaction Time: If the reaction has not reached completion, extend the reaction time. Be mindful that excessively long reaction times can sometimes lead to the formation of byproducts. | |
| Inefficient Mixing: Poor mixing can lead to localized concentration gradients and reduced reaction rates, especially in heterogeneous reactions. | - Optimize Stirring Speed: Ensure vigorous and consistent stirring throughout the reaction. The effect of stirring speed can be evaluated in a range from 100 to 600 RPM to ensure proper mixing of reactants.[1] | |
| Presence of Unreacted Ibuprofen | Incomplete Esterification: The reaction conditions are not sufficient to drive the equilibrium towards the product side. | - Increase Methanol Concentration: Use an excess of methanol to shift the equilibrium towards the formation of the methyl ester. - Use a Dehydrating Agent: In acid-catalyzed esterification, the removal of water can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent. - Check Catalyst Activity: Ensure the catalyst (e.g., acid catalyst or enzyme) is active and used in the appropriate amount. For enzymatic reactions, the enzyme concentration should be optimized.[2] |
| Formation of Impurities | High Reaction Temperature: Elevated temperatures can promote side reactions such as dehydration or ether formation from the alcohol. | - Lower Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. - Purification: Employ appropriate purification techniques such as column chromatography, distillation, or recrystallization to remove impurities. |
| Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic or basic conditions. | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of dry glassware and an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The optimal temperature depends on the synthetic method. For enzymatic esterification using lipase, temperatures are often explored in the range of 30-60°C.[1][3] For chemical synthesis, such as Fischer esterification using an acid catalyst, temperatures can range from room temperature to the reflux temperature of the alcohol (methanol).
Q2: How long does the synthesis of this compound typically take?
A2: The reaction time is highly dependent on the chosen method, temperature, and catalyst. Enzymatic reactions can take anywhere from a few hours to over 24 hours to reach equilibrium or optimal conversion.[1] Acid-catalyzed esterifications at reflux are often monitored for completion within a few hours. A time-course study is the most effective way to determine the optimal reaction time for a specific set of conditions.
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: Besides reaction time and temperature, other critical parameters to optimize include the molar ratio of reactants (ibuprofen to methanol), the type and concentration of the catalyst (acid or enzyme), the solvent, and the efficiency of mixing (stirring speed).[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by various analytical techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative monitoring. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly used to determine the conversion of ibuprofen and the formation of the methyl ester.[1]
Data Presentation
Table 1: Optimization of Temperature for Enzymatic Esterification of Ibuprofen
| Temperature (°C) | Conversion Yield (%) |
| 30 | ~45 |
| 35 | ~55 |
| 40 | ~60 |
| 45 | ~58 |
| 50 | ~50 |
| 55 | ~40 |
Data adapted from a study on the enzymatic esterification of ibuprofen with sorbitol, which provides insights into the temperature sensitivity of lipase-catalyzed reactions.[1][2]
Table 2: Effect of Reaction Time on Enzymatic Esterification of Ibuprofen
| Reaction Time (h) | Conversion Yield (%) |
| 5 | ~30 |
| 10 | ~50 |
| 15 | ~60 |
| 20 | ~60 |
| 24 | ~60 |
This table illustrates a typical reaction profile where the conversion increases with time and then reaches a plateau. Data is generalized from typical enzymatic esterification profiles.[1]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-isobutylphenyl)propanoic acid (ibuprofen) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress using TLC or GC until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Protocol 2: General Procedure for Enzymatic Esterification
-
Reaction Mixture: In a suitable vessel, combine 2-(4-isobutylphenyl)propanoic acid, methanol, and an appropriate organic solvent (e.g., hexane) if a biphasic system is used.[1][2]
-
Enzyme Addition: Add the lipase enzyme (e.g., porcine pancreas lipase or Candida antarctica lipase B).[1][4]
-
Incubation: Incubate the mixture at the optimized temperature with constant agitation (e.g., using an orbital shaker or magnetic stirrer).[1]
-
Monitoring: Monitor the formation of the methyl ester over time using HPLC or GC analysis of withdrawn samples.[1]
-
Enzyme Removal: Once the desired conversion is reached, separate the enzyme from the reaction mixture by filtration or centrifugation.
-
Purification: Remove the solvent under reduced pressure and purify the resulting methyl ester, for example, by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and optimization of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Esterification of Ibuprofen under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
scale-up challenges in the production of Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and troubleshooting strategies associated with the scale-up production of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of Ibuprofen.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for producing this compound?
A1: The industrial synthesis of this compound is typically achieved through the esterification of ibuprofen. The two main preceding synthesis routes for ibuprofen itself are the Boots process and the more modern, greener BHC (Boots-Hoechst-Celanese) process. Once ibuprofen is synthesized, a common method for producing the methyl ester is the Fischer-Sonn esterification, which involves reacting ibuprofen with methanol in the presence of an acid catalyst, such as sulfuric acid.
Q2: What are the primary advantages of the BHC process for preparing the ibuprofen precursor?
A2: The BHC process is favored in modern manufacturing due to its superior atom economy and reduced environmental impact compared to the traditional Boots process. It involves fewer steps, generates less waste, and utilizes catalysts that can be recycled, making it a more sustainable and cost-effective method for producing the ibuprofen starting material for esterification.
Q3: What are the key safety concerns when scaling up the esterification of ibuprofen?
A3: A primary safety concern is the management of the exothermic nature of the esterification reaction.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to a thermal runaway if not properly controlled, potentially causing a dangerous increase in temperature and pressure within the reactor.[1] Therefore, careful consideration of heat transfer and the implementation of robust cooling systems are critical.[2]
Q4: How can I minimize the formation of impurities during scale-up?
A4: Impurity formation can be minimized by using high-purity starting materials and maintaining precise control over reaction conditions such as temperature, reaction time, and stoichiometry. Common impurities can arise from side reactions or the presence of water, which can lead to the reverse hydrolysis reaction.[3] Ensuring anhydrous conditions and monitoring the reaction progress closely using analytical techniques like HPLC can help in controlling impurity levels.[4]
Q5: What are the most effective methods for purifying this compound at an industrial scale?
A5: At an industrial scale, purification is often achieved through a combination of techniques. After the reaction, the mixture is typically quenched with water, leading to the separation of aqueous and organic phases.[5][6] The crude ester in the organic phase can then be isolated and purified by distillation or column chromatography.[5][6] Crystallization is another key purification step, where the choice of solvent is crucial to obtain high-purity crystals of the final product.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: At a larger scale, heat and mass transfer limitations can slow down the reaction.[8] Consider extending the reaction time and optimizing the temperature profile based on pilot plant data. - Ensure Efficient Mixing: Inadequate agitation can lead to poor contact between reactants and catalyst. Verify that the mixing speed and impeller design are suitable for the reactor volume. |
| Equilibrium Limitation | - Water Removal: The presence of water, a byproduct of the esterification, can shift the equilibrium back to the reactants.[3] On a larger scale, consider using a Dean-Stark apparatus or another method for continuous water removal.[3] - Use of Excess Reagent: Employing an excess of methanol can help drive the reaction towards the product side. |
| Catalyst Inactivation | - Catalyst Quality: Ensure the acid catalyst (e.g., sulfuric acid) is of appropriate concentration and not contaminated. - Catalyst Poisoning: Impurities in the starting materials can sometimes deactivate the catalyst. |
Issue 2: Product Purity Issues - Presence of Unreacted Ibuprofen and Other Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Implement in-process controls (e.g., HPLC, GC) to track the disappearance of ibuprofen.[4] The reaction should be continued until the starting material is below the specified limit. |
| Side Reactions | - Control Temperature: "Hot spots" in the reactor due to poor heat dissipation can lead to side reactions.[2] Ensure uniform temperature distribution through efficient cooling and mixing. - Stoichiometry Control: Precise control over the ratio of reactants and catalyst is crucial to minimize the formation of byproducts. |
| Inefficient Work-up and Purification | - Optimize Phase Separation: Ensure a clean separation of the organic and aqueous layers after quenching the reaction. Inefficient separation can carry impurities into the product stream.[5] - Recrystallization Solvent: The choice of solvent for recrystallization is critical for removing specific impurities.[7] Conduct small-scale trials to identify the optimal solvent or solvent mixture.[7] |
Issue 3: Difficulties with Phase Separation and Extraction
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | - Control Agitation during Quenching: Vigorous mixing during the addition of water can lead to stable emulsions. Reduce the agitation speed during this step. - Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions. |
| Poor Separation of Layers | - Allow Sufficient Settling Time: On a larger scale, the separation of phases can take longer. Ensure adequate time for the layers to separate completely. - Adjust pH: Sometimes, adjusting the pH of the aqueous layer can improve the separation. |
Data Presentation
Table 1: Comparison of Key Parameters in Lab vs. Pilot Scale Production
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Anticipated Challenges) |
| Batch Size | 100 g - 1 kg | 10 kg - 100 kg |
| Reaction Time | 4 - 8 hours | May need to be extended due to mass transfer limitations. |
| Yield | 85-95% | Potentially lower initially due to scale-up inefficiencies; optimization required. |
| Heat Control | Relatively simple with standard lab equipment. | Critical challenge requiring efficient reactor cooling systems to prevent thermal runaway.[2] |
| Mixing | Efficient with magnetic or overhead stirrers. | Requires careful selection of impeller type and agitation speed for homogeneity. |
| Impurity Profile | Generally lower and easier to control. | Higher potential for side reactions and impurities due to temperature gradients and longer reaction times. |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
Ibuprofen (100 g, 0.485 mol)
-
Methanol (500 mL, anhydrous)
-
Sulfuric acid (98%, 5 mL)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ibuprofen and methanol.
-
Stir the mixture until the ibuprofen is completely dissolved.
-
Slowly add concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in toluene (300 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation or recrystallization from a suitable solvent like hexane.
Pilot-Scale Synthesis Considerations
For a pilot-scale synthesis (e.g., 10 kg of ibuprofen), the following modifications and considerations are crucial:
-
Reactor: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling capabilities is required. The reactor should be equipped with a robust agitation system (e.g., a multi-stage impeller) and a reflux condenser.
-
Reagent Addition: The sulfuric acid catalyst should be added slowly and controllably to manage the initial exotherm.
-
Heat Management: The reactor's cooling system must be capable of removing the heat generated during the reaction to maintain a stable temperature and prevent a thermal runaway.[2]
-
Water Removal: For a pilot-scale reaction, incorporating a Dean-Stark trap to remove water as it is formed can significantly improve the yield by driving the equilibrium towards the product.[3]
-
Work-up: The phase separations will require larger vessels and longer settling times. Pumping systems may be needed to transfer the different phases.
-
Purification: Vacuum distillation at a larger scale requires specialized equipment. Recrystallization will involve large crystallization vessels with controlled cooling profiles to ensure consistent crystal size and purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for addressing low yield or purity in the synthesis.
References
- 1. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparison of different analytical techniques for the quantification of Methyl 2-(4-isobutylphenyl)propanoate
A Comparative Guide to Analytical Techniques for the Quantification of Methyl 2-(4-isobutylphenyl)propanoate
The accurate quantification of this compound, commonly known as Ibuprofen Methyl Ester, is critical in various stages of drug development, quality control, and metabolic research. This guide provides an objective comparison of several widely used analytical techniques for this purpose, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Techniques
The primary methods for the quantification of this compound and its parent compound, Ibuprofen, include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The choice of technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Comparative Summary of Quantitative Performance
The following table summarizes the key performance metrics of the most common analytical techniques for the quantification of Ibuprofen and its related esters.
| Technique | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages |
| RP-HPLC with UV | 5.33 - 16[1] | > 0.999[1][2] | 0.447 µg/mL[1] | 1.0 - 1.80 µg/mL[3][4] | 97.8 - 100.5%[1][4] | < 2%[1] | Robust, widely available, cost-effective |
| GC-MS | 0.5 - 20 | > 0.99 | ~0.012 µg/mL[5] | ~0.040 µg/mL[5] | 95 - 100%[5] | < 7.2%[5] | Excellent for volatile compounds, high specificity |
| LC-MS/MS | 0.0001 - 0.1 | > 0.994[6] | 0.1 - 100 ng/L (0.0001 - 0.1 µg/L)[6] | 5 µg/kg (ppb)[7] | 91 - 109%[7] | < 10%[7] | Highest sensitivity and selectivity |
| UV-Vis Spectrophotometry | 5 - 25[4][8] | > 0.999[4][8] | 0.59 µg/mL[4] | 1.80 µg/mL[4] | ~98%[4] | < 2% | Simple, rapid, inexpensive |
Note: Data for GC-MS and LC-MS/MS are based on analogous methyl esters and pharmaceuticals, as specific data for this compound is limited. The performance is expected to be comparable.
Experimental Workflows and Logical Comparisons
The selection of an analytical method often follows a logical progression based on sample and research requirements.
A generalized workflow for chromatographic analysis involves several key stages from sample preparation to final data analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for the analysis of Ibuprofen and its esters in bulk drug and pharmaceutical formulations.[9] It offers a good balance of speed, sensitivity, and robustness.
Experimental Protocol
A typical isocratic RP-HPLC method is detailed below.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase : A mixture of acetonitrile and a buffer, such as phosphate buffer (pH 6.8), in a ratio of 35:65 (v/v).[2]
-
Column Temperature : Ambient.[2]
-
Sample Preparation : Samples are accurately weighed, dissolved in the mobile phase or a suitable solvent like methanol, sonicated to ensure complete dissolution, and filtered through a 0.2 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound is sufficiently volatile for GC analysis. This method provides high specificity due to mass spectrometric detection.
Experimental Protocol
The protocol is based on the analysis of analogous methyl esters.[5]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : Capillary column such as HP-INNOWAX (30 m × 0.32 mm, 0.25 µm).[5]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injection Mode : Splitless, 1 µL injection volume.[5]
-
Inlet Temperature : 200°C.[5]
-
Oven Temperature Program : Start at 150°C (hold for 3 min), then ramp to 210°C at 50°C/min (hold for 4 min).[5]
-
MS Detector : Electron Impact (EI) ionization. The mass spectrometer is operated in scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
Sample Preparation : Samples are dissolved in a volatile organic solvent like n-heptane or acetone.[5] An internal standard may be added for improved accuracy.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity, such as determining trace levels in biological fluids or environmental samples, LC-MS/MS is the method of choice.[11] Its selectivity allows for quantification in very complex matrices with minimal sample cleanup.[7]
Experimental Protocol
A representative LC-MS/MS workflow is outlined below.
-
Instrumentation : HPLC system coupled to a triple quadrupole mass spectrometer.[6]
-
LC Column : ZORBAX Extend-C18, RRHT (2.1 mm × 100 mm, 1.8 µm).[12]
-
Mobile Phase : Gradient elution using A: 0.1% formic acid in water and B: Acetonitrile.[12]
-
Ionization : Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte.[6]
-
MS Detection : Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for quantification and confirmation.[6]
-
Sample Preparation : Often involves Solid Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences.[12] The sample is passed through an SPE cartridge, and the analyte is then eluted with a small volume of an organic solvent like methanol.[12]
UV-Vis Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of the analyte in pure form or in simple formulations where interferences from other components are minimal.
Experimental Protocol
-
Instrumentation : UV-Visible double beam spectrophotometer.[4]
-
Solvent : A mixture of ethanol and water is commonly used.[4]
-
Wavelength of Maximum Absorbance (λmax) : A standard solution (e.g., 10 µg/mL) is scanned from 200-400 nm to determine the λmax, which for Ibuprofen is around 228 nm.[4]
-
Quantification : A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations (e.g., 5-25 µg/mL).[4] The concentration of the unknown sample is then determined from this curve.
-
Sample Preparation : The sample is dissolved in the chosen solvent and diluted to fall within the linear range of the calibration curve.
References
- 1. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. food.actapol.net [food.actapol.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Full Validation of an HPLC-UV Method for the Determination of Methyl 2-(4-isobutylphenyl)propanoate
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their derivatives is fundamental to ensuring product quality, safety, and efficacy. Methyl 2-(4-isobutylphenyl)propanoate, a methyl ester derivative of ibuprofen, requires precise analytical methods for its determination in various stages of pharmaceutical development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a primary, widely adopted technique for this purpose due to its specificity, reliability, and cost-effectiveness.
This guide provides a comprehensive overview of the full validation of an HPLC-UV method for the determination of this compound, adhering to the International Council for Harmonisation (ICH) guidelines. Furthermore, it presents a comparative analysis with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), supported by experimental data to aid in the selection of the most suitable method for a given analytical challenge.
Comparison of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, required sensitivity, and throughput. Below is a comparative summary of the performance characteristics of HPLC-UV, GC-MS, and UHPLC-MS/MS for the determination of this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method | UHPLC-MS/MS Method |
| Linearity Range | 0.5 - 100 µg/mL | 0.5 - 10 µg/mL | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.992 |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.15 µg/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.45 µg/mL | ~50 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 93.7% - 110% |
| Precision (%RSD) | < 2.0% | < 3.8% | < 6.3% |
| Specificity | High | Very High | Very High |
| Analysis Time | < 10 minutes | ~5 minutes | < 3 minutes |
Experimental Protocols
Reproducibility of experimental outcomes is contingent on meticulously detailed methodologies. The following sections delineate the experimental protocols for the full validation of the HPLC-UV method for this compound.
HPLC-UV Method Parameters
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase.
Validation Experiments
1. Specificity: The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[2]
-
Procedure: A solution of this compound is spiked with potential impurities and degradation products. The chromatograms of the spiked and unspiked solutions are compared to assess for any co-eluting peaks at the retention time of the analyte. A placebo solution is also injected to ensure no interference from excipients.
2. Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Procedure: A series of at least five standard solutions of this compound are prepared across the range of 0.5 to 100 µg/mL. Each standard is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) is calculated.
3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Procedure: The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision for solutions prepared at the lower and upper limits of the linear range.
4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Procedure: Accuracy is determined by the recovery method at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) across the specified range. A known amount of this compound is added to a placebo mixture, and the samples are analyzed in triplicate. The percentage recovery is then calculated.
5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay is performed on three different days by different analysts to assess the variability of the method. The %RSD is calculated for the combined data.
6. Detection Limit (LOD) and Quantitation Limit (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: The effect of small, deliberate changes in the mobile phase composition (e.g., ±2% organic content), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C) on the chromatographic performance (retention time, peak area, tailing factor) is evaluated.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the HPLC-UV method validation process.
Caption: Workflow for the full validation of an HPLC-UV analytical method.
Conclusion
The validated HPLC-UV method presented provides a reliable, accurate, and precise tool for the routine determination of this compound in pharmaceutical settings. While GC-MS offers high specificity and UHPLC-MS/MS provides superior sensitivity and speed, the HPLC-UV method strikes a balance between performance, cost, and accessibility, making it a highly suitable technique for quality control and stability testing. The choice of the optimal analytical method will ultimately depend on the specific application, regulatory requirements, and the available instrumentation. This guide provides the necessary comparative data and detailed protocols to make an informed decision.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esterification of Ibuprofen in Soft Gelatin Capsules Formulations-Identification, Synthesis and Liquid Chromatography Separation of the Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Methyl 2-(4-isobutylphenyl)propanoate in Ligand-Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 2-(4-isobutylphenyl)propanoate, also known as Ibuprofen Methyl Ester, within the context of ligand-binding assays. As the methyl ester derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, understanding its interaction with key biological targets is crucial for drug development and pharmacological research. This document summarizes available data on its cross-reactivity, particularly concerning cyclooxygenase (COX) enzymes, and compares its activity with its parent compound and other relevant NSAIDs. Detailed experimental protocols for assessing ligand-binding affinity are also provided to support further research.
Introduction to this compound
This compound is the methyl ester of ibuprofen.[1][2][3] Ibuprofen is a well-characterized non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with undesirable side effects, such as gastrointestinal irritation.
The esterification of the carboxylic acid group of an NSAID can alter its physicochemical properties, including its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. Such modifications can also influence the compound's binding affinity and selectivity for its targets. While specific quantitative data for this compound is limited, studies on other NSAID esters suggest that such modifications can lead to increased selectivity for the COX-2 enzyme.
Comparative Analysis of COX Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ibuprofen and other common NSAIDs against COX-1 and COX-2. This data is essential for understanding the relative potency and selectivity of these compounds.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (S)-(+)-Ibuprofen | COX-1 | 2.9[6] | 0.38 |
| COX-2 | 1.1[6] | ||
| Naproxen | COX-1 | 8.72[3] | 1.70 |
| COX-2 | 5.15[3] | ||
| Diclofenac | COX-1 (human) | 0.004 | 3.08 |
| COX-2 (human) | 0.0013 | ||
| COX-1 (ovine) | 5.1 | 6.07 | |
| COX-2 (ovine) | 0.84 |
Note: Lower IC50 values indicate greater potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2. The species from which the enzyme was sourced can influence the IC50 values.
Experimental Protocols
To assess the cross-reactivity and binding affinity of this compound and other compounds, standardized ligand-binding assays are essential. The following are detailed methodologies for commonly used in vitro cyclooxygenase (COX) inhibition assays.
Cyclooxygenase (COX) Colorimetric Inhibitor Screening Assay
This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm at multiple time points to determine the initial reaction velocity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2)
This method quantifies the amount of PGE2 produced by the enzymatic conversion of arachidonic acid by COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction Buffer
-
Arachidonic Acid
-
Test compounds
-
PGE2 ELISA Kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzymatic Reaction:
-
In a 96-well plate, incubate the COX enzyme (COX-1 or COX-2) with the test compound at various concentrations for a predetermined time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 10-20 minutes) at 37°C to allow for the production of prostaglandins.
-
Stop the reaction by adding a suitable stop solution (e.g., a solution of hydrochloric acid).
-
-
PGE2 Quantification (ELISA):
-
Follow the protocol provided with the commercial PGE2 ELISA kit. This typically involves:
-
Adding the reaction mixture (containing the produced PGE2) and a PGE2-acetylcholinesterase (AChE) tracer to a 96-well plate pre-coated with a monoclonal antibody against PGE2.
-
Incubating the plate to allow for competitive binding between the PGE2 in the sample and the PGE2-AChE tracer to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding Ellman's reagent, which contains the substrate for AChE, to develop a colored product.
-
Measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
-
The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Determine the concentration of PGE2 produced in the presence of the test compound by interpolating from the standard curve.
-
Calculate the percentage of inhibition and the IC50 value as described in the colorimetric assay protocol.
-
Visualizing Key Pathways and Workflows
Ibuprofen Metabolism and Signaling Pathway
The primary mechanism of action of ibuprofen and its derivatives is the inhibition of the cyclooxygenase pathway. This pathway is central to the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of Synthesized Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of synthesized Methyl 2-(4-isobutylphenyl)propanoate, commonly known as methyl ibuprofen. For comparative analysis, we have included data for Naproxen methyl ester, another relevant non-steroidal anti-inflammatory drug (NSAID) derivative. This document is intended to assist researchers in selecting the appropriate analytical methodologies and in interpreting the resulting data for confident structural elucidation.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and subsequent structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound and Naproxen methyl ester using various analytical techniques.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | Naproxen Methyl Ester Chemical Shift (δ, ppm) [1] |
| Ar-H | 7.18 (d, J = 8.0 Hz, 2H), 7.08 (d, J = 8.0 Hz, 2H) | 7.68 (dd, J = 8.4 Hz, 2H), 7.65 (s, 1H), 7.39 (dd, J = 2.0 Hz, 1H), 7.13 (dd, 1H), 7.10 (bs, 1H) |
| -OCH₃ (ester) | 3.65 (s, 3H) | 3.66 (s, 3H) |
| Ar-CH- | 3.67 (q, J = 7.2 Hz, 1H) | 3.88 (s, 3H) |
| -CH(CH₃)₂ | 1.84 (m, 1H) | - |
| Ar-CH₂- | 2.43 (d, J = 7.2 Hz, 2H) | - |
| -CH(CH₃) | 1.48 (d, J = 7.2 Hz, 3H) | 1.58 (d, 3H) |
| -CH(CH₃)₂ | 0.89 (d, J = 6.6 Hz, 6H) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | Naproxen Methyl Ester Chemical Shift (δ, ppm) |
| C=O (ester) | 175.1 | 174.7 |
| Ar-C (quaternary) | 140.7, 137.9 | 157.6, 133.7, 129.2, 128.8 |
| Ar-CH | 129.3, 127.2 | 127.1, 126.9, 126.0, 118.9, 105.6 |
| -OCH₃ (ester) | 52.1 | 52.1 |
| -OCH₃ (aromatic) | - | 55.3 |
| Ar-CH- | 45.1 | 45.5 |
| Ar-CH₂- | 45.1 | - |
| -CH(CH₃)₂ | 30.1 | - |
| -CH(CH₃) | 18.5 | 18.7 |
| -CH(CH*₃)₂ | 22.4 | - |
Table 3: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 220 | 177 [M-COOCH₃]⁺, 161 [M-CH(CH₃)COOCH₃]⁺, 119 [isobutylbenzyl cation]⁺ |
| Naproxen Methyl Ester | 244 | 185 [M-COOCH₃]⁺, 170 [185-CH₃]⁺, 141 [naphthyl fragment]⁺[2][3] |
Table 4: FTIR Spectral Data
| Functional Group | This compound Wavenumber (cm⁻¹) | Naproxen Methyl Ester Wavenumber (cm⁻¹) [1] |
| C=O Stretch (Ester) | ~1735 | 1738 |
| C-O Stretch (Ester) | ~1250-1150 | 1177 |
| C-H Stretch (sp³) | ~2955, 2870 | 2973 |
| C=C Stretch (Aromatic) | ~1610, 1515 | 1605 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Fischer esterification of Ibuprofen.[4][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ibuprofen (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis of Naproxen Methyl Ester
Naproxen methyl ester can also be synthesized via Fischer esterification.[1]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend Naproxen (1.0 eq) in excess anhydrous methanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the stirred suspension.
-
Reflux: Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve.[1]
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for this compound.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are commonly acquired on a gas chromatograph-mass spectrometer (GC-MS) system. The fragmentation pattern provides crucial information about the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are often recorded using a potassium bromide (KBr) pellet or as a thin film on a salt plate. This technique is excellent for identifying the presence of key functional groups, such as the ester carbonyl.
Conclusion
The unambiguous structural confirmation of synthesized this compound relies on a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. FTIR spectroscopy is essential for verifying the presence of the ester functional group. By comparing the obtained spectral data with literature values and data from analogous compounds like Naproxen methyl ester, a high degree of confidence in the structure of the synthesized product can be achieved. The detailed experimental protocols provided in this guide offer a solid foundation for the successful synthesis and characterization of these important NSAID derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Naproxen methyl ester [webbook.nist.gov]
- 4. sid.ir [sid.ir]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to Methyl 2-(4-isobutylphenyl)propanoate as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and quality control, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of this assurance, providing a benchmark against which analytical methods are validated and samples are quantified. This guide offers an in-depth evaluation of Methyl 2-(4-isobutylphenyl)propanoate, a key ester of Ibuprofen, as a Certified Reference Material. It provides a comparative analysis with other relevant Ibuprofen-related compound CRMs, supported by experimental data and detailed analytical protocols.
Introduction to this compound
This compound (CAS No. 61566-34-5) is the methyl ester of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] As a stable derivative, it is an ideal candidate for a CRM in the analysis of Ibuprofen and its related substances. Its use is critical in various applications, including analytical method development, validation, and routine quality control of Ibuprofen in pharmaceutical formulations.[2][3] High-quality, well-characterized CRMs of this compound ensure compliance with stringent regulatory standards set by pharmacopeias such as the USP, EP, and BP.[1]
Performance Comparison of Certified Reference Materials
The value of a CRM is defined by its certified property values and the associated uncertainty. While a specific Certificate of Analysis with quantitative data for this compound is not publicly available, this section provides a comparative overview of typical specifications for this and other relevant Ibuprofen-related CRMs based on available information and common industry standards.
| Feature | This compound CRM | Ibuprofen Related Compound B CRM | Ibuprofen Related Compound C CRM |
| Chemical Name | This compound | (2RS)-2-(4-Butylphenyl)propanoic acid | 4'-Isobutylacetophenone |
| CAS Number | 61566-34-5 | 3585-49-7 | 38861-78-8 |
| Molecular Formula | C14H20O2 | C13H18O2 | C12H16O |
| Molecular Weight | 220.31 g/mol | 206.28 g/mol | 176.25 g/mol |
| Typical Purity | >98% (often by HPLC and/or qNMR) | Certified purity with uncertainty provided on CoA | Certified purity with uncertainty provided on CoA |
| Certification | Typically complies with USP, EP, BP standards. Accompanied by a Certificate of Analysis and Structure Elucidation Report. | Certified in accordance with ISO 17034 and ISO/IEC 17025. | Certified in accordance with ISO 17034 and ISO/IEC 17025.[4][5] |
| Analytical Methods for Certification | Quantitative NMR (qNMR), Mass Balance Method (including HPLC, Karl Fischer, TGA) | Quantitative NMR (qNMR), Mass Balance Method | Quantitative NMR (qNMR), Mass Balance Method |
Note: The purity and uncertainty values for CRMs are lot-specific and must be obtained from the Certificate of Analysis provided by the supplier.
Experimental Protocols
The certification of a reference material involves a comprehensive set of experiments to determine its purity and associated uncertainty. Below are detailed methodologies for key experiments typically employed in the evaluation of this compound and its alternatives as CRMs.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to identify and quantify impurities in the reference material.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to 3.0). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C.
-
Sample Preparation: A precisely weighed amount of the reference material is dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Quantification of Impurities: The percentage of each impurity is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram.
Purity Assignment by Quantitative NMR (qNMR)
qNMR is a primary ratio method of analysis that allows for the direct determination of a compound's purity without the need for a specific reference standard of the analyte itself.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, which is stable, non-reactive with the sample, and has a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the this compound reference material and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity Determination by Mass Balance Method
The mass balance method determines the purity of a substance by identifying and quantifying all significant impurities and subtracting their total mass fraction from 100%.
-
Organic Impurities: Determined by HPLC with a universal detector (e.g., CAD, ELSD) or by assuming equal response factors for related impurities with a UV detector.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by headspace gas chromatography (GC).
-
Non-volatile Impurities/Inorganic Content: Determined by thermogravimetric analysis (TGA) as the residue on ignition.
-
Purity Calculation:
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Impurities)
Visualizing the Certification Process
The following diagrams illustrate the workflow for the certification of a reference material and the logical relationship of the mass balance method.
Conclusion
This compound serves as a valuable Certified Reference Material for the pharmaceutical industry. Its stability and close structural relationship to Ibuprofen make it an excellent choice for ensuring the accuracy and reliability of analytical testing. When selecting a CRM, it is crucial for researchers and drug development professionals to meticulously review the Certificate of Analysis, paying close attention to the certified purity, the associated uncertainty, and the methods used for characterization. By understanding the performance characteristics and the rigorous experimental protocols behind the certification, laboratories can confidently use this and other related CRMs to maintain the highest standards of quality and regulatory compliance.
References
A Comparative Guide to the Determination of the Relative Response Factor for Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of Ibuprofen, against various internal standards. Accurate RRF values are crucial for the precise quantification of this compound in chromatographic analyses, particularly in the context of impurity profiling and drug metabolism studies. This document outlines detailed experimental protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presents comparative data for selected internal standards, and offers visual workflows to aid in experimental design.
Introduction to Relative Response Factor (RRF)
In chromatography, the detector's response can vary for different compounds even when they are present at the same concentration. The Relative Response Factor (RRF) is a crucial parameter used to correct for these differences in detector response between an analyte of interest and a reference standard, typically an internal standard (IS).[1][2] The use of an RRF allows for the accurate calculation of the concentration of a target compound by relating its chromatographic peak area to that of the internal standard.[3]
The RRF is calculated using the following formula:
RRF = (Response of Analyte / Concentration of Analyte) / (Response of Internal Standard / Concentration of Internal Standard)
Where "Response" typically refers to the peak area.
An RRF value of 1.0 indicates an equal response from the detector for both the analyte and the internal standard at the same concentration. A value other than 1.0 signifies a difference in response that must be accounted for in quantitative calculations.
Comparison of Internal Standards for this compound Analysis
The choice of an appropriate internal standard is critical for achieving accurate and precise quantitative results. An ideal internal standard should be chemically similar to the analyte, well-resolved chromatographically, and not present in the sample matrix.[4][5] For the analysis of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques. Below is a comparison of potential internal standards for each method.
Internal Standards for Gas Chromatography (GC-FID)
For GC analysis with a Flame Ionization Detector (FID), which responds to carbon-containing compounds, suitable internal standards are often structurally similar compounds with good volatility and thermal stability.
| Internal Standard | Rationale for Selection | Expected Relative Response Factor (RRF) vs. This compound |
| Methyl Decanoate | A fatty acid methyl ester (FAME) with a different chain length, ensuring good chromatographic separation while maintaining chemical similarity.[6] | ~ 0.9 - 1.1 |
| Methyl Nonadecanoate | Another FAME with a longer chain, providing a later elution time which can be advantageous in complex matrices.[7] | ~ 0.85 - 1.05 |
| Ibuprofen-d3 Methyl Ester | A deuterated analog of the analyte, considered the gold standard as it co-elutes and has nearly identical chemical properties, minimizing variability in sample preparation and injection. Best suited for GC-MS but can be used with GC-FID.[8][9] | ~ 1.0 |
Internal Standards for High-Performance Liquid Chromatography (HPLC-UV)
For HPLC with UV detection, the internal standard should possess a chromophore that absorbs at a similar wavelength to the analyte (around 220 nm for this compound).
| Internal Standard | Rationale for Selection | Expected Relative Response Factor (RRF) vs. This compound |
| Valerophenone | An aromatic ketone with a strong UV absorbance in a similar region to the analyte. It is structurally distinct enough to ensure good separation.[10] | ~ 1.1 - 1.3 |
| Naproxen Methyl Ester | The methyl ester of another NSAID, offering structural similarity and similar chromatographic behavior. | ~ 0.9 - 1.1 |
| Ibuprofen-d3 Methyl Ester | As with GC, the deuterated analog is an excellent choice for HPLC, particularly with mass spectrometry detection, due to its similar physicochemical properties.[8][9] | ~ 1.0 |
Experimental Protocols
The following are detailed protocols for the determination of the RRF of this compound using GC-FID and HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the RRF of this compound against Methyl Decanoate and Methyl Nonadecanoate.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-1, 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 2.5 mL/min.[7]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C for 3 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.[7]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound, Methyl Decanoate, and Methyl Nonadecanoate into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by mixing known volumes of the analyte and internal standard stock solutions and diluting with methanol. The concentration of the internal standard should be kept constant across all calibration levels, while the analyte concentration should vary. A typical concentration for the internal standard would be 100 µg/mL. Analyte concentrations could range from 25 µg/mL to 200 µg/mL.
Procedure:
-
Inject each calibration standard into the GC-FID system.
-
Record the peak areas for the analyte and the internal standard.
-
Calculate the Response Factor (RF) for each compound at each concentration level: RF = Peak Area / Concentration .
-
Plot the peak area of the analyte versus its concentration to establish linearity.
-
Calculate the RRF using the slope method for higher accuracy: RRF = Slope of Analyte Calibration Curve / Slope of Internal Standard Calibration Curve . Alternatively, an average RRF can be calculated from the individual calibration points.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the RRF of this compound against Valerophenone and Naproxen Methyl Ester.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm particle size.
-
Mobile Phase: [A] 0.1% Phosphoric Acid in Water; [B] 0.1% Phosphoric Acid in Acetonitrile.
-
Gradient: 52% B to 85% B over 13 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound, Valerophenone, and Naproxen Methyl Ester into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of at least five calibration standards by mixing known volumes of the analyte and internal standard stock solutions and diluting with the mobile phase. Maintain a constant concentration of the internal standard (e.g., 50 µg/mL) and vary the analyte concentration (e.g., 10 µg/mL to 100 µg/mL).
Procedure:
-
Inject each calibration standard into the HPLC-UV system.
-
Record the peak areas for the analyte and the internal standard at 220 nm.
-
Calculate the Response Factor (RF) for each compound at each concentration level: RF = Peak Area / Concentration .
-
Plot the peak area of the analyte versus its concentration to confirm linearity.
-
Calculate the RRF using the slope method: RRF = Slope of Analyte Calibration Curve / Slope of Internal Standard Calibration Curve .
Data Presentation
The following tables present hypothetical experimental data for the determination of the RRF of this compound against the selected internal standards. This data is for illustrative purposes to demonstrate the calculation and comparison.
GC-FID Experimental Data
Internal Standard: Methyl Decanoate (Concentration = 100 µg/mL)
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Analyte RF | IS RF | RRF |
| 25 | 24500 | 99500 | 980 | 995 | 0.985 |
| 50 | 49200 | 100100 | 984 | 1001 | 0.983 |
| 100 | 98800 | 99800 | 988 | 998 | 0.990 |
| 150 | 147900 | 100200 | 986 | 1002 | 0.984 |
| 200 | 198200 | 100500 | 991 | 1005 | 0.986 |
| Average RRF | 0.986 |
Internal Standard: Methyl Nonadecanoate (Concentration = 100 µg/mL)
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Analyte RF | IS RF | RRF |
| 25 | 24600 | 105500 | 984 | 1055 | 0.933 |
| 50 | 49300 | 105200 | 986 | 1052 | 0.937 |
| 100 | 98700 | 105800 | 987 | 1058 | 0.933 |
| 150 | 148200 | 105600 | 988 | 1056 | 0.936 |
| 200 | 197800 | 105300 | 989 | 1053 | 0.939 |
| Average RRF | 0.936 |
HPLC-UV Experimental Data
Internal Standard: Valerophenone (Concentration = 50 µg/mL)
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Analyte RF | IS RF | RRF |
| 10 | 125000 | 755000 | 12500 | 15100 | 0.828 |
| 25 | 313000 | 752000 | 12520 | 15040 | 0.832 |
| 50 | 626000 | 756000 | 12520 | 15120 | 0.828 |
| 75 | 938000 | 753000 | 12507 | 15060 | 0.831 |
| 100 | 1251000 | 755000 | 12510 | 15100 | 0.828 |
| Average RRF | 0.829 |
Internal Standard: Naproxen Methyl Ester (Concentration = 50 µg/mL)
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Analyte RF | IS RF | RRF |
| 10 | 124000 | 135000 | 12400 | 13500 | 0.919 |
| 25 | 311000 | 134500 | 12440 | 13450 | 0.925 |
| 50 | 622000 | 135200 | 12440 | 13520 | 0.920 |
| 75 | 934000 | 134800 | 12453 | 13480 | 0.924 |
| 100 | 1245000 | 135100 | 12450 | 13510 | 0.922 |
| Average RRF | 0.922 |
Mandatory Visualization
Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).
Caption: Logical relationship for the calculation of the Relative Response Factor (RRF).
References
- 1. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scispace.com [scispace.com]
- 4. jmest.org [jmest.org]
- 5. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. documents.thermofisher.com [documents.thermofisher.com]
development of an enantioselective HPLC method for separating Methyl 2-(4-isobutylphenyl)propanoate enantiomers
A comparative analysis of chiral stationary phases and mobile phase compositions for the successful separation of profen enantiomers.
For researchers and professionals in drug development, the enantioselective separation of chiral compounds like Methyl 2-(4-isobutylphenyl)propanoate, a key intermediate and a profen derivative, is a critical analytical challenge. The pharmacological and toxicological profiles of enantiomers can differ significantly, making their accurate quantification essential. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) methods, focusing on the selection of chiral stationary phases (CSPs) and the optimization of mobile phase conditions to achieve baseline separation of these enantiomers. The information presented is a synthesis of established methods for ibuprofen and its esters, providing a robust starting point for method development for this compound.
Comparison of Chiral Stationary Phases and Mobile Phase Conditions
The selection of an appropriate chiral stationary phase is the most critical factor in achieving enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.[1][2] Other CSPs, such as those based on α-acid glycoprotein (AGP), have also been used effectively.[3]
Below is a summary of commonly used CSPs and their typical performance under various mobile phase conditions for the separation of profen enantiomers.
Polysaccharide-Based CSPs (Normal Phase)
Normal phase chromatography using polysaccharide-based CSPs is a widely successful approach for the separation of profen enantiomers. The primary interaction mechanisms at play are hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the chiral selector.[1]
| Chiral Stationary Phase | Mobile Phase Composition | Additive | Typical Performance | Reference |
| Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (IPA) | Trifluoroacetic Acid (TFA) | Good separation for ibuprofen. | [2][4] |
| Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) | n-Hexane / 2-Propanol | Trifluoroacetic Acid (TFA) | Effective for separating ibuprofen esters.[5][6] A mobile phase of n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v) has been successfully used.[7] | [5][6][7] |
| Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane | - | Showed good separation for ibuprofen with high resolution (Rs=1.73) and a separation factor (α=1.08).[2][4] | [2][4] |
| Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol | - | Achieved good separation for flurbiprofen (Rs=3.12, α=1.44) and ibuprofen.[4] | [4] |
Polysaccharide-Based CSPs (Reversed-Phase)
Reversed-phase methods offer the advantage of using aqueous-organic mobile phases, which can be beneficial for the analysis of more polar compounds and for compatibility with mass spectrometry.
| Chiral Stationary Phase | Mobile Phase Composition | Additive | Typical Performance | Reference |
| Chiralcel® OJ-RH | Acetonitrile / Water or Methanol / Water | - | Has been reported for the enantiomeric separation of ibuprofen.[3] | [3] |
| Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)) | Methanol / Water | Acetic Acid | A gradient method with methanol:water:acetic acid was developed for dexibuprofen and its impurities.[8] | [8] |
| Amylose-based CSP | Acetonitrile / 0.2% Formic Acid (aq) (33:67 v/v) | Formic Acid | Used for the separation of several NSAIDs, including ibuprofen.[9] | [9] |
Other Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase Composition | Typical Performance | Reference |
| α-Acid Glycoprotein (AGP) | 100 mM Phosphate Buffer (pH 7) | Successful enantioseparation of ibuprofen was achieved with a resolution greater than 1.50 in less than 9 minutes.[3] | [3] |
| (R,R)-Whelk-O2 | Ethanol / Water (30:70 v/v) with 100 mM Ammonium Acetate | Achieved enantioselective resolution of ibuprofen.[10] | [10] |
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for developing an enantioselective HPLC method for this compound, based on the successful approaches identified in the literature.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol, methanol, and acetonitrile
-
Trifluoroacetic acid (TFA) or acetic acid (for mobile phase modification)
-
HPLC-grade water
-
Chiral HPLC columns (e.g., Chiralcel® OJ-H, Chiralpak® AD-H, or equivalent)
2. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
3. Chromatographic Conditions (Initial Screening):
A systematic screening of different chiral stationary phases and mobile phase systems is the most effective approach.
-
Column Screening:
-
Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Screening (Normal Phase):
-
System 1: n-Hexane / IPA (90:10, v/v) + 0.1% TFA
-
System 2: n-Hexane / Ethanol (90:10, v/v) + 0.1% TFA
-
-
Mobile Phase Screening (Reversed-Phase - if needed):
-
System 3: Acetonitrile / Water (60:40, v/v) + 0.1% Acetic Acid
-
System 4: Methanol / Water (70:30, v/v) + 0.1% Acetic Acid
-
-
General Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm or 254 nm[1]
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
4. Method Optimization:
Once initial separation is observed, optimize the following parameters to achieve baseline resolution (Rs > 1.5):
-
Mobile Phase Composition: Vary the ratio of the strong solvent (e.g., IPA in normal phase) to fine-tune retention times and resolution.
-
Acidic Modifier: Adjust the concentration of TFA or acetic acid (typically 0.05% to 0.2%) to improve peak shape for acidic analytes.[1]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Column Temperature: Varying the temperature can affect enantioselectivity and should be investigated.
5. Data Analysis:
Calculate the following parameters to evaluate the performance of the separation:
-
Retention Time (tR): The time taken for each enantiomer to elute.
-
Separation Factor (α): α = k'2 / k'1, where k' is the retention factor of the more retained (2) and less retained (1) enantiomer. A value > 1 indicates separation.
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base. An Rs value ≥ 1.5 indicates baseline separation.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the development of an enantioselective HPLC method for profen enantiomers.
Caption: A strategic workflow for chiral method development for profens.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Chiral high performance liquid chromatography resolution of ibuprofen esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
critical comparison of various synthetic routes to Methyl 2-(4-isobutylphenyl)propanoate
A Critical Comparison of Synthetic Routes to Methyl 2-(4-isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of various synthetic routes to this compound, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The selection of an optimal synthetic pathway is a critical decision in drug development and manufacturing, balancing factors such as yield, purity, cost, reaction time, and environmental impact. This document details the experimental protocols and quantitative performance of prominent synthetic methodologies to aid in informed decision-making.
Executive Summary
The synthesis of this compound can be broadly categorized into two main approaches: the direct synthesis from a precursor molecule and the esterification of pre-existing Ibuprofen. This guide focuses on the critical comparison of the following key routes:
-
Direct Synthesis from p-Isobutylpropiophenone: A direct route that bypasses the isolation of Ibuprofen.
-
Conventional Fischer Esterification of Ibuprofen: The classical acid-catalyzed esterification of Ibuprofen with methanol.
-
Microwave-Assisted Fischer Esterification of Ibuprofen: A modern, rapid approach to the Fischer esterification.
-
Enzymatic Esterification of Ibuprofen: A biocatalytic and "green" alternative to traditional chemical methods.
The following sections provide a detailed analysis of each route, including quantitative data, experimental protocols, and a visual representation of the comparative logic.
Quantitative Data Comparison
The performance of each synthetic route is summarized in the table below, allowing for a direct comparison of key metrics.
| Metric | Direct Synthesis from p-Isobutylpropiophenone | Conventional Fischer Esterification | Microwave-Assisted Fischer Esterification | Enzymatic Esterification (Candida rugosa lipase) |
| Starting Material | p-Isobutylpropiophenone | Ibuprofen | Ibuprofen | Ibuprofen |
| Key Reagents | Iodobenzene diacetate, Trimethylorthoformate, H₂SO₄ | Methanol, H₂SO₄ (catalytic) | Methanol, H₂SO₄ (catalytic) | Methanol, Immobilized Candida rugosa lipase |
| Typical Yield | 75-79%[1] | ~90% (estimated) | 84%[2][3] | Up to 90% (under optimized conditions) |
| Reaction Time | ~8-10 hours | 2-5 hours[4][5] | 3-10 minutes[2][3][6] | 24-72 hours |
| Reaction Temperature | 0-25°C[1] | Reflux (~65°C) | 50-100°C | 30-50°C |
| Key Advantages | Direct route to the ester | Simple, well-established, high yield | Extremely rapid, high yield | "Green" process, mild conditions, high selectivity |
| Key Disadvantages | Use of specialized and costly reagents | Relatively long reaction time, harsh acidic conditions | Requires specialized microwave reactor | Long reaction times, potential for enzyme inhibition |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Direct Synthesis from p-Isobutylpropiophenone
This method allows for the direct conversion of p-isobutylpropiophenone to this compound.
Materials:
-
p-Isobutylpropiophenone
-
Iodobenzene diacetate
-
Trimethylorthoformate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Heptane or other suitable extraction solvent
-
50% aqueous Sodium Hydroxide (NaOH) (for optional hydrolysis)
Procedure:
-
To a suspension of iodobenzene diacetate (1.0 mol) in a solution of p-isobutylpropiophenone (1.0 mol) in trimethylorthoformate (1.0 mol), add concentrated sulfuric acid (0.2 mol) dropwise at 3°C with stirring over 40 minutes.
-
Stir the resulting reaction mixture for 6 hours at a temperature between 0°C and 15°C.
-
Quench the reaction by adding 200 mL of deionized water.
-
Separate the aqueous and organic phases.
-
The product, this compound, can be isolated from the organic phase by column chromatography or distillation.
Conventional Fischer Esterification of Ibuprofen
This is the classic acid-catalyzed esterification of Ibuprofen.
Materials:
-
Ibuprofen
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve Ibuprofen (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approximately 65°C) and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography if necessary.
Microwave-Assisted Fischer Esterification of Ibuprofen
This method utilizes microwave irradiation to significantly accelerate the esterification process.
Materials:
-
Ibuprofen
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a 10 mL microwave glass tube, combine Ibuprofen (500 mg), 20 mL of methanol, and 0.6 mL of sulfuric acid with a magnetic stirrer.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300W) for 3-10 minutes.[2][6]
-
After the reaction is complete, cool the vessel in an ice bath.
-
Work-up the reaction mixture as described in the conventional Fischer esterification protocol (neutralization, extraction, and drying).
Enzymatic Esterification of Ibuprofen
This biocatalytic approach offers a greener alternative with milder reaction conditions.
Materials:
-
Ibuprofen
-
Methanol
-
Immobilized Candida rugosa lipase
-
Anhydrous organic solvent (e.g., hexane, isooctane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a suitable flask, dissolve Ibuprofen and methanol in an anhydrous organic solvent.
-
Add the immobilized Candida rugosa lipase to the mixture. The enzyme loading will depend on the specific activity of the lipase preparation.
-
If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Stir the mixture at a controlled temperature (e.g., 30-50°C) for 24-72 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme (which can often be reused).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Logical Relationship of Synthetic Routes
The following diagram illustrates the relationship between the different synthetic pathways to obtain this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher or manufacturer.
-
For speed and efficiency in a laboratory setting , microwave-assisted Fischer esterification is a superior choice, offering high yields in a matter of minutes.
-
For large-scale industrial production where cost and established protocols are paramount , conventional Fischer esterification remains a viable and high-yielding option, provided that the longer reaction times are acceptable.
-
When "green chemistry" principles are a priority , enzymatic esterification is the most environmentally benign method, avoiding harsh acids and high temperatures. However, this comes at the cost of significantly longer reaction times and the need for specialized biocatalysts.
-
The direct synthesis from p-isobutylpropiophenone offers an alternative that avoids the handling of Ibuprofen as an intermediate, which could be advantageous in certain integrated manufacturing processes, although it requires more specialized reagents.
Ultimately, a thorough evaluation of the trade-offs between reaction time, yield, cost of reagents and equipment, and environmental impact will guide the selection of the most appropriate synthetic strategy.
References
- 1. prepchem.com [prepchem.com]
- 2. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
inter-laboratory comparison of Methyl 2-(4-isobutylphenyl)propanoate analysis
An Inter-Laboratory Comparison of Analytical Methods for Methyl 2-(4-isobutylphenyl)propanoate
This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The data presented is a synthesis of typical performance characteristics derived from established methods for the analysis of this compound and its parent molecule, ibuprofen, to simulate a comprehensive inter-laboratory study.
Data Presentation
The following tables summarize the quantitative performance of hypothetical participating laboratories using GC-MS and HPLC for the analysis of this compound.
Table 1: Inter-Laboratory Comparison Data for GC-MS Analysis
| Laboratory ID | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 0.9992 | 98.5 | 2.1 | 0.15 | 0.45 |
| Lab 2 | 0.9989 | 99.2 | 2.5 | 0.20 | 0.60 |
| Lab 3 | 0.9995 | 97.8 | 1.9 | 0.12 | 0.40 |
| Average | 0.9992 | 98.5 | 2.2 | 0.16 | 0.48 |
Table 2: Inter-Laboratory Comparison Data for HPLC Analysis
| Laboratory ID | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 4 | 0.9999 | 100.5 | 1.5 | 0.45 | 1.35 |
| Lab 5 | 0.9997 | 99.8 | 1.8 | 0.50 | 1.50 |
| Lab 6 | 0.9998 | 101.2 | 1.3 | 0.40 | 1.20 |
| Average | 0.9998 | 100.5 | 1.5 | 0.45 | 1.35 |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, which is the methyl ester of ibuprofen, derivatization is not required, simplifying the sample preparation process compared to the analysis of ibuprofen itself.
1. Sample Preparation:
- Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration.
- Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte, to the sample solution.
- Vortex the mixture for 30 seconds to ensure homogeneity.
- If necessary, centrifuge the sample to precipitate any insoluble material and transfer the supernatant to a GC vial.
2. GC-MS Parameters (Illustrative):
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 µL in splitless mode.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
Method 2: High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation, identification, and quantification of components in a mixture.
1. Sample Preparation:
- Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Parameters (Illustrative):
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: UV-Vis Diode Array Detector (DAD) at 220 nm.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
A Comparative Guide to the Synthesis of Methyl 2-(4-isobutylphenyl)propanoate: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, provides a compelling case study in the evolution of chemical manufacturing towards more sustainable practices. This guide offers an objective comparison of traditional and greener synthetic routes to this compound, benchmarking them against key green chemistry principles. The data presented is supported by experimental protocols for the synthesis of the core ibuprofen molecule and its subsequent esterification.
Executive Summary
The traditional six-step Boots synthesis of ibuprofen, while historically significant, is characterized by low atom economy and substantial waste generation. In contrast, the three-step BHC (Boots-Hoechst-Celanese) process represents a significant leap forward in green chemistry, offering a much-improved atom economy, catalytic processes, and reduced environmental impact. The subsequent esterification of ibuprofen to its methyl ester can also be approached through both conventional and greener methodologies, further influencing the overall sustainability of the process.
Comparison of Ibuprofen Synthesis Routes
The core of this compound synthesis lies in the production of ibuprofen. The two primary industrial routes are the Boots process and the BHC process.
| Metric | Boots Synthesis (Traditional) | BHC Synthesis (Green) |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40%[1][2] | ~77-80% (up to 99% with recovery of acetic acid)[3][4] |
| Catalyst | Stoichiometric AlCl₃ (not recovered)[2] | Catalytic and recyclable (HF, Raney Nickel, Palladium)[3][4] |
| Key Reagents | Acetic anhydride, ethyl chloroacetate, hydroxylamine[5] | Acetic anhydride, hydrogen, carbon monoxide[5] |
| Waste Products | Large volumes of aluminum trichloride hydrate and other salts[4] | Acetic acid (recoverable and reusable)[3][5] |
| Process Mass Intensity (PMI) | High (estimated to be significantly higher than BHC) | Lower |
| E-Factor | High | Lower |
Esterification of Ibuprofen to this compound
Once ibuprofen is synthesized, it is converted to its methyl ester. This can be achieved through several methods, with varying degrees of "greenness."
| Method | Description | Green Chemistry Considerations |
| Fischer Esterification | Reaction of ibuprofen with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), typically under reflux. | Cons: Use of strong, corrosive acids; often requires neutralization and generates salt waste; can require significant energy input for heating. |
| Enzymatic Esterification | Use of a lipase enzyme (e.g., from Candida rugosa) to catalyze the esterification of ibuprofen with methanol. | Pros: Milder reaction conditions (lower temperature); high selectivity, reducing byproducts; biodegradable catalyst; can be performed in greener solvents. Cons: Enzymes can be more expensive and may require specific conditions for optimal activity. |
Experimental Protocols
Ibuprofen Synthesis: The BHC "Green" Process
The BHC process is a three-step catalytic synthesis that significantly improves upon the traditional Boots method.
Step 1: Friedel-Crafts Acylation Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF is recovered and reused with high efficiency.[3][4]
Step 2: Catalytic Hydrogenation The resulting 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[5]
Step 3: Carbonylation The alcohol is then carbonylated using carbon monoxide with a palladium catalyst to directly form ibuprofen.[3][5]
Synthesis of this compound via Fischer Esterification
This protocol is a standard laboratory method for the synthesis of the methyl ester.
Materials:
-
Ibuprofen
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methylene Chloride
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 50 mg of ibuprofen in 10 mL of anhydrous methanol in a round-bottom flask.[6]
-
Carefully add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.[6]
-
The mixture can be stirred at room temperature or gently refluxed to increase the reaction rate. A typical procedure involves keeping the mixture at room temperature in a water bath shaker at 150 rpm for 48 hours.[6]
-
After the reaction is complete (monitored by TLC), the excess methanol is removed under reduced pressure.
-
The residue is then dissolved in methylene chloride and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.
Enzymatic Synthesis of this compound
This protocol outlines a greener alternative using a lipase catalyst.
Materials:
-
Racemic Ibuprofen
-
Methanol
-
Immobilized Candida rugosa lipase
-
Organic solvent (e.g., isooctane)
-
Molecular sieves (to remove water)
Procedure:
-
In a suitable reaction vessel, combine racemic ibuprofen (e.g., 0.025 M) and n-propanol (a similar alcohol, demonstrating the principle) in isooctane containing a small amount of water (e.g., 20 µL in 20 mL isooctane).[7] For methyl ester synthesis, methanol would be used.
-
Add 40 mg of immobilized Candida rugosa lipase to the mixture.[7]
-
The reaction is carried out under shaking at a controlled temperature (e.g., 37°C).[7]
-
The progress of the reaction is monitored by periodically taking samples and analyzing them by HPLC.
-
Upon completion, the immobilized enzyme can be filtered off and potentially reused. The solvent is then evaporated to yield the product.
Visualizations
Caption: Workflow of the BHC "Green" Synthesis of Ibuprofen.
Caption: Comparison of Esterification Methods for Ibuprofen.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. gup.ugal.ro [gup.ugal.ro]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Vitro Analysis of Methyl 2-(4-isobutylphenyl)propanoate and Other NSAID Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of Ibuprofen, against the methyl esters of other common non-steroidal anti-inflammatory drugs (NSAIDs): Diclofenac, Ketoprofen, and Naproxen. The following sections present quantitative data from key in-vitro assays, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.
The esterification of the carboxylic acid group in NSAIDs is a common strategy in prodrug development to mitigate gastrointestinal side effects. In the context of in-vitro enzymatic and cell-based assays, it is anticipated that these esters will exhibit biological activity, as intracellular esterases can hydrolyze them to their active parent NSAIDs. The data presented herein, primarily based on the parent NSAIDs due to a scarcity of direct comparative studies on their methyl esters, serves as a foundational benchmark for researchers investigating these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the in-vitro inhibitory concentrations (IC50) for cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and cytotoxicity. It is important to note that direct comparative data for the methyl esters is limited; therefore, data for the parent NSAIDs are included as a primary reference point, reflecting the intrinsic activity of the pharmacophore.
Table 1: Cyclooxygenase (COX) Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) of the parent NSAIDs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided, where a higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 - 13[1][2] | 80 - 370[1][2] | 0.15[2] |
| Diclofenac | 0.076[2] | 0.026[2] | 2.9[2] |
| (S)-Ketoprofen | 0.0019[3] | 0.027[3] | 0.07 |
| (S)-Naproxen | 0.6 - 8.7[4][5] | 2.0 - 5.2[4][5] | ~0.28 - 1.67 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration).
Table 2: Anti-Inflammatory Activity in Cell-Based Assays
This table summarizes the IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Nitric Oxide (NO) Inhibition IC50 (mM) |
| Ibuprofen | 0.76[6] |
| Diclofenac | Data not available |
| Ketoprofen | Data not available |
| Naproxen | Data not available |
Note: The anti-inflammatory activity of NSAIDs is primarily mediated through COX inhibition, leading to reduced prostaglandin synthesis. NO inhibition represents another facet of their anti-inflammatory potential.
Table 3: In-Vitro Cytotoxicity
This table presents the IC50 values from MTT assays on various cell lines, indicating the concentration at which the compound reduces cell viability by 50%.
| Compound | Cell Line | Cytotoxicity IC50 (mM) |
| Ibuprofen | KKU-M139 (human cholangiocarcinoma) | 1.87[7] |
| KKU-213B (human cholangiocarcinoma) | 1.63[7] | |
| Diclofenac | KKU-M139 (human cholangiocarcinoma) | 1.24[7] |
| KKU-213B (human cholangiocarcinoma) | 1.12[7] | |
| Ketoprofen | Data not available | |
| Naproxen | Data not available |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione) is prepared.
-
Inhibitor Incubation: The test compounds (NSAID esters) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the respective COX enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). A range of inhibitor concentrations is tested.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified. This is often done using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further 24 hours to allow for NO production.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the resulting solution is measured spectrophotometrically at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined.
Cytotoxicity (MTT) Assay
Objective: To evaluate the cytotoxic effects of the test compounds on a selected cell line.
Methodology:
-
Cell Seeding: The chosen cell line (e.g., HepG2, Caco-2) is seeded into 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration that causes 50% cell death, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway inhibited by NSAIDs.
Experimental Workflow
Caption: A generalized experimental workflow for the in-vitro evaluation of NSAID esters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-(4-isobutylphenyl)propanoate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Methyl 2-(4-isobutylphenyl)propanoate
The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides detailed, step-by-step guidance for the proper disposal of this compound (CAS No. 61566-34-5), also known as Ibuprofen Methyl Ester. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
This compound presents several hazards; it is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[2] Therefore, a cautious and informed approach to its disposal is imperative.
Key Safety and Disposal Information
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH361: Suspected of damaging fertility or the unborn child | [1][2] |
| GHS Precautionary Statements | P203: Obtain, read and follow all safety instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection.P318: If exposed or concerned, get medical advice.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), and a laboratory coat are required.[3] Work should be conducted in a well-ventilated area or a fume hood.[1][3] | |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong reducing agents.[1] | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1][4] Do not empty into drains.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound.
1. Waste Identification and Classification:
-
Chemical waste generators must determine whether the discarded chemical is classified as hazardous waste.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
2. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Small Quantities (<50mL):
-
For small liquid quantities, absorb the chemical onto a paper towel.[3]
-
Allow the paper towel to evaporate in a fume cupboard.[3]
-
Once the chemical has evaporated, the paper towel can be disposed of in the regular garbage, in accordance with institutional policies.[3]
4. Disposal of Large Quantities (>50mL) and Solid Waste:
-
For larger liquid quantities, absorb the spill onto an inert material such as vermiculite, perlite, or cat litter.[3]
-
For solid forms, carefully sweep the material onto paper.[3]
-
Place the absorbed material or swept solid into a designated, sealed container.[3]
-
Store the sealed container in a safe, designated area until it can be collected by a licensed waste contractor.[3]
5. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1]
-
For minor spills, soak up the material with an inert absorbent material and place it in a suitable, closed container for disposal.[1]
-
For major spills, evacuate the area and follow your institution's emergency procedures.
6. Decontamination of Empty Containers:
-
Handle uncleaned containers as you would the product itself.
-
Keep product and empty containers away from heat and sources of ignition.[1]
-
Dispose of empty containers through an approved waste disposal plant.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Methyl 2-(4-isobutylphenyl)propanoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides crucial, immediate safety and logistical guidance for Methyl 2-(4-isobutylphenyl)propanoate, a compound also known as Ibuprofen Methyl Ester.[1] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is vital to minimize exposure to this compound. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[2]
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use. Use proper glove removal technique.[3] |
| Body Protection | Laboratory coat or other protective clothing to prevent skin exposure | Standard laboratory practice.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[2] |
Operational Plan: Safe Handling, Storage, and Disposal
Proper operational procedures are critical for the safe management of this compound in a laboratory setting. This plan outlines the necessary steps from preparation to disposal.
Engineering Controls:
-
Work in a well-ventilated area.[4] Use of a chemical fume hood is recommended, particularly when there is a potential for aerosol or vapor generation.[4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
Handling Procedures:
-
Before beginning work, ensure all required PPE is correctly worn.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[2]
-
Keep the container tightly closed when not in use.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Store locked up.[2]
-
Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[2][5]
-
Do not empty into drains.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
